molecular formula C13H10ClNO2 B077447 2-(4-Chloroanilino)benzoic acid CAS No. 13278-35-8

2-(4-Chloroanilino)benzoic acid

Cat. No.: B077447
CAS No.: 13278-35-8
M. Wt: 247.67 g/mol
InChI Key: YZTPXKMADXYVOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloroanilino)benzoic acid is a chemical compound of significant interest in medicinal chemistry and biochemical research, primarily recognized for its structural relationship to non-steroidal anti-inflammatory drugs (NSAIDs). This benzoic acid derivative, featuring a 4-chloroanilino substituent, serves as a versatile scaffold and a key intermediate in the synthesis of more complex molecules. Its primary research value lies in its potential as a modulator of cyclooxygenase (COX) enzyme activity, making it a valuable tool compound for investigating inflammatory pathways and prostaglandin biosynthesis. Researchers utilize this compound to study structure-activity relationships (SAR) within the fenamate and anilinate class of compounds, exploring how halogenation and substitution patterns influence biological activity, selectivity, and metabolic stability. Beyond inflammation studies, its application extends to the development of novel enzyme inhibitors and receptor ligands, contributing to early-stage drug discovery projects focused on oncology, pain management, and autoimmune diseases. Supplied with high purity and characterized by rigorous analytical methods, this compound is intended for use in in vitro assays and chemical synthesis. It is strictly for laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloroanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTPXKMADXYVOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332632
Record name 2-(4-Chloroanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13278-35-8
Record name 2-(4-Chloroanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-Chloroanilino)benzoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(4-Chloroanilino)benzoic Acid

Abstract

This compound is a derivative of N-phenylanthranilic acid, a core structural motif in the "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] Its utility extends beyond this role, serving as a crucial building block in the synthesis of acridine and quinoline compounds, which are investigated for applications in medicinal chemistry, including anti-tumor agents.[4][5] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers and professionals in chemical synthesis and drug development. We will dissect the classical Ullmann condensation, explore modern catalytic advancements including microwave-assisted protocols, and evaluate powerful alternatives such as the Buchwald-Hartwig amination and an innovative catalyst-free approach. Each section is grounded in mechanistic principles, supported by detailed, field-proven experimental protocols, and contextualized with data-driven comparisons to empower chemists in making informed strategic decisions for its synthesis.

The Ullmann Condensation: The Cornerstone of N-Aryl Bond Formation

The most established route for synthesizing N-phenylanthranilic acid derivatives is the Ullmann condensation, a copper-promoted cross-coupling reaction.[6] Specifically, the formation of the C-N bond is often referred to as a Goldberg reaction.[6] This pathway involves the coupling of an aryl halide with an amine, in this case, 2-chlorobenzoic acid and 4-chloroaniline.

Mechanistic Insights

The reaction is not a simple nucleophilic aromatic substitution; it is a complex, copper-mediated process. The prevailing mechanism involves a Cu(I)/Cu(III) catalytic cycle, which provides a lower energy pathway than the uncatalyzed reaction.[7][8]

The Catalytic Cycle consists of three key steps:

  • Amine Coordination: The starting amine (4-chloroaniline) coordinates with an active Copper(I) species. In the presence of a base, this forms a copper(I) amide complex.

  • Oxidative Addition: The aryl halide (2-chlorobenzoic acid) undergoes oxidative addition to the copper(I) center. This is typically the rate-limiting step and results in a transient, high-energy Copper(III) intermediate.

  • Reductive Elimination: The Cu(III) complex rapidly undergoes reductive elimination, forming the desired C-N bond of the final product and regenerating the active Cu(I) catalyst, which re-enters the cycle.[7]

Ullmann_Mechanism cluster_cycle Ullmann Catalytic Cycle CuI Cu(I) Catalyst Cu_Amide Cu(I)-Amide Complex CuI->Cu_Amide + R²-NH₂ (4-Chloroaniline) - HX CuIII Cu(III) Intermediate Cu_Amide->CuIII + R¹-X (2-Chlorobenzoic Acid) (Oxidative Addition) CuIII->CuI - Product (R¹-NH-R²) (Reductive Elimination) Product Product: This compound Reactants Starting Materials: - 2-Chlorobenzoic Acid - 4-Chloroaniline caption Fig. 1: Simplified catalytic cycle for the Ullmann C-N coupling. Ullmann_Workflow start 1. Charge Reactor reflux 2. Heat to Reflux (e.g., 130-180°C) Monitor by TLC start->reflux cool_filter 3. Cool & Filter Remove catalyst reflux->cool_filter precipitate 4. Acidic Workup Add filtrate to water, then acidify with HCl to pH 3-4 cool_filter->precipitate isolate_crude 5. Isolate Crude Product Filter and wash solid precipitate->isolate_crude decolorize 6. Decolorize Dissolve in base, add carbon, boil, and filter isolate_crude->decolorize recrystallize 7. Recrystallize Precipitate with acid, then recrystallize from Ethanol/Water decolorize->recrystallize finish 8. Dry Final Product recrystallize->finish caption Fig. 2: General experimental workflow for Ullmann synthesis.

Caption: Fig. 2: General experimental workflow for Ullmann synthesis.

Step-by-Step Procedure:

  • Reactor Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine 2-chlorobenzoic acid (1.0 eq), 4-chloroaniline (1.2-1.5 eq), anhydrous potassium carbonate (1.5 eq), and a catalytic amount of copper oxide or copper powder (0.1 eq).

  • Reaction: Add anhydrous DMF as a solvent (if not using excess aniline) and heat the mixture to reflux (typically 130-180°C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction can take anywhere from 2 to 24 hours. [9][10]3. Workup - Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. If a solvent like DMF was used, filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts. [10]If excess aniline was used, it can be removed by steam distillation. [9]4. Precipitation: Slowly pour the filtrate into a beaker containing a large volume of water, with stirring. Acidify the aqueous mixture to a pH of approximately 3-4 using concentrated hydrochloric acid. This will protonate the carboxylate and precipitate the crude this compound.

  • Isolation and Purification: Collect the crude solid by vacuum filtration and wash it with water. For higher purity, the crude product can be dissolved in a dilute aqueous solution of sodium carbonate, treated with activated charcoal to remove colored impurities, and boiled for 15 minutes. [9]After filtering the hot solution to remove the charcoal, the product is re-precipitated by adding HCl.

  • Recrystallization: The purified solid can be further recrystallized from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture, to yield the final product. [9][10]

Process Intensification: Microwave-Assisted Synthesis

A significant drawback of the classical Ullmann reaction is the long reaction time and high temperature. Microwave-assisted organic synthesis offers a dramatic improvement. Dielectric heating allows for rapid and uniform heating of the polar solvent and reactants, leading to a significant acceleration of the reaction rate.

One reported protocol using microwave irradiation at 130°C in DMF with cuprous iodide as the catalyst completed the reaction in just 13 minutes, compared to many hours conventionally. [10]

Parameter Classical Ullmann Protocol Microwave-Assisted Protocol
Catalyst Copper Powder / Copper Oxide Copper(I) Iodide
Solvent DMF or Nitrobenzene DMF
Temperature >150-210°C 130°C
Reaction Time 2 - 24 hours ~15 minutes

| Typical Yield | 50 - 93% [9][10]| ~46% (unoptimized) [10]|

Alternative Synthesis Pathways

While the Ullmann condensation is the historical workhorse, modern cross-coupling chemistry provides powerful alternatives that can offer milder conditions, broader substrate scope, or avoid the use of metal catalysts altogether.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the palladium-catalyzed cross-coupling of an aryl halide with an amine. It is a premier alternative to the Ullmann reaction and is often effective under much milder conditions (room temperature to ~110°C). [6]The synthesis of a closely related compound, 4-(3-chloroanilino)benzoic acid, has been successfully achieved using this method. [11][12][13] The primary advantages include:

  • Milder Reaction Conditions: Lower temperatures are typically required.

  • Higher Functional Group Tolerance: The methodology is compatible with a wider array of functional groups.

  • Ligand Tunability: A vast library of phosphine-based ligands allows for fine-tuning of the catalyst's reactivity to suit specific substrates.

The main consideration is the higher cost and potential toxicity of the palladium catalyst and ligands compared to copper.

Catalyst-Free Synthesis from 2-Chlorobenzonitrile

An innovative and highly efficient pathway avoids the use of a transition metal catalyst entirely. This method leverages the higher reactivity of the cyano group in 2-chlorobenzonitrile compared to the carboxylate of 2-chlorobenzoic acid. [4] The process occurs in a one-pot, two-stage sequence:

  • Nucleophilic Aromatic Substitution (SNAr): 2-Chlorobenzonitrile reacts with 4-chloroaniline in a polar aprotic solvent like DMSO. The electron-withdrawing nature of the cyano group activates the aryl chloride for nucleophilic attack by the aniline.

  • In-situ Nitrile Hydrolysis: After the C-N bond is formed, water and a strong base (NaOH) are added, and the mixture is heated. This hydrolyzes the nitrile group to a carboxylate, which upon acidic workup yields the final product.

Catalyst_Free_Workflow start Stage 1: C-N Coupling reflux1 Reflux 2-Chlorobenzonitrile & 4-Chloroaniline in DMSO with K₂CO₃/NaOH start->reflux1 recover Recover most of DMSO (Reduced Pressure) reflux1->recover stage2 Stage 2: Nitrile Hydrolysis recover->stage2 reflux2 Add Water & Reflux to hydrolyze nitrile to acid stage2->reflux2 extract Cool, Extract excess aniline reflux2->extract precipitate Acidify aqueous phase to pH 3-4 to precipitate product extract->precipitate finish Filter, Wash, and Dry precipitate->finish caption Fig. 3: Workflow for the catalyst-free synthesis pathway.

Caption: Fig. 3: Workflow for the catalyst-free synthesis pathway.

This method is reported to produce N-phenylanthranilic acid with exceptional purity (>99%) and yield (>90%), making it a highly attractive option for industrial production due to its low cost, operational simplicity, and avoidance of heavy metal waste streams. [4]

Comparative Summary of Synthesis Pathways

PathwayStarting MaterialsKey Reagents / CatalystTypical YieldProsCons
Classical Ullmann 2-Chlorobenzoic Acid, 4-ChloroanilineCu powder / Cu₂O, K₂CO₃50-93%Low catalyst cost, well-established.Harsh conditions (high temp), long reaction times, stoichiometric copper sometimes needed.
Microwave Ullmann 2-Chlorobenzoic Acid, 4-ChloroanilineCuI, K₂CO₃~46%Extremely fast reaction times.Requires specialized microwave equipment.
Buchwald-Hartwig 2-Chlorobenzoic Acid, 4-ChloroanilinePd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand, Base (e.g., NaOtBu)Generally highMild conditions, high functional group tolerance.High cost of Pd catalyst and ligands, air/moisture sensitivity.
Catalyst-Free 2-Chlorobenzonitrile, 4-ChloroanilineK₂CO₃, NaOH>90%High yield/purity, low cost, no metal catalyst, environmentally friendly.Requires nitrile starting material, two-stage (but one-pot) process.

Conclusion

The synthesis of this compound can be approached through several robust and effective pathways. The classical Ullmann condensation remains a viable and cost-effective method, particularly with modern improvements such as microwave assistance that drastically cut reaction times. For syntheses demanding milder conditions or broader substrate compatibility, the Buchwald-Hartwig amination stands out as the gold standard in modern cross-coupling, albeit at a higher cost. Finally, the emerging catalyst-free route starting from 2-chlorobenzonitrile presents a compelling case for large-scale and green chemistry applications, offering superb yields and purity while eliminating the need for transition metal catalysts. The optimal choice of synthetic strategy will ultimately depend on the specific project requirements, including scale, budget, available equipment, and environmental considerations.

References

  • Wikipedia. Ullmann condensation. [Link]

  • Mastalir, M., et al. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • Mastalir, M., et al. (2021). The reaction mechanism proposed for the Ullmann-type N-arylation. ResearchGate. [Link]

  • Fanta, P. E. (1974). Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry. [Link]

  • PrepChem. Synthesis of Step A -- N-phenyl-anthranilic acid. [Link]

  • Allen, C. F. H.; McKee, G. H. W. Acridone. Organic Syntheses. [Link]

  • Sharma, V., & Prasher, P. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Bentham Science. [Link]

  • Sharma, V., & Prasher, P. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. ResearchGate. [Link]

  • Sharma, V., & Prasher, P. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. OUCI. [Link]

  • Wang, Y., et al. (2023). 4-(3-Chloroanilino)benzoic acid. PMC - NIH. [Link]

  • PubChem. This compound. [Link]

  • Wang, Y., et al. (2023). 4-(3-Chloroanilino)benzoic acid. IUCr Journals. [Link]

  • Wang, Y., et al. (2023). 4-(3-Chloroanilino)benzoic acid. IUCrData. [Link]

Sources

Spectroscopic C.V. of 2-(4-Chloroanilino)benzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous characterization of molecular entities is the bedrock of innovation. This guide provides an in-depth spectroscopic analysis of 2-(4-chloroanilino)benzoic acid (CAS 13278-35-8), a key intermediate in the synthesis of various pharmacologically active compounds. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to construct a detailed chemical portrait of this molecule. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to obtain and interpret spectroscopic data for N-phenylanthranilic acid derivatives.

Molecular Structure and its Spectroscopic Implications

This compound, with the molecular formula C₁₃H₁₀ClNO₂, possesses a unique structural framework that gives rise to a distinct spectroscopic signature. The molecule comprises a benzoic acid moiety linked via a secondary amine to a 4-chlorophenyl group. This arrangement of aromatic rings, a carboxylic acid, and a secondary amine dictates the specific signals we expect to observe in our analytical investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to identify and assign all proton and carbon signals of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of high-purity this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (e.g., -COOH and -NH).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C spectrum.

    • This experiment typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Causality in Experimental Choices:

  • High-Field Spectrometer: A higher magnetic field strength increases the chemical shift dispersion, reducing signal overlap and simplifying spectral interpretation, which is particularly important for complex aromatic regions.

  • Deuterated Solvents: These solvents are essential to avoid large, interfering signals from the solvent's own protons.

  • Proton Decoupling in ¹³C NMR: This technique simplifies the ¹³C spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom.

Predicted ¹H NMR Spectral Data
Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
COOH> 12.0Singlet (broad)The acidic proton is typically highly deshielded and may be broad due to hydrogen bonding and exchange.
NH~9.5Singlet (broad)The amine proton is also deshielded and can exhibit broadening.
Aromatic Protons6.8 - 8.0MultipletsThe eight aromatic protons will reside in this region, with complex splitting patterns due to coupling between adjacent protons. Protons ortho to the carboxylic acid and the chloro group will be the most deshielded.
Predicted ¹³C NMR Spectral Data

Based on known substituent effects and data from related compounds, the following are the expected chemical shifts for the carbon atoms in this compound.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C=O (Carboxylic Acid)~168-172The carbonyl carbon is significantly deshielded.
Aromatic C-Cl~125-130The carbon directly attached to the chlorine atom.
Aromatic C-N~140-145The carbons bonded to the nitrogen atom.
Other Aromatic Carbons~115-135The remaining aromatic carbons will appear in this range.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Objective: To obtain an IR spectrum to confirm the presence of key functional groups.

Methodology:

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Causality in Experimental Choices:

  • ATR Technique: ATR is a modern, convenient method that requires minimal sample preparation compared to traditional methods like KBr pellets, making it ideal for rapid analysis.

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to show several characteristic absorption bands.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~3300N-H stretchSecondary Amine
~1680C=O stretchCarboxylic Acid
1600 - 1450C=C stretchAromatic Rings
~1300C-N stretchAryl Amine
~1100C-Cl stretchAryl Halide

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Objective: To determine the molecular weight and identify characteristic fragment ions.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate a mass spectrum.

Causality in Experimental Choices:

  • Electron Ionization (70 eV): This standard ionization energy is high enough to cause reproducible fragmentation, creating a characteristic "fingerprint" for the molecule that can be compared to library data.

Analysis of the Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak and several key fragment ions.

m/z Proposed Fragment Notes
247/249[M]⁺Molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M peak is characteristic of a molecule containing one chlorine atom.[1]
229/231[M - H₂O]⁺Loss of a water molecule from the carboxylic acid group.
202/204[M - COOH]⁺Loss of the carboxylic acid group.
194[M - COOH - Cl]⁺Subsequent loss of a chlorine atom from the above fragment.

dot

Fragmentation_Pathway M [M]⁺˙ m/z 247/249 F1 [M - H₂O]⁺˙ m/z 229/231 M->F1 - H₂O F2 [M - COOH]⁺ m/z 202/204 M->F2 - COOH F3 [M - COOH - Cl]⁺ m/z 167 F2->F3 - Cl

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The spectroscopic data derived from NMR, IR, and Mass Spectrometry collectively provide a comprehensive and unambiguous characterization of this compound. This guide outlines the standard methodologies for acquiring and interpreting this data, emphasizing the causal relationships between molecular structure and spectroscopic output. For researchers in drug discovery and development, a thorough understanding of these techniques is paramount for ensuring the identity, purity, and quality of their chemical entities.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 2-(4-Chloroanilino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the crystal structure of 2-(4-Chloroanilino)benzoic acid, a molecule of interest in pharmaceutical and materials science research. We will delve into its molecular geometry, intermolecular interactions, and the experimental methodologies employed for its structural elucidation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the solid-state properties of this compound.

Introduction: Significance and Background

This compound, also known as N-(4-chlorophenyl)anthranilic acid, belongs to the class of N-aryl anthranilic acids. These compounds are derivatives of fenamic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The introduction of a chloro-substituent on the phenyl ring can significantly influence the molecule's physicochemical properties, including its crystal packing and potential biological activity. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for controlling properties such as solubility, stability, and bioavailability in drug development.

This guide will focus on the crystallographic aspects of this compound, exploring its known polymorphic forms and the intricate network of non-covalent interactions that govern its crystal lattice.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through a copper-catalyzed cross-coupling reaction. The two primary methods employed are the Ullmann condensation and the Buchwald-Hartwig amination.

Synthesis via Ullmann Condensation

The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds.[2] In the context of this compound, this involves the reaction of 2-chlorobenzoic acid with 4-chloroaniline in the presence of a copper catalyst and a base. A modified Ullmann reaction has been successfully used to synthesize this compound for crystallographic studies.[3]

Experimental Protocol: Modified Ullmann Condensation [3]

  • Reactants: To a round-bottom flask, add 2,4-dichlorobenzoic acid, aniline, copper powder, copper(I) oxide, and potassium carbonate.

  • Solvent: Add 2-ethoxyethanol as the solvent under a nitrogen atmosphere.

  • Reaction: The mixture is refluxed at 130 °C for 24 hours.

  • Work-up: The hot reaction mixture is poured into water and filtered.

  • Purification: The crude product is then purified, for example, by recrystallization, to yield the final compound.

Logical Workflow for Ullmann Condensation

G cluster_reactants Reactants & Catalyst cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 2,4-dichlorobenzoic acid 2,4-dichlorobenzoic acid Reaction Mixture Reaction Mixture 2,4-dichlorobenzoic acid->Reaction Mixture Aniline Aniline Aniline->Reaction Mixture Cu / Cu2O Cu / Cu2O Cu / Cu2O->Reaction Mixture K2CO3 K2CO3 K2CO3->Reaction Mixture 2-ethoxyethanol (solvent) 2-ethoxyethanol (solvent) 2-ethoxyethanol (solvent)->Reaction Mixture 130 °C, 24h 130 °C, 24h 130 °C, 24h->Reaction Mixture Nitrogen atmosphere Nitrogen atmosphere Nitrogen atmosphere->Reaction Mixture Pour into water Pour into water Filter Filter Pour into water->Filter Recrystallization Recrystallization Filter->Recrystallization Pure Product Pure Product Recrystallization->Pure Product Crude Product Crude Product Reaction Mixture->Crude Product Ullmann Condensation Crude Product->Pour into water

Caption: Workflow for the synthesis of this compound via a modified Ullmann condensation.

Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that offers a versatile and efficient alternative for C-N bond formation.[4][5] This method generally proceeds under milder conditions than the traditional Ullmann reaction.

Conceptual Protocol: Buchwald-Hartwig Amination

  • Reactants: A reaction vessel is charged with an aryl halide (e.g., 2-bromobenzoic acid), an amine (4-chloroaniline), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., XPhos), and a base (e.g., Cs2CO3).

  • Solvent: An anhydrous, deoxygenated solvent such as toluene or dioxane is added.

  • Reaction: The mixture is heated under an inert atmosphere until the reaction is complete, as monitored by techniques like TLC or LC-MS.

  • Work-up: The reaction mixture is cooled, diluted with a suitable solvent, and washed with aqueous solutions to remove inorganic salts.

  • Purification: The organic layer is dried and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd(0)L2 Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition + Ar-X ArPd(II)(X)L2 ArPd(II)(X)L₂ Oxidative Addition->ArPd(II)(X)L2 Ligand Exchange Ligand Exchange ArPd(II)(X)L2->Ligand Exchange + H₂NR' ArPd(II)(NHR')L2 ArPd(II)(NHR')L₂ Ligand Exchange->ArPd(II)(NHR')L2 Reductive Elimination Reductive Elimination ArPd(II)(NHR')L2->Reductive Elimination - HX Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-NHR' Product (Ar-NHR') Reductive Elimination->Ar-NHR'

Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.

Single Crystal Growth

Obtaining high-quality single crystals is a prerequisite for accurate X-ray diffraction analysis. For this compound, single crystals of its polymorphic forms have been successfully grown by the slow evaporation method.[3]

Experimental Protocol: Slow Evaporation [3]

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., acetone, ethanol, or mixtures thereof).

  • Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at room temperature. This process should be undisturbed to promote the growth of well-ordered crystals.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the solution for subsequent analysis.

Crystal Structure and Polymorphism

This compound is known to exhibit polymorphism, meaning it can exist in different crystal structures. To date, three polymorphs (Forms I, II, and III) have been identified and characterized by single-crystal X-ray diffraction.[3]

Crystallographic Data

The crystallographic data for the three known polymorphs of this compound are summarized in the table below.

ParameterForm IForm IIForm III
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP2₁/cP2₁/cP2₁/c
a (Å)14.135(3)13.978(3)14.331(3)
b (Å)10.038(2)10.165(2)9.873(2)
c (Å)16.082(3)16.292(3)16.143(3)
β (°)109.29(3)110.15(3)109.11(3)
V (ų)2154.9(7)2174.1(8)2157.9(7)
Z888
Calculated Density (g/cm³)1.5191.5051.517
Data from Liu et al., CrystEngComm, 2017, 19, 4345-4354.[3]
Molecular Conformation

In all three polymorphic forms, the molecule of this compound adopts a non-planar conformation. The dihedral angle between the two aromatic rings is a key conformational parameter. The conformational flexibility of the molecule is a contributing factor to its polymorphism.[3] An intramolecular hydrogen bond is observed between the carboxylic acid group and the secondary amine, which contributes to the overall molecular conformation.[3]

Intermolecular Interactions

The crystal packing of this compound is dominated by a network of hydrogen bonds and other non-covalent interactions.

  • O-H···O Hydrogen Bonds: The carboxylic acid moieties form centrosymmetric dimers through strong O-H···O hydrogen bonds. This is a common supramolecular synthon in carboxylic acid crystal structures.

  • N-H···O Hydrogen Bonds: Intramolecular N-H···O hydrogen bonds are present, contributing to the conformational stability of the molecule.[3]

  • C-H···Cl Hydrogen Bonds: The presence of the chlorine substituent introduces the possibility of C-H···Cl interactions, which have been identified as playing a role in the crystal packing of these polymorphs.[3]

  • π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

The interplay of these various intermolecular forces results in the different packing arrangements observed in the three polymorphs.

Hierarchy of Interactions in the Crystal Structure

G Crystal Lattice Crystal Lattice Supramolecular Assembly Supramolecular Assembly Crystal Lattice->Supramolecular Assembly determined by Molecular Conformation Molecular Conformation Supramolecular Assembly->Molecular Conformation influences Intermolecular Interactions O-H···O Hydrogen Bonds N-H···O Hydrogen Bonds C-H···Cl Interactions π-π Stacking Supramolecular Assembly->Intermolecular Interactions Covalent Bonds Covalent Bonds Molecular Conformation->Covalent Bonds defined by Intramolecular H-Bonds Intramolecular H-Bonds Molecular Conformation->Intramolecular H-Bonds

Caption: A diagram illustrating the hierarchical relationship of interactions that define the crystal structure.

Experimental Technique: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound and its polymorphs is achieved through single-crystal X-ray diffraction (SCXRD). This powerful analytical technique provides precise information about the arrangement of atoms in a crystal.

Experimental Workflow: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms.

  • Structure Refinement: The initial structural model is refined against the experimental data to obtain the final, accurate crystal structure. This involves adjusting atomic positions, displacement parameters, and other crystallographic parameters.

Conclusion and Future Perspectives

The solid-state structure of this compound is characterized by its polymorphic nature, with three distinct crystalline forms identified to date. The interplay of molecular conformation and a network of intermolecular interactions, including O-H···O, N-H···O, and C-H···Cl hydrogen bonds, governs the crystal packing. A thorough understanding of these structural features is crucial for the rational design of new materials and pharmaceutical formulations with desired properties.

Future research in this area could focus on the discovery of additional polymorphs or co-crystals of this compound, which may exhibit altered physicochemical properties. Further computational studies could also provide deeper insights into the relative stabilities of the known polymorphs and guide the experimental search for new solid forms.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].

  • Globe Thesis. Polymorphism Of 2-Phenylamino-Chlorinated Benzoic Acids. 2018. Available at: [Link].[1]

  • Wikipedia. Ullmann condensation. Available at: [Link].[2]

  • Liu, M., Yin, C., Chen, P., Zhang, M., Parkin, S., Zhou, P., Li, T., Yu, F., & Long, S. (2017). sp2 C–H⋯Cl hydrogen bond in the conformational polymorphism of 4-chloro-phenylanthranilic acid. CrystEngComm, 19(29), 4345-4354. Available at: [Link].[3]

  • PrepChem. Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. Available at: [Link].

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link].[4]

  • IUCr Journals. 4-(3-Chloroanilino)benzoic acid. 2023. Available at: [Link].

  • National Center for Biotechnology Information. 4-(3-Chloroanilino)benzoic acid. PubChem. Available at: [Link].

  • Krajčovičová, S., Hlaváč, J., & Vychodilová, K. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances, 11(16), 9349-9358. Available at: [Link].[5]

Sources

solubility profile of 2-(4-Chloroanilino)benzoic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 2-(4-Chloroanilino)benzoic Acid

Abstract

The solubility of an active molecule is a critical physicochemical parameter that dictates its behavior in various chemical and biological systems. It is a cornerstone of process chemistry, formulation science, and drug discovery, influencing everything from reaction kinetics and purification efficiency to bioavailability. This technical guide provides a comprehensive examination of the solubility profile of this compound (CAS: 13278-35-8). In the absence of extensive published quantitative data, this document establishes a predicted solubility profile based on first principles of physical organic chemistry and provides a robust, validated experimental protocol for its empirical determination. This guide is intended for researchers, chemists, and pharmaceutical scientists who require a deep, practical understanding of this compound's solubility characteristics.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is fundamental to interpreting its solubility. This compound, also known as N-(4-chlorophenyl)anthranilic acid, is a substituted diphenylamine derivative. Its structure features a blend of polar, ionizable, and non-polar moieties that collectively govern its interactions with various solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
Synonyms N-(4-Chlorophenyl)anthranilic acid, 2-((4-Chlorophenyl)amino)benzoic acid[1][2]
CAS Number 13278-35-8[1]
Molecular Formula C₁₃H₁₀ClNO₂[1][2]
Molecular Weight 247.67 g/mol [1]
Molecular Structure SMILES: C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)Cl[1][2]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[3] This means a solute's ability to dissolve in a solvent is maximized when their intermolecular forces are similar in nature and magnitude.[3]

  • Polar Solvents: These solvents possess large dipole moments and/or hydrogen bonding capabilities (e.g., water, methanol, DMSO). They are effective at dissolving polar and ionic solutes.

  • Non-Polar Solvents: These solvents have low dipole moments and primarily interact via weaker London dispersion forces (e.g., hexane, toluene). They are best suited for dissolving non-polar, lipophilic solutes.

The solubility of this compound is dictated by the interplay of its functional groups with the solvent:

  • Carboxylic Acid (-COOH): This is the dominant polar feature, capable of acting as a strong hydrogen bond donor (the -OH proton) and acceptor (the C=O oxygen). In protic solvents like water or alcohols, it can ionize to a carboxylate (-COO⁻), significantly enhancing aqueous solubility, particularly at neutral or alkaline pH.

  • Secondary Amine (-NH-): This group acts as a hydrogen bond donor and contributes to the molecule's polarity.

  • Aromatic Rings & Chlorophenyl Group: These large, non-polar structures dominate the molecule's surface area, conferring significant lipophilic (oil-loving) character. These regions interact favorably with non-polar solvents through van der Waals forces.

Therefore, the ideal solvent for this compound would need to effectively solvate both its polar, hydrogen-bonding head and its large, non-polar tail.

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, the following solubility behavior is anticipated. This profile serves as a hypothesis to be confirmed by the experimental protocol outlined in Section 4.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, CyclohexaneVery LowThe solvent's weak dispersion forces cannot overcome the strong intermolecular hydrogen bonding (acid-acid dimerization) and polar interactions within the solute's crystal lattice.
Moderately Non-Polar Toluene, Diethyl EtherLow to ModerateToluene's aromatic ring can interact favorably with the solute's phenyl groups (π-π stacking). Diethyl ether can act as a hydrogen bond acceptor for the -COOH group, but its overall non-polar character limits its capacity.
Polar Aprotic Acetone, Ethyl AcetateModerate to HighThese solvents can act as effective hydrogen bond acceptors for the solute's -COOH and -NH groups without the high polarity of water, while also accommodating the non-polar regions.
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High to Very HighDMSO and DMF are excellent hydrogen bond acceptors and have high dielectric constants, making them highly effective at disrupting the solute's crystal lattice and solvating both polar and non-polar moieties.
Polar Protic WaterVery Low (at neutral pH)The large, non-polar backbone of the molecule outweighs the solvating effect of water on the polar functional groups. Solubility is expected to increase significantly at pH > 7 as the carboxylic acid is deprotonated to the more soluble carboxylate salt.
Alcohols Methanol, EthanolModerateAlcohols are amphiphilic. Their hydroxyl (-OH) group can hydrogen bond with the solute's -COOH and -NH groups, while their alkyl chain can interact with the aromatic rings. They offer a balance of polar and non-polar character.

Gold-Standard Experimental Protocol: Equilibrium Shake-Flask Solubility

The definitive determination of thermodynamic solubility requires an equilibrium method. The Shake-Flask method is the universally recognized "gold standard" for its reliability and direct measurement of a saturated state.[4][5]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a period sufficient to allow the system to reach equilibrium. At this point, the concentration of the dissolved solute in the liquid phase is constant and represents the thermodynamic solubility.

Materials & Equipment
  • This compound (solid, high purity)

  • Selected solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw-top, PTFE-lined caps

  • Orbital shaker with temperature control (or water bath shaker)

  • Centrifuge with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF, validated for low binding)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Validated analytical instrument for quantification (e.g., HPLC-UV, see Section 5)

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). An amount sufficient to ensure a visible solid residue remains at the end of the experiment is crucial. For example, start with ~10 mg of solid in 2 mL of solvent.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

  • Time to Equilibrium: Allow the vials to shake for a predetermined period to ensure equilibrium is reached. A common duration is 24 to 48 hours. For novel compounds, it is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, remove the vials and allow the solid to settle. To separate the saturated supernatant from the excess solid, use one of two methods:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) at the same temperature as the equilibration to prevent precipitation or further dissolution.

    • Filtration: Directly filter the suspension using a syringe filter. Discard the initial few drops of filtrate to saturate any potential binding sites on the filter membrane.

  • Sample Preparation for Analysis: Immediately after separation, carefully pipette a precise volume of the clear, saturated supernatant and dilute it with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument. This step is critical to prevent precipitation upon cooling.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method (see Section 5) to determine the concentration of this compound.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The average of the triplicate measurements represents the solubility in that solvent at the specified temperature.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Weigh excess solid (this compound) B Add known volume of solvent to vial A->B C Seal vials and place in temperature-controlled shaker B->C D Agitate for 24-48h to reach equilibrium C->D E Centrifuge or Filter (at constant temperature) D->E F Collect clear supernatant E->F G Dilute sample accurately into quantifiable range F->G H Quantify concentration via validated HPLC-UV G->H I I H->I Calculate Solubility (mg/mL or mol/L)

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Analytical Methods for Quantification

Accurate quantification of the dissolved solute is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity, sensitivity, and robustness.

Primary Method: HPLC-UV
  • Principle: The sample is injected into a high-pressure stream of liquid (mobile phase), which carries it through a column packed with a stationary phase. The compound separates from potential impurities or degradants based on its affinity for the two phases. A UV detector measures the absorbance of the compound as it elutes from the column.

  • Typical Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV spectrophotometer set to a wavelength of maximum absorbance for this compound (determined by scanning a standard solution).

    • Quantification: A calibration curve is generated by plotting the peak area versus the concentration of a series of known standards. The concentration of the unknown sample is determined from this curve.

Secondary Method: UV-Vis Spectrophotometry
  • Principle: This method relies on the direct measurement of light absorbance by the aromatic rings in the molecule, governed by the Beer-Lambert Law.

  • Procedure: A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the diluted, saturated sample is then measured, and its concentration is calculated from the calibration curve.

  • Causality & Trustworthiness: While simpler and faster, this method is less specific than HPLC. It is only reliable if the sample is free from any interfering substances that absorb at the same wavelength. Its use should be justified by confirming the purity of the starting material and ensuring no degradation occurs during the experiment.

Conclusion and Implications

This guide establishes a scientifically grounded, predicted solubility profile for this compound based on its molecular structure. It is anticipated to have very low solubility in non-polar solvents and water (at neutral pH), moderate solubility in alcohols, and high solubility in polar aprotic solvents like DMSO and DMF.

Of greater importance, this document provides the detailed, self-validating "gold standard" Shake-Flask protocol required for researchers to determine the precise thermodynamic solubility in any solvent system of interest. The combination of a robust experimental design with a specific and sensitive analytical method like HPLC-UV ensures the generation of trustworthy and reproducible data. This information is invaluable for guiding rational solvent selection in synthesis, designing efficient crystallization and purification procedures, and providing the foundational data needed for formulation development in the pharmaceutical industry.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

  • LibreTexts Chemistry. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved January 13, 2026, from [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 15(3), 13-18. Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In ADMET for Medicinal Chemists. InTech. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 2-[(4-CHLOROPHENYL)AMINO]BENZOIC ACID. Retrieved January 13, 2026, from [Link]

  • World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms (Annex 4). WHO Technical Report Series, No. 992. Available at: [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved January 13, 2026, from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved January 13, 2026, from [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 172, 189-197. Available at: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 13, 2026, from [Link]

  • Singh, S., & Mittal, P. (2015). Solubility of Benzoic Acid in Organic Solvents. Scribd. Retrieved January 13, 2026, from [Link]

Sources

In-depth Technical Guide: Thermal Analysis of 2-(4-Chloroanilino)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration into the thermal analysis of 2-(4-chloroanilino)benzoic acid derivatives, compounds of significant interest in pharmaceutical development. By integrating foundational principles with field-proven insights, this document serves as a practical resource for characterizing the thermal stability and decomposition kinetics of these molecules. The methodologies detailed herein are designed to be self-validating, grounded in authoritative scientific standards to ensure technical accuracy and reproducibility.

Introduction: The Critical Role of Thermal Analysis in Pharmaceutical Development

This compound and its derivatives are a class of compounds related to fenamic acids, which are recognized for their potential as non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The therapeutic efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its physicochemical properties, including its thermal stability. Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For pharmaceutical scientists, these techniques are indispensable for:

  • Determining Purity and Polymorphism: Identifying different crystalline forms (polymorphs) of a drug substance, which can have different solubilities, stabilities, and bioavailabilities.

  • Assessing Thermal Stability: Establishing the temperature at which a compound begins to degrade, which is crucial for determining appropriate storage conditions and shelf-life.

  • Investigating Decomposition Kinetics: Understanding the rate and mechanism of thermal decomposition, providing insights into the degradation pathways.

  • Compatibility Studies: Evaluating the thermal interactions between an API and excipients to ensure the stability of the final drug product.

This guide will focus on the application of key thermal analysis techniques—Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC)—to elucidate the thermal behavior of this compound derivatives.

Methodologies: A Framework for Robust Thermal Analysis

The integrity of thermal analysis data hinges on meticulous experimental design and execution. This section outlines the essential methodologies, emphasizing the rationale behind procedural choices.

Synthesis of this compound Derivatives

The synthesis of the parent compound and its derivatives can be achieved through various organic synthesis routes. A common method involves the Buchwald-Hartwig amination reaction, which is effective for forming carbon-nitrogen bonds[2][3].

Experimental Protocol: Illustrative Synthesis

  • Reaction Setup: In a round-bottom flask, combine 4-chlorobenzoic acid and 3-chloroaniline with a suitable palladium catalyst and a ligand (e.g., a phosphine-based ligand) in an appropriate solvent.

  • Reaction Conditions: The mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period.

  • Workup and Purification: After the reaction is complete, the product is isolated and purified, often through techniques like column chromatography or recrystallization, to yield the desired this compound derivative[2][3].

Prior to thermal analysis, the identity and purity of the synthesized compound must be rigorously confirmed using spectroscopic methods such as NMR and FTIR, as well as mass spectrometry.

Thermogravimetric Analysis (TGA)

TGA provides quantitative information about changes in a sample's mass as it is heated at a controlled rate.

Experimental Protocol: TGA

  • Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

  • Instrument Parameters:

    • Heating Rate: A linear heating rate of 10 °C/min is a standard starting point.

    • Temperature Range: Typically from ambient temperature to a temperature at which the sample has completely decomposed (e.g., 900 °C).

    • Atmosphere: A controlled atmosphere, usually nitrogen, is used to prevent oxidation.

  • Data Analysis: The resulting TGA curve plots mass loss versus temperature, from which the onset of decomposition and the temperatures of maximum mass loss rate can be determined.

Rationale for Experimental Choices:

  • Heating Rate: The heating rate can influence the observed decomposition temperatures. A consistent rate is essential for comparing results across different experiments and with literature values.

  • Inert Atmosphere: A nitrogen atmosphere ensures that the observed mass loss is due to thermal decomposition and not oxidative processes, simplifying the interpretation of the decomposition mechanism.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for identifying thermal transitions such as melting, crystallization, and solid-solid phase transitions. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Protocol: DSC

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is encapsulated in an aluminum pan.

  • Instrument Parameters:

    • Heating Rate: A rate of 10 °C/min is commonly used.

    • Temperature Range: The range should encompass the expected thermal events, such as the melting point of the compound.

    • Atmosphere: A nitrogen purge is used to maintain an inert environment.

  • Data Analysis: The DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) events as peaks. The melting point is typically observed as a sharp endothermic peak.

Interpreting Thermal Data: From Curves to Conclusions

The thermal decomposition of this compound derivatives often occurs in multiple, distinct stages.

General Decomposition Profile

A typical TGA thermogram of a this compound derivative will show a stepwise mass loss. The initial stage often corresponds to the loss of small molecules, such as water or solvent, if present. The subsequent stages involve the fragmentation of the core molecule. The DSC curve will show an endotherm corresponding to the melting of the compound, followed by exothermic events associated with decomposition.

Diagram: Experimental Workflow for Thermal Analysis

G cluster_workflow Thermal Analysis Workflow start Synthesized Derivative tga TGA Analysis (10°C/min, N2) start->tga dsc DSC Analysis (10°C/min, N2) start->dsc tga_data TGA Thermogram (Mass Loss vs. Temp) tga->tga_data dsc_data DSC Thermogram (Heat Flow vs. Temp) dsc->dsc_data interpretation Data Interpretation (Decomposition Stages, Melting Point) tga_data->interpretation dsc_data->interpretation conclusion Thermal Stability Profile interpretation->conclusion

Caption: A streamlined workflow for the thermal analysis of this compound derivatives.

Quantitative Data Summary

The following table provides a representative summary of thermal analysis data for a hypothetical derivative.

ParameterTechniqueValueSignificance
Melting Point (Tm)DSC~200-220 °CA sharp melting endotherm indicates a crystalline solid. The melting point is a key indicator of purity.
Onset of Decomposition (Tonset)TGA> 250 °CThe temperature at which significant mass loss begins, indicating the start of thermal degradation.
Decomposition StagesTGA/DTGMultiple stagesThe number and temperature of decomposition stages provide insight into the degradation pathway.

Advanced Analysis: Uncovering Decomposition Kinetics

The kinetics of thermal decomposition can be investigated by analyzing TGA data obtained at multiple heating rates. This allows for the determination of kinetic parameters such as the activation energy (Ea), which quantifies the energy barrier for the decomposition reaction. Higher activation energies are generally associated with greater thermal stability.

Diagram: Logical Relationship in Kinetic Analysis

G cluster_kinetics Kinetic Analysis Logic tga_multi_rate TGA at Multiple Heating Rates kinetic_models Apply Kinetic Models (e.g., Flynn-Wall-Ozawa) tga_multi_rate->kinetic_models activation_energy Calculate Activation Energy (Ea) kinetic_models->activation_energy stability_assessment Assess Long-Term Thermal Stability activation_energy->stability_assessment

Caption: The logical progression from multi-rate TGA experiments to the assessment of long-term thermal stability.

Conclusion and Future Directions

The thermal analysis of this compound derivatives is a critical component of their physicochemical characterization. TGA and DSC provide essential data on their thermal stability, decomposition profiles, and solid-state properties. A thorough understanding of these characteristics is paramount for the successful development of these compounds into safe and effective pharmaceutical products.

Future work in this area could involve:

  • Simultaneous Thermal Analysis (STA): Combining TGA with DTA/DSC and evolved gas analysis (EGA) to simultaneously obtain information on mass loss, thermal events, and the identity of gaseous decomposition products.

  • High-Resolution TGA: Employing advanced TGA techniques to better resolve overlapping decomposition steps.

  • Amorphous Content Quantification: Using DSC to quantify the amount of amorphous material in a predominantly crystalline sample, which can impact stability and dissolution.

By leveraging these advanced thermal analysis techniques, researchers can gain deeper insights into the behavior of this compound derivatives, facilitating a more efficient and informed drug development process.

References

  • UCL Discovery. (n.d.). A Simultaneous X-ray Diffraction-Differential Scanning Calorimetry Study into the Phase Transitions of Mefenamic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC thermogram of (A) Mefenamic acid, (B) Mefenamic acid + Eudrgit RL 100 + Ethyl cellulose. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Quantum Chemical Study on Mefenamic Acid Polymorphic Forms. Retrieved from [Link]

  • Acta Pharmaceutica Sciencia. (2023). Development of Mefenamic Acid-Soluplus® amorphous dispersions via hot melt extrusion and in silico prediction of oral absorption. Retrieved from [Link]

  • ResearchGate. (n.d.). The differential scanning calorimetry profiles of mefenamic acid (MFA).... Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-carboxy-N-chloroanilino)benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Solution growth and thermal treatment of crystals lead to two new forms of 2-((2,6-dimethylphenyl)amino)benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(3-Chloroanilino)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Noval lead complex of 4-(2, 4, 6-trinitroanilino) benzoic acid (TABA): synthesis, crystal structure and thermal decomposition properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Plot of the TGA/DTG analysis of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-(3-Chloroanilino)benzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. Retrieved from [Link]

  • Gheorghe Asachi Technical University of Iasi. (n.d.). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Retrieved from [Link]

  • Drugfuture.com. (n.d.). 2-((2-AMINO-4-CHLOROPHENYL)AMINO)BENZOIC ACID. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-((2-Amino-4-chlorophenyl)amino)benzoic Acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 4-[1-[[(2,4-dichlorophenyl)amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Kinetics of Multi-Step Processes of Thermal Degradation of Co(II) Complex With N-Benzyloxycarbonylglycinato Ligand. Deconvolution of DTG Curves. Retrieved from [Link]

Sources

A-Z Guide to 2-(4-Chloroanilino)benzoic Acid: Synthesis, Applications, and Mechanistic Insights for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(4-Chloroanilino)benzoic acid is a pivotal precursor in medicinal chemistry, belonging to the broader class of N-arylanthranilic acids. This scaffold is the cornerstone for the synthesis of several clinically significant therapeutic agents, most notably the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth exploration of this compound, covering its synthesis, physicochemical properties, and its strategic application in the development of bioactive molecules. We will delve into detailed synthetic protocols, explain the causality behind experimental choices, and explore the mechanistic underpinnings of the drugs derived from this versatile precursor, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the N-Arylanthranilic Acid Scaffold

Anthranilic acid and its N-aryl derivatives are recognized as "privileged structures" in medicinal chemistry.[1][2] Their unique conformational flexibility and ability to engage in multiple non-covalent interactions allow them to bind to a wide array of biological targets. This compound, a prominent member of this family, serves as a critical intermediate for creating compounds that modulate physiological pathways involved in inflammation, pain, and even cancer.[1][3] Its derivatives are central to managing various metabolic and pathological conditions, demonstrating its broad therapeutic potential.[4] This guide focuses on elucidating the chemical journey from this precursor to potent pharmaceutical agents.

Physicochemical Properties

A thorough understanding of a precursor's physical and chemical properties is fundamental for its effective use in synthesis. The characteristics of this compound dictate solvent choice, reaction conditions, and purification strategies.

PropertyValueSource
Molecular Formula C13H10ClNO2[5]
Molecular Weight 247.67 g/mol [5]
Appearance White to greyish-white microcrystalline powder[6]
CAS Number 13278-35-8[5]
SMILES C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)Cl[5]
InChIKey YZTPXKMADXYVOJ-UHFFFAOYSA-N[5]

Synthesis of the Precursor: The Ullmann Condensation

The most established and reliable method for synthesizing this compound is the Ullmann condensation. This copper-catalyzed nucleophilic aromatic substitution reaction forms the critical C-N bond between an aryl halide and an amine.[7]

Reaction Principle: The reaction couples 2-chlorobenzoic acid with 4-chloroaniline. A copper catalyst, typically copper(I) iodide or copper powder, is essential to facilitate the oxidative addition and reductive elimination steps that form the diarylamine linkage. An inorganic base, such as potassium carbonate, is required to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.

Ullmann_Condensation

Detailed Experimental Protocol: Synthesis via Ullmann Condensation
  • Materials:

    • 2-Chlorobenzoic acid (1.0 eq)

    • 4-Chloroaniline (1.1 eq)

    • Anhydrous Potassium Carbonate (K2CO3) (2.0 eq)

    • Copper(I) Iodide (CuI) (0.1 eq)

    • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) as solvent

  • Procedure:

    • Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chlorobenzoic acid, 4-chloroaniline, anhydrous potassium carbonate, and copper(I) iodide.

      • Causality: Using anhydrous reagents and an inert atmosphere (nitrogen) is crucial to prevent hydrolysis of the reactants and deactivation of the copper catalyst by moisture. [8] 2. Solvent Addition: Add a high-boiling polar aprotic solvent like DMF.

      • Causality: DMF is an excellent choice as it effectively solubilizes the reactants and can withstand the high temperatures required for the Ullmann reaction. [7] 3. Reaction: Heat the mixture to reflux (typically 120-150 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

    • Workup:

      • Cool the reaction mixture to room temperature and pour it into a beaker containing an excess of cold water.

      • Acidify the aqueous mixture to pH 2-3 with concentrated hydrochloric acid (HCl). This step protonates the carboxylate salt, causing the desired product to precipitate.

      • Causality: The product is soluble in its salt form in the basic reaction mixture. Acidification is the critical step for isolation via precipitation.

    • Purification:

      • Collect the crude solid by vacuum filtration and wash thoroughly with water to remove inorganic salts.

      • Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

      • Self-Validation: Confirm the purity and identity of the product by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).

Core Application: A Gateway to Fenamate NSAIDs

The N-arylanthranilic acid core of this compound is the defining feature of the fenamate class of NSAIDs. These drugs exert their primary therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation. [6] While mefenamic acid and meclofenamic acid are prominent examples, the chloro-substituted precursor discussed here is structurally analogous and serves as a key building block for related compounds like clofenamic acid. The synthetic logic remains consistent across the class.

Drug_Synthesis_Workflow

Caption: A validated workflow from chemical precursor to a purified active compound.

Mechanistic Insights: Beyond COX Inhibition

Historically, the anti-inflammatory action of fenamates was attributed solely to their inhibition of COX-1 and COX-2 enzymes. [6]However, recent research has unveiled a more complex pharmacological profile. Fenamates, including derivatives of this compound, have been shown to modulate other critical pathways.

  • Mechanism_of_Action cluster_cox COX Pathway cluster_nlrp3 Inflammasome Pathway Drug Fenamate Drug (Derived from Precursor) COX COX-1 / COX-2 Enzymes Drug->COX Inhibits VRAC VRAC Ion Channel Drug->VRAC Inhibits PG Prostaglandins COX->PG Synthesizes Inflammation Pain & Inflammation PG->Inflammation Mediates NLRP3 NLRP3 Inflammasome Activation VRAC->NLRP3 Enables IL1B IL-1β Release NLRP3->IL1B Causes

Caption: Fenamates exhibit a dual inhibitory effect on both COX and NLRP3 pathways.

Future Perspectives and Derivative Exploration

The this compound scaffold is far from being fully exploited. Its inherent bioactivity and synthetic accessibility make it an attractive starting point for developing new chemical entities. Future research directions include:

  • Anticancer Agents: Modifications of the N-arylanthranilic acid structure have yielded compounds with potent antiproliferative activity against various human tumor cell lines. [3]* Neuroprotective Agents: Given their ability to modulate multiple targets implicated in neurodegeneration, new derivatives are being explored for conditions like ischemic stroke. * Antiviral and Antimicrobial Compounds: The scaffold has been identified as a promising backbone for developing novel agents against viruses like Hepatitis C and various microbial pathogens. [1]

Conclusion

This compound is a testament to the power of a privileged scaffold in medicinal chemistry. Its straightforward synthesis via the Ullmann condensation provides reliable access to a precursor that is foundational to a class of drugs with a rich history and an exciting future. By understanding its synthesis in detail and appreciating the expanding knowledge of its derivatives' mechanisms of action, drug development professionals are well-equipped to leverage this versatile molecule to create the next generation of therapeutics for inflammatory, neurological, and oncological diseases.

References

  • Daniels, M. J., et al. (2016). Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models. Nature Communications. Available at: [Link]

  • Bar-Joseph, A., et al. (2019). Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke. Frontiers in Neurology. Available at: [Link]

  • Coyne, L., et al. (2007). Evidence for neuroprotection by the fenamate NSAID, mefenamic acid. Neuropharmacology. Available at: [Link]

  • Bar-Joseph, A., et al. (2019). Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke. ResearchGate. Available at: [Link]

  • Drugs.com. (2024). Mefenamic Acid: Package Insert / Prescribing Info / MOA. Drugs.com. Available at: [Link]

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research. Available at: [Link]

  • Umme Farwa, et al. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Scientific Research in Science and Technology. Available at: [Link]

  • Onnis, V., et al. (2009). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Semantic Scholar. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Available at: [Link]

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Hou, J., et al. (2023). 4-(3-Chloroanilino)benzoic acid. IUCr Journals. Available at: [Link]

  • Hou, J., et al. (2023). 4-(3-Chloroanilino)benzoic acid. National Institutes of Health. Available at: [Link]

  • Pellón, R. F., et al. (2006). Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Synthetic Communications. Available at: [Link]

Sources

N-(4-chlorophenyl)anthranilic Acid: From Classic Synthesis to a Key Modulator of Cellular Chloride Transport

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-chlorophenyl)anthranilic acid, a derivative of anthranilic acid, has emerged from the broader class of fenamates to become a significant tool in the study of ion transport. Initially synthesized through established organic chemistry reactions, its modern applications have pivoted towards its potent inhibitory effects on calcium-activated chloride channels (CaCCs), particularly the TMEM16A/Anoctamin-1 protein. This guide provides a comprehensive overview of the discovery, synthesis, and evolving history of N-(4-chlorophenyl)anthranilic acid, with a detailed exploration of its mechanism of action and the experimental protocols used to characterize its function.

Historical Perspective and Discovery

The story of N-(4-chlorophenyl)anthranilic acid is intertwined with the development of N-aryl anthranilic acids, a class of compounds explored for their therapeutic potential. The key synthetic method enabling the creation of this class of molecules is the Ullmann condensation, a copper-catalyzed reaction for forming carbon-nitrogen bonds, first reported by Fritz Ullmann in the early 20th century.[1][2][3] This reaction was pivotal in synthesizing various N-aryl anthranilic acid derivatives.

Initially, research into N-aryl anthranilic acids, also known as fenamates, was largely driven by the search for new anti-inflammatory agents.[4][5][6] Compounds like mefenamic acid and flufenamic acid became established non-steroidal anti-inflammatory drugs (NSAIDs).[7] While the precise first synthesis of N-(4-chlorophenyl)anthranilic acid is not prominently documented, it was likely created as part of these broader investigations into the structure-activity relationships of fenamates for anti-inflammatory properties.[5][8]

The contemporary significance of N-(4-chlorophenyl)anthranilic acid, however, lies in a serendipitous discovery of the effects of anthranilic acid derivatives on ion channels.[9] Researchers found that this class of molecules could modulate the activity of calcium-activated chloride channels (CaCCs).[10] This discovery shifted the scientific focus for N-(4-chlorophenyl)anthranilic acid and its analogs from inflammation to their role as specific channel inhibitors, particularly for TMEM16A (Anoctamin-1), a protein identified as a key component of CaCCs.[11][12][13]

Synthesis and Chemical Properties

The primary and most historically significant method for synthesizing N-(4-chlorophenyl)anthranilic acid is the Ullmann condensation .[5][14][15] This reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst.

Chemical Properties:

PropertyValue
Chemical Formula C₁₃H₁₀ClNO₂
Molecular Weight 247.68 g/mol
CAS Number 13278-35-8
Predicted pKa 3.66 ± 0.36
Appearance Off-white solid
Experimental Protocol: Ullmann Condensation Synthesis

This protocol outlines a general method for the synthesis of N-(4-chlorophenyl)anthranilic acid.

Materials:

  • o-chlorobenzoic acid

  • 4-chloroaniline

  • Anhydrous potassium carbonate (K₂CO₃)

  • Cupric oxide (CuO) or other copper catalyst

  • Amyl alcohol (as solvent)

  • Ethanol (for recrystallization)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • A mixture of o-chlorobenzoic acid, 4-chloroaniline, and anhydrous potassium carbonate is prepared in amyl alcohol.

  • A catalytic amount of cupric oxide is added to the mixture.

  • The reaction mixture is refluxed for several hours (typically 6-8 hours), during which the condensation reaction occurs. The potassium carbonate neutralizes the hydrogen halide formed during the reaction.[5]

  • After the reaction is complete, the solvent is removed, often by steam distillation.

  • The resulting solid is suspended in water.

  • The product is precipitated by the addition of dilute hydrochloric acid.

  • The crude N-(4-chlorophenyl)anthranilic acid is then collected by filtration, dried, and recrystallized from ethanol to yield the purified product.[5]

Ullmann_Condensation Reactants o-chlorobenzoic acid + 4-chloroaniline Intermediate Copper-catalyzed Intermediate Complex Reactants->Intermediate Reflux Catalyst CuO / K₂CO₃ Amyl Alcohol (Solvent) Catalyst->Intermediate Product N-(4-chlorophenyl)anthranilic acid Intermediate->Product Acidification & Purification

Caption: Ullmann condensation for N-(4-chlorophenyl)anthranilic acid synthesis.

Mechanism of Action: Inhibition of Calcium-Activated Chloride Channels

The primary modern application of N-(4-chlorophenyl)anthranilic acid is as an inhibitor of calcium-activated chloride channels (CaCCs).[10] These channels are crucial for various physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability. The molecular identity of many CaCCs has been established as the TMEM16A protein (also known as Anoctamin-1 or ANO1).[11][13][16]

The binding of N-(4-chlorophenyl)anthranilic acid to the TMEM16A channel protein is thought to allosterically modulate the channel's gating mechanism, preventing the conformational changes necessary for ion permeation. This leads to a reduction in chloride ion flux across the cell membrane, even in the presence of elevated intracellular calcium, the channel's primary activator.

CaCC_Inhibition cluster_cell Cell Membrane TMEM16A TMEM16A (CaCC) Inhibition Channel Inhibition TMEM16A->Inhibition Cl_out Cl⁻ Efflux TMEM16A->Cl_out Allows Ca_in Intracellular Ca²⁺ Ca_in->TMEM16A Binds & Activates N4CPAA N-(4-chlorophenyl)anthranilic acid N4CPAA->TMEM16A Binds & Inhibits Activation Channel Activation

Caption: Inhibition of TMEM16A by N-(4-chlorophenyl)anthranilic acid.

Applications in Research and Drug Development

The ability of N-(4-chlorophenyl)anthranilic acid to inhibit CaCCs makes it a valuable tool for studying the physiological and pathophysiological roles of these channels. Its applications span several areas of research:

  • Physiology: Elucidating the role of TMEM16A in processes such as saliva secretion, gastrointestinal motility, and airway surface liquid hydration.[17]

  • Pharmacology: Serving as a reference compound for the screening and development of more potent and selective TMEM16A inhibitors.[11][16]

  • Disease Models: Investigating the therapeutic potential of CaCC inhibition in conditions like hypertension, diarrhea, cystic fibrosis, and certain types of cancer where TMEM16A is overexpressed.[16][18]

Comparative Inhibitory Activity of Anthranilic Acid Derivatives on TMEM16A:

CompoundIC₅₀ (µM)Reference
Niflumic acid12[13]
CaCCinh-A011.7[13]
T16Ainh-A011.5[13]
N-(4-chlorophenyl)anthranilic acid Varies by study-
MONNA~0.08 (on Xenopus ANO1)[10]
Experimental Protocol: Electrophysiological Characterization of CaCC Inhibition

Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the inhibitory effects of compounds like N-(4-chlorophenyl)anthranilic acid on ion channels.[13][17][19]

Objective: To determine the concentration-dependent inhibition of TMEM16A-mediated chloride currents by N-(4-chlorophenyl)anthranilic acid.

Materials:

  • HEK293 cells stably expressing human TMEM16A.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pulling micropipettes.

  • Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

  • Intracellular (pipette) solution (e.g., containing N-methyl-D-glucamine-Cl, EGTA, HEPES, MgATP, and a defined free Ca²⁺ concentration to activate TMEM16A).

  • N-(4-chlorophenyl)anthranilic acid stock solution in DMSO.

Procedure:

  • HEK293-TMEM16A cells are cultured on glass coverslips.

  • A coverslip is transferred to a recording chamber on the microscope stage and perfused with extracellular solution.

  • A glass micropipette with a resistance of 2-5 MΩ is filled with intracellular solution and used to form a gigaseal with a single cell.

  • The cell membrane is ruptured to achieve the whole-cell configuration.

  • The cell is held at a holding potential (e.g., -60 mV), and voltage steps are applied to elicit TMEM16A currents. The presence of a defined free Ca²⁺ concentration in the pipette solution will activate the channels.

  • Once a stable baseline current is established, the extracellular solution containing a known concentration of N-(4-chlorophenyl)anthranilic acid is perfused onto the cell.

  • The reduction in current amplitude in the presence of the compound is recorded.

  • A washout step is performed by perfusing with the control extracellular solution to observe the reversal of inhibition.

  • This process is repeated for a range of compound concentrations to generate a dose-response curve and calculate the IC₅₀ value.

Patch_Clamp_Workflow Start HEK293-TMEM16A Cells Step1 Form Gigaseal & Achieve Whole-Cell Configuration Start->Step1 Step2 Record Baseline TMEM16A Current Step1->Step2 Step3 Apply N-(4-chlorophenyl)anthranilic acid Step2->Step3 Step4 Record Inhibited Current Step3->Step4 Step5 Washout Step4->Step5 Step6 Analyze Data & Calculate IC₅₀ Step4->Step6 Step5->Step2 Repeat with different concentrations

Caption: Workflow for patch-clamp analysis of TMEM16A inhibition.

Conclusion and Future Directions

N-(4-chlorophenyl)anthranilic acid represents a fascinating example of a molecule whose scientific utility has evolved significantly over time. Born from the era of NSAID discovery, its modern identity is firmly established as a modulator of calcium-activated chloride channels. It serves as a foundational tool for researchers investigating the intricate roles of TMEM16A in health and disease. Future research will likely focus on leveraging the anthranilic acid scaffold to develop even more potent and selective inhibitors, potentially leading to novel therapeutic strategies for a range of channelopathies.

References

  • (National Institutes of Health)

  • (PubMed)

  • (PubMed)

  • (National Institutes of Health)

  • (National Institutes of Health)

  • (National Institutes of Health)

  • (PubMed)

  • (CoLab)

  • (Indian Journal of Pharmaceutical Sciences)

  • (National Institutes of Health)

  • (National Institutes of Health)

  • (ResearchGate)

  • (Semantic Scholar)

  • (ResearchGate)

  • (Wikipedia)

  • (National Institutes of Health)

  • (National Institutes of Health)

  • (PubMed)

  • (ResearchGate)

  • (ResearchGate)

  • (Guidechem)

  • (PubMed)

  • (PLOS One)

  • (PubMed)

  • (ResearchGate)

  • (MDPI)

  • (PubMed)

  • (ChemicalBook)

  • [Anti-inflammatory action of N-(2,6-dichlorophenyl)-o-aminophenylacetic acid, its sodium salt, N-(2,6-dichlorophenyl)-anthranilic acid and its sodium salt. 1. On acute inflammation].]([Link]) (PubMed)

  • (ACS Publications)

  • (Sigma-Aldrich)

Sources

Methodological & Application

Application Note: A Practical Guide to the Synthesis of 2-(4-Chloroanilino)benzoic acid via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] This document provides a comprehensive, field-tested protocol for the synthesis of 2-(4-Chloroanilino)benzoic acid, a valuable diarylamine intermediate. We delve into the mechanistic underpinnings of the catalytic cycle, explain the rationale behind the selection of reagents, and offer a detailed, step-by-step guide from reaction setup to product characterization.

Introduction to the Buchwald-Hartwig Amination

Developed independently by Stephen L. Buchwald and John F. Hartwig in the mid-1990s, this palladium-catalyzed cross-coupling reaction directly connects an amine with an aryl halide or pseudohalide.[1] It overcomes the limitations of traditional methods for C-N bond formation, such as the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope. The versatility of the Buchwald-Hartwig amination allows for the coupling of a vast array of amines and aryl partners, tolerating a wide range of functional groups.[2]

The synthesis of this compound from 2-bromobenzoic acid and 4-chloroaniline serves as an excellent case study, illustrating the reaction's power while highlighting considerations for substrates bearing potentially reactive functional groups, such as a carboxylic acid.

Overall Reaction Scheme:

Figure 1. Palladium-catalyzed synthesis of this compound.

The Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.

The key steps are:

  • Activation (Precatalyst to Active Catalyst): If a Pd(II) source like Palladium(II) acetate is used, it is first reduced in situ to the active Pd(0) species by an amine or phosphine ligand.[2][5]

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) complex reacts with the aryl halide (2-bromobenzoic acid), cleaving the carbon-halogen bond and forming a Pd(II)-aryl halide complex.[1][6] This is often the rate-determining step of the cycle.[7]

  • Amine Coordination & Deprotonation: The amine (4-chloroaniline) coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido intermediate.[3][8]

  • Reductive Elimination: The final, bond-forming step involves the reductive elimination of the desired arylamine product from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6]

Buchwald_Hartwig_Cycle pd0 L₂Pd⁰ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-X pd_complex L₂Pdᴵᴵ(Ar)(X) ox_add->pd_complex amine_coord Amine Coordination & Deprotonation pd_complex->amine_coord + HNR'R'' + Base amido_complex L₂Pdᴵᴵ(Ar)(NR'R'') amine_coord->amido_complex red_elim Reductive Elimination amido_complex->red_elim product Ar-NR'R'' (Product) red_elim->product dummy1 red_elim->dummy1 dummy2 dummy1->dummy2 dummy2->pd0  Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol is optimized for a 5 mmol scale reaction. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Vol.Equiv.CAS No.Notes
2-Bromobenzoic AcidC₇H₅BrO₂201.025.01.005 g1.088-65-3Irritant.
4-ChloroanilineC₆H₆ClN127.575.5702 mg1.1106-47-8Toxic, handle with care.
Palladium(II) AcetatePd(OAc)₂224.500.122.5 mg0.023375-31-3Toxic, sensitizer.
XPhosC₃₃H₄₇P478.700.295.7 mg0.04564483-18-7Air-sensitive.
Potassium PhosphateK₃PO₄212.2710.02.12 g2.07778-53-2Hygroscopic. Use finely ground.
1,4-DioxaneC₄H₈O₂88.11-25 mL-123-91-1Anhydrous, degassed. Flammable.
Step-by-Step Procedure
  • Vessel Preparation: Place a magnetic stir bar into an oven-dried 100 mL Schlenk flask. Seal the flask with a rubber septum, and attach it to a Schlenk line. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Charging Solids: Under a positive pressure of inert gas, quickly add 2-bromobenzoic acid (1.005 g), potassium phosphate (2.12 g), Palladium(II) acetate (22.5 mg), and XPhos (95.7 mg) to the flask.

  • Evacuate & Backfill: Carefully evacuate and backfill the sealed flask with inert gas three more times to ensure an oxygen-free atmosphere.

  • Adding Liquids: Add 4-chloroaniline (702 mg) to the flask. Using a syringe, add anhydrous, degassed 1,4-dioxane (25 mL).

  • Reaction: Lower the flask into a pre-heated oil bath set to 100 °C. Stir the mixture vigorously for 12-18 hours.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials.

  • Work-up - Cooling & Acidification: After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of deionized water. While stirring, slowly add 1 M hydrochloric acid (HCl) until the pH of the solution is approximately 2-3. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with deionized water (2 x 25 mL) to remove inorganic salts, followed by a small amount of cold diethyl ether (1 x 10 mL) to remove non-polar impurities.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound as a solid. Dry the purified product under vacuum.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel 1. Prepare Schlenk Flask (Inert Atmosphere) charge_solids 2. Add Solids: Substrate, Base, Catalyst, Ligand prep_vessel->charge_solids charge_liquids 3. Add Amine & Solvent charge_solids->charge_liquids heat 4. Heat to 100 °C (12-18 hours) charge_liquids->heat cool 5. Cool to RT heat->cool acidify 6. Acidify (pH 2-3) & Precipitate cool->acidify filtrate 7. Filter & Wash Solid acidify->filtrate purify 8. Recrystallize & Dry filtrate->purify final_product This compound purify->final_product Pure Product

Caption: Experimental workflow for the synthesis.

Discussion of Critical Parameters

The success of a Buchwald-Hartwig amination hinges on the judicious selection of its components.

  • Palladium Source and Ligand: The combination of a palladium source and a phosphine ligand is the heart of the catalyst system. While Pd(II) sources like Pd(OAc)₂ are common due to their air stability, they require in situ reduction.[4] The ligand is crucial for catalytic activity. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos, are highly effective.[1] They promote the crucial oxidative addition and reductive elimination steps and prevent catalyst decomposition. For challenging substrates like aryl chlorides, these advanced ligands are often necessary.[8]

  • Choice of Base: The base's primary role is to deprotonate the amine, generating the active nucleophile.[5] Strong bases like sodium tert-butoxide (NaOtBu) are common but can be problematic for substrates with sensitive functional groups.[9] In this synthesis, the substrate contains a carboxylic acid. A strong base could deprotonate the benzoic acid, potentially complicating the reaction or work-up. Therefore, a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is a superior choice.[9][10] These bases are strong enough to facilitate catalysis without causing unwanted side reactions.

  • Solvent Selection: Aprotic, non-coordinating solvents are preferred. Toluene, 1,4-dioxane, and THF are widely used.[2][4] The solvent must be anhydrous and thoroughly degassed (e.g., by sparging with argon or via freeze-pump-thaw cycles), as oxygen and water can oxidize and deactivate the Pd(0) catalyst.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Appearance: Off-white to light-colored solid.

  • Molecular Weight: 247.67 g/mol .[11]

  • ¹H NMR (400 MHz, DMSO-d₆): Expected aromatic protons in the range of δ 6.5-8.0 ppm, an N-H singlet, and a carboxylic acid proton singlet (broad) typically above δ 10 ppm.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals for the carboxylic acid carbonyl (~170 ppm) and aromatic carbons (~110-150 ppm).[12]

  • Mass Spectrometry (ESI-MS): Expected [M-H]⁻ ion at m/z 246.03.

Safety and Handling

  • General: Always work in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents: Palladium compounds are toxic and should be handled with care. Phosphine ligands can be air-sensitive and pyrophoric in some cases; handle under an inert atmosphere. 4-Chloroaniline is toxic and a suspected carcinogen. 1,4-Dioxane is a flammable liquid and peroxide-former.

  • Inert Atmosphere: Maintaining an inert atmosphere is critical for the reaction's success and safety to prevent both catalyst deactivation and potential ignition of flammable solvents.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Ghaffari, B., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Optimizing base and solvent for Buchwald-Hartwig amin
  • Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry.
  • Conditions for a selective Buchwald-Hartwig amination? (2012, December 8). ResearchGate. Retrieved from [Link]

  • Supplementary Information for "Development of a Practical Buchwald-Hartwig Amine Arylation Protocol...". (n.d.). University College London.
  • Kashani, S. K., & Jessiman, J. E. (n.d.).
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. (n.d.). Chemical Science (RSC Publishing).
  • Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. (2022, July 4).
  • Search Results. Beilstein Journal of Organic Chemistry.
  • Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid for analgesic tablet dosage form formulation. (2024, September 7).
  • 4-(3-Chloroanilino)benzoic acid. (n.d.). PMC - NIH.
  • Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. (2025, August 5).
  • Acridone. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • 2-((2-Amino-4-chlorophenyl)amino)benzoic Acid. (n.d.).
  • Preparation of 2-chloro-5-aminobenzoic acid. (n.d.).

Sources

Application Notes & Protocols: 2-(4-Chloroanilino)benzoic Acid in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Polymer Scientists, and Drug Development Professionals From: Senior Application Scientist, Polymer & Materials Division Subject: Synthesis and Characterization of Functional Polymers Utilizing 2-(4-Chloroanilino)benzoic Acid

Introduction: Beyond a Simple Building Block

This compound, a derivative of N-phenylanthranilic acid, is a bifunctional monomer possessing both a secondary amine (-NH-) and a carboxylic acid (-COOH) group. This unique structure allows it to serve as a valuable monomer in various polymerization reactions, particularly for creating polymers with tailored functionalities. Its structure is analogous to anthranilic acid, a monomer known for producing conductive polymers and functional materials.[1][2][3] The incorporation of the chlorophenyl group introduces specific steric and electronic effects that can significantly influence the final polymer's properties, including solubility, thermal stability, and electrochemical behavior.

These notes provide an in-depth guide to the application of this compound in two primary areas of polymer chemistry:

  • As a monomer for producing electroactive, functional copolymers: By copolymerizing with monomers like aniline, it's possible to enhance the processability and functionality of conductive polymers.[4] The carboxylic acid group improves solubility and provides a reactive handle for post-polymerization modification.[2][3]

  • As a monomer for synthesizing aromatic polyamides: The amine and carboxylic acid functionalities are ideal for step-growth polycondensation reactions to form aromatic polyamides, which are known for their high thermal stability and mechanical strength.[5]

This document outlines the theoretical basis, detailed experimental protocols, characterization methods, and expected outcomes for researchers aiming to leverage this versatile monomer.

Application I: Synthesis of Soluble, Electroactive Copolymers

Polyaniline (PANI) is a well-known conductive polymer, but its application is often limited by poor solubility in common organic solvents.[4] Copolymerization of aniline with substituted derivatives like this compound (herein referred to as CABA) can mitigate these issues. The bulky chlorophenyl and carboxylic acid groups on the CABA monomer disrupt the close chain packing that leads to insolubility, while the -COOH group can improve solubility in more polar or basic media.[3][4]

Scientific Principle: Oxidative Radical Polymerization

The polymerization mechanism for aniline and its derivatives is an oxidative process.[1][3] It begins with the oxidation of the amino group to form a radical cation. This radical cation can then couple with other monomers or growing polymer chains, leading to the formation of a conjugated polymer backbone responsible for its electroactive properties. The presence of the carboxylic acid group can also lead to a "self-doping" effect, where the acid protonates the polymer backbone, enhancing conductivity.[6]

Diagram: General Mechanism of Oxidative Polymerization

The following diagram illustrates the key steps in the oxidative polymerization of an aniline-type monomer.

G Monomer Monomer (e.g., CABA) Radical Radical Cation Intermediate Monomer->Radical - e⁻ Oxidant Oxidant (e.g., APS) Oxidant->Radical Dimer Dimerization & Coupling Radical->Dimer + Monomer Polymer Propagating Polymer Chain Dimer->Polymer + Monomers FinalPolymer Final Copolymer Polymer->FinalPolymer Termination

Caption: Oxidative polymerization pathway for aniline derivatives.

Detailed Protocol: Chemical Copolymerization of Aniline and CABA

This protocol describes the synthesis of a copolymer of aniline and this compound (CABA) in a 9:1 molar ratio.

2.3.1 Materials & Reagents

  • Aniline (freshly distilled)

  • This compound (CABA) (≥98%)

  • Ammonium persulfate (APS) (ACS reagent grade)

  • Hydrochloric acid (HCl), 1 M

  • Methanol

  • Deionized (DI) water

  • N-Methyl-2-pyrrolidone (NMP)

2.3.2 Equipment

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum oven

2.3.3 Experimental Workflow

workflow prep 1. Prepare Monomer Solution Dissolve Aniline & CABA in 1M HCl cool 2. Cool to 0-5 °C (Ice Bath) prep->cool add 4. Add Oxidant Dropwise (Over 30 mins) cool->add oxidant 3. Prepare Oxidant Solution Dissolve APS in 1M HCl oxidant->add react 5. Polymerize Stir for 24h at 0-5 °C add->react filter 6. Isolate Product Filter precipitate react->filter wash 7. Wash Copolymer (DI Water, Methanol) filter->wash dry 8. Dry Vacuum oven at 60 °C wash->dry

Caption: Workflow for copolymer synthesis.

2.3.4 Step-by-Step Procedure

  • Monomer Solution Preparation: In the 250 mL flask, combine 0.09 mol of aniline and 0.01 mol of this compound. Add 100 mL of 1 M HCl and stir until all solids are dissolved.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to between 0 °C and 5 °C with continuous stirring. Causality Note: Low temperatures are critical to control the reaction rate, prevent over-oxidation, and promote the formation of a linear, high-molecular-weight polymer.

  • Oxidant Solution: In a separate beaker, dissolve 0.1 mol of ammonium persulfate (APS) in 50 mL of 1 M HCl.

  • Initiation: Transfer the APS solution to a dropping funnel and add it dropwise to the stirring monomer solution over a period of 30 minutes. The solution will gradually turn dark green/black, indicating polymerization.

  • Polymerization: After the addition is complete, leave the reaction mixture stirring in the ice bath for 24 hours to ensure high conversion.

  • Isolation: Collect the dark precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the polymer powder on the filter sequentially with copious amounts of DI water until the filtrate is colorless and the pH is neutral. Follow this with several washes with methanol to remove unreacted monomers and oligomers.

  • Drying: Dry the final copolymer powder in a vacuum oven at 60 °C for 48 hours.

Characterization and Expected Results

The resulting copolymer should be a dark green or black powder. Its successful synthesis and properties can be verified using the following techniques:

TechniquePurposeExpected Outcome
FTIR Spectroscopy Confirm incorporation of both monomers.Peaks corresponding to the C=O stretch of the carboxylic acid (~1700 cm⁻¹), N-H stretching, and characteristic benzene ring vibrations for both aniline and CABA units.
UV-Vis Spectroscopy Analyze electronic transitions.Absorption bands characteristic of the conjugated polyaniline backbone. The presence of CABA may cause a slight shift in absorption maxima compared to pure PANI.
Solubility Test Assess processability.The copolymer should exhibit enhanced solubility in solvents like NMP or DMSO compared to pure polyaniline homopolymer.[4]
Cyclic Voltammetry Evaluate electrochemical activity.Reversible redox peaks demonstrating the electroactivity of the copolymer.

Application II: Synthesis of Aromatic Polyamides

This compound contains the necessary functional groups (-NH- and -COOH) to act as an A-B type monomer for direct polycondensation, forming an aromatic polyamide. These polymers are valued for their thermal resistance and mechanical integrity.

Scientific Principle: Direct Polycondensation

This method involves the direct reaction between amine and carboxylic acid groups at high temperatures to form an amide linkage, with the elimination of water.[5] To achieve high molecular weights, the removal of this water byproduct is essential to drive the reaction equilibrium toward the polymer. Phosphite-based activating agents are often used to facilitate this reaction under milder conditions.

Detailed Protocol: Phosphite-Activated Polycondensation

This protocol utilizes the Yamazaki-Higashi reaction, which employs triphenyl phosphite and pyridine to activate the carboxylic acid group in situ, allowing for polymerization at moderate temperatures.

3.2.1 Materials & Reagents

  • This compound (CABA) (≥98%, dried)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Pyridine (anhydrous)

  • Triphenyl phosphite (TPP)

  • Lithium Chloride (LiCl) (anhydrous)

  • Methanol

3.2.2 Equipment

  • 100 mL three-neck round-bottom flask with a mechanical stirrer

  • Nitrogen or Argon gas inlet and outlet

  • Heating mantle with temperature controller

  • Beaker for precipitation

3.2.3 Step-by-Step Procedure

  • Setup: Assemble the reaction flask with a mechanical stirrer and inert gas inlet. Flame-dry the glassware under vacuum and cool under a stream of nitrogen or argon. Causality Note: Anhydrous conditions are paramount. Water will react with the phosphite activating agent and hydrolyze the activated ester intermediate, preventing polymerization.

  • Reagent Addition: To the flask, add 10 mmol of CABA, 1.0 g of anhydrous LiCl, 20 mL of anhydrous NMP, and 10 mL of anhydrous pyridine. Stir the mixture under an inert atmosphere until a homogenous solution is formed. The LiCl aids in dissolving the monomer and the final polymer.

  • Activation: Add 12 mmol of triphenyl phosphite (TPP) to the solution via syringe.

  • Polymerization: Heat the reaction mixture to 100 °C and maintain this temperature with vigorous stirring for 12 hours under a slow stream of inert gas. The viscosity of the solution will increase noticeably as the polymer forms.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution slowly into 300 mL of rapidly stirring methanol. A fibrous or powdery precipitate will form.

  • Purification: Allow the precipitate to settle, then collect it by filtration. Thoroughly wash the polymer with hot methanol to remove residual solvents, pyridine, and phosphite byproducts.

  • Drying: Dry the resulting aromatic polyamide in a vacuum oven at 80 °C for 24 hours.

Characterization and Expected Properties

The resulting polymer should be a light-colored powder or fibrous solid.

TechniquePurposeExpected Outcome
¹H NMR (in DMSO-d₆) Confirm polymer structure.Disappearance of the carboxylic acid proton peak and appearance of a broad amide N-H proton peak, along with aromatic signals consistent with the repeating unit.
Gel Permeation Chromatography (GPC) Determine molecular weight and distribution.Provides number-average (Mn) and weight-average (Mw) molecular weights. High values (Mn > 10,000 g/mol ) indicate successful polymerization.
Thermogravimetric Analysis (TGA) Evaluate thermal stability.High decomposition temperature (Td > 400 °C), characteristic of aromatic polyamides.
Differential Scanning Calorimetry (DSC) Determine glass transition temperature (Tg).A high Tg is expected due to the rigid aromatic backbone, indicating good performance at elevated temperatures.

Safety and Handling

  • This compound: May cause skin and eye irritation. Handle with standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Aniline: Toxic and readily absorbed through the skin. Use only in a well-ventilated fume hood and wear appropriate gloves.

  • Pyridine & NMP: Irritants and reproductive hazards. Handle in a fume hood.

  • Triphenyl Phosphite: Corrosive and an irritant. Handle with care in a fume hood.

  • Ammonium Persulfate: Strong oxidizer. Do not mix with combustible materials.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • McCormick, R., et al. (2024). Anthranilic Acid: A Versatile Monomer for the Design of Functional Conducting Polymer Composites. Journal of Composites Science, 8(6). [Link][1][2][3]

  • Melad, O., & Esleem, M. (2015). Copolymers of Aniline with O-Anthranilic Acid: Synthesis and Characterization. Open Journal of Organic Polymer Materials, 5, 31-36. [Link][4]

  • Cheung, K. M., et al. (1995). Preparation and characterization of electrically conducting copolymers of aniline and anthranilic acid: evidence for self-doping by x-ray photoelectron spectroscopy. Macromolecules. [Link][6]

  • Ghosh, S. (2015). Polyamide Syntheses. In: Kobayashi, S., Müllen, K. (eds) Encyclopedia of Polymeric Nanomaterials. Springer, Berlin, Heidelberg. [Link][5]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Gao, C., et al. (2017). Synthesis of Well-Defined Poly(N-H Benzamide-co-N-Octyl Benzamide)s and the Study of their Blends with Nylon 6. National Institutes of Health. [Link]

Sources

Application Notes and Protocols: 2-(4-Chloroanilino)benzoic Acid as a Foundational Intermediate for Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fenamate Scaffold in Anti-Inflammatory Drug Design

The fenamates are a significant class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) characterized by their core structure of N-phenylanthranilic acid. This chemical scaffold serves as the pharmacophore for several widely used drugs, including mefenamic acid and meclofenamic acid, which are prescribed for the management of pain and inflammation.[1][2] The biological activity of these agents stems from their ability to inhibit cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation.

2-(4-Chloroanilino)benzoic acid is a quintessential example of this structural class. While it is a valuable molecule for structure-activity relationship (SAR) studies, its primary importance in drug development lies in its role as a key intermediate and a model compound for the synthesis of more complex fenamate derivatives. The synthesis of this and related structures is most commonly achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[3] This guide provides a detailed examination of the synthesis of this compound, its application in the synthesis of related anti-inflammatory agents, and the underlying principles of these protocols.

Part 1: Synthesis of this compound via Ullmann Condensation

Principle and Mechanism

The Ullmann condensation is a robust method for the formation of carbon-nitrogen bonds, specifically in the synthesis of diarylamines.[4][5] The reaction couples an aryl halide with an amine in the presence of a copper catalyst and a base. In this specific application, 2-chlorobenzoic acid is coupled with 4-chloroaniline.

The mechanism, while complex and subject to ongoing research, is generally understood to proceed through the following key steps[6][7]:

  • Formation of a Copper(I) Species: The copper catalyst, often Cu(I) or generated in situ from Cu(II) salts or copper metal, is the active catalytic species.

  • Oxidative Addition: The aryl halide (2-chlorobenzoic acid) undergoes oxidative addition to the copper(I) center.

  • Coordination and Deprotonation: The amine (4-chloroaniline) coordinates to the copper complex. A base is required to deprotonate the amine, forming a more nucleophilic amide intermediate.

  • Reductive Elimination: The final step involves reductive elimination from the copper complex, which forms the desired C-N bond of the diarylamine product and regenerates the active copper(I) catalyst.

Ullmann_Condensation Fig. 1: Simplified Ullmann Condensation Mechanism cluster_reactants Reactants CuI Cu(I) Catalyst Intermediate1 Cu(I) Amide Complex [Cu(I)-N(H)Ar'] CuI->Intermediate1 Coordination & Deprotonation ArylHalide 2-Chlorobenzoic Acid (Ar-X) Intermediate2 Cu(III) Intermediate [Ar-Cu(III)-N(H)Ar'] ArylHalide->Intermediate2 Amine 4-Chloroaniline (Ar'-NH2) Amine->Intermediate1 Base Base (e.g., K2CO3) Base->Intermediate1 Intermediate1->Intermediate2 Oxidative Addition Product This compound (Ar-NH-Ar') Intermediate2->Product Reductive Elimination Catalyst_Regen Cu(I) Catalyst (Regenerated) Intermediate2->Catalyst_Regen Regeneration

Caption: Fig. 1: Simplified Ullmann Condensation Mechanism

Experimental Protocol: Laboratory Scale Synthesis

This protocol details a standard laboratory procedure for synthesizing this compound.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles
2-Chlorobenzoic AcidC₇H₅ClO₂156.5715.65 g0.10
4-ChloroanilineC₆H₆ClN127.5714.03 g0.11
Potassium Carbonate (anhydrous)K₂CO₃138.2113.82 g0.10
Copper(I) IodideCuI190.450.95 g0.005
N,N-Dimethylformamide (DMF)C₃H₇NO73.09100 mL-
TolueneC₇H₈92.1450 mL-
Hydrochloric Acid (conc.)HCl36.46As needed-
Deionized WaterH₂O18.02As needed-

Equipment

  • 250 mL three-neck round-bottom flask

  • Reflux condenser and Dean-Stark trap

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Buchner funnel and filtration flask

  • Standard laboratory glassware

Procedure

  • Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser fitted with a Dean-Stark trap, and a nitrogen inlet. Ensure the system is dry.

  • Charging Reagents: To the flask, add 2-chlorobenzoic acid (15.65 g), 4-chloroaniline (14.03 g), potassium carbonate (13.82 g), copper(I) iodide (0.95 g), and DMF (100 mL).

  • Azeotropic Water Removal: Add toluene (50 mL) to the flask. Heat the mixture to a gentle reflux (approx. 120-130°C). Water generated from the initial acid-base reaction will be removed azeotropically and collected in the Dean-Stark trap. Continue until no more water collects (approx. 1-2 hours).

  • Condensation Reaction: After water removal, carefully drain the toluene from the trap. Continue heating the reaction mixture at 130-140°C under a nitrogen atmosphere for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the dark reaction mixture into 500 mL of deionized water with stirring.

  • Acidification: Slowly acidify the aqueous mixture to a pH of 2-3 by adding concentrated hydrochloric acid dropwise. This will precipitate the product. Stir for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove inorganic salts. Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a solid.

  • Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.

Expected Results

ParameterExpected Value
Yield 75-85%
Appearance Off-white to pale yellow solid
Melting Point 218-220 °C
Molecular Formula C₁₃H₁₀ClNO₂
Molecular Weight 247.67 g/mol [8]

Part 2: Application in the Synthesis of Mefenamic Acid

The protocol for synthesizing the fenamate core is highly adaptable. By substituting the aniline component, various clinically relevant NSAIDs can be produced. A prime example is the synthesis of Mefenamic Acid, which uses 2,3-dimethylaniline in place of 4-chloroaniline.[9][10]

Protocol: Synthesis of Mefenamic Acid

This protocol is a direct adaptation of the previous method, illustrating the modularity of the Ullmann condensation for creating a library of fenamate derivatives.

Key Reagent Substitution

  • Replace 4-chloroaniline with 2,3-dimethylaniline (13.33 g, 0.11 mol).

Procedure The procedure is identical to the one described in Part 1, with the substitution of 2,3-dimethylaniline. The reaction conditions, work-up, and purification steps remain the same. A patent for this synthesis describes using manganese acetate as a potential catalyst in place of a copper salt, achieving a high yield.[9]

Mefenamic_Acid_Workflow start Start: Assemble Dry Glassware charge Charge Flask: 1. 2-Chlorobenzoic Acid 2. 2,3-Dimethylaniline 3. K2CO3 (Base) 4. CuI (Catalyst) 5. DMF/Toluene start->charge reflux Heat to Reflux (120-130°C) Azeotropically Remove Water charge->reflux react Condensation Reaction (130-140°C, 6-8h) reflux->react workup Cool & Quench in Water react->workup acidify Acidify with HCl to pH 2-3 (Precipitate Product) workup->acidify filter Isolate Crude Product (Vacuum Filtration) acidify->filter purify Recrystallize from Ethanol/Water filter->purify dry Dry Under Vacuum purify->dry end End: Pure Mefenamic Acid dry->end

Caption: Fig. 2: Experimental Workflow for Mefenamic Acid Synthesis

Part 3: Pharmacological Context and Safety

Mechanism of Action of Fenamates

Fenamates, including Mefenamic Acid, exert their anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[10] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. By blocking this pathway, fenamates reduce the levels of prostaglandins in the body, thereby alleviating the symptoms of inflammation.

COX_Pathway membrane Cell Membrane Phospholipids arachidonic Arachidonic Acid membrane->arachidonic Phospholipase A2 cox COX-1 & COX-2 Enzymes arachidonic->cox prostaglandins Prostaglandins (PGs) cox->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaids Fenamates (NSAIDs) nsaids->cox INHIBITION

Caption: Fig. 3: Simplified COX Inhibition Pathway by Fenamates

Safety and Handling of Reagents

Proper handling of all chemicals is critical for laboratory safety. The following guidelines are based on material safety data sheets (MSDS).

  • 2-Chlorobenzoic Acid: Causes skin irritation and serious eye irritation. May cause respiratory irritation. Avoid breathing dust. Use in a well-ventilated area or fume hood.[11][12]

  • 4-Chloroaniline: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer. Handle with extreme care, using appropriate engineering controls and personal protective equipment.

  • N,N-Dimethylformamide (DMF): Harmful in contact with skin or if inhaled. May damage the unborn child. It is a reproductive toxin. Always handle in a fume hood.

  • General Precautions:

    • Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) at all times.[11][13]

    • Handling: Avoid creating dust.[11] Wash hands thoroughly after handling.[13]

    • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13]

    • First Aid:

      • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

      • Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[11]

      • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[11]

References

  • The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. (2025). Archiv der Pharmazie. Available at: [Link]

  • Sharma, M., & Prasher, P. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Current Organic Chemistry, 27(13), 1132-1142. Available at: [Link]

  • Synthesis and Medicinal Applications of Fenamic Acid Derivatives. (2023). Bentham Science. Available at: [Link]

  • Synthesis and Medicinal Applications of Fenamic Acid Derivatives. (2023). Ingenta Connect. Available at: [Link]

  • Mefenamic acid. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Ullmann Reaction. (n.d.). Sathee Jee. Retrieved January 12, 2026, from [Link]

  • Ullmann Reaction. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Synthesis method of mefenamic acid. (2016). Eureka | Patsnap. Available at: [Link]

  • This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Safety Data Sheet: 2-Chlorobenzoic acid. (n.d.). Carl ROTH. Available at: [Link]

  • Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

  • Mefenamic acid. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]

  • Ullmann reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

Sources

analytical methods for the quantification of 2-(4-Chloroanilino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the accurate quantification of 2-(4-Chloroanilino)benzoic acid. This compound is a critical intermediate and a potential process-related impurity in the synthesis of various pharmaceutical compounds. Ensuring its precise measurement is paramount for quality control, process optimization, and regulatory compliance. This document outlines a primary High-Performance Liquid Chromatography (HPLC) method, validated according to International Council for Harmonisation (ICH) guidelines, offering high selectivity and sensitivity. Additionally, alternative methods using Gas Chromatography (GC) for trace analysis and UV-Vis Spectrophotometry for rapid screening are discussed. The methodologies are designed for researchers, analytical scientists, and drug development professionals, with a focus on the scientific rationale behind experimental choices to ensure robust and reproducible results.

Introduction and Physicochemical Properties

This compound is a derivative of benzoic acid and chloroaniline. Its chemical structure, featuring both an acidic carboxyl group and a secondary amine, along with aromatic rings, dictates its analytical behavior. The presence of a chromophore makes it suitable for UV detection. Understanding its properties is key to selecting and optimizing an analytical method.

  • Chemical Structure:

    
    
    
  • Molecular Formula: C₁₃H₁₀ClNO₂[1]

  • Molecular Weight: 247.67 g/mol [1]

  • Nature: Acidic compound, sparingly soluble in water, soluble in organic solvents like methanol and acetonitrile.

The accurate quantification of this compound is essential as it can be an impurity in Active Pharmaceutical Ingredients (APIs). Regulatory bodies require that pharmaceutical impurity methods are validated to ensure that the data are reliable, precise, and accurate.[2]

Recommended Primary Method: High-Performance Liquid Chromatography (HPLC)

For the quantification of non-volatile, polar organic molecules like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most robust and widely applied technique.[3] It offers excellent separation, selectivity, and sensitivity.

Principle of the Method

The method utilizes a C18 stationary phase, which is non-polar. A polar mobile phase is used to elute the compounds. This compound, being moderately non-polar, is retained on the column and then eluted by the organic component of the mobile phase. The inclusion of a buffer in the mobile phase is critical to control the ionization state of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[4] Detection is achieved by measuring the absorbance of UV light at a wavelength where the analyte exhibits a strong response.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[3]

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good resolution and efficiency.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Ammonium Acetate (Analytical grade)

    • Glacial Acetic Acid (Analytical grade)

  • Reference Standard: this compound reference standard of known purity (≥98%).

Preparation of Solutions:

  • Mobile Phase: Prepare a solution of 0.05 M ammonium acetate in water and adjust the pH to 4.4 with glacial acetic acid. The mobile phase consists of this buffer and methanol in a 60:40 (v/v) ratio.[5] Filter through a 0.45 µm membrane filter and degas thoroughly before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 (4.6 mm x 150 mm, 5 µm)
Mobile Phase 0.05 M Ammonium Acetate (pH 4.4) : Methanol (60:40, v/v)[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 234 nm (or λmax determined by DAD scan)[5]
Run Time ~10 minutes

Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in methanol in a volumetric flask to achieve an expected concentration within the calibration range.

  • Vortex the solution for 1 minute to ensure complete dissolution.[5]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability Test (SST):

Before starting the analysis, inject a mid-concentration standard (e.g., 25 µg/mL) five times. The system is deemed ready if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Data Analysis and Quantification:

  • Inject the prepared standards and sample solutions.

  • Record the peak area responses.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation Summary

The described HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6] Validation involves providing documented evidence that the method is reliable and meets the requirements for its application.[7][8]

Validation ParameterTypical Acceptance CriteriaExpected Performance
Specificity/Selectivity Analyte peak is well-resolved from other components.Peak purity index > 0.999
Linearity (R²) ≥ 0.998> 0.999 over 1-100 µg/mL range
Accuracy (% Recovery) 95 - 105%98.0 - 102.0%
Precision (% RSD) Repeatability (Intra-day) ≤ 2.0% Intermediate (Inter-day) ≤ 3.0%< 1.5% (Intra-day), < 2.5% (Inter-day)
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1~0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1~0.3 µg/mL
Robustness %RSD ≤ 5% after minor changes (pH, flow rate)Method is robust to small variations

Alternative and Confirmatory Methods

Gas Chromatography (GC)

GC can be employed for the quantification of this compound, particularly when higher sensitivity is required. However, due to its low volatility and polar nature (containing -COOH and -NH- groups), direct injection is problematic and can lead to poor peak shape and low response.[4] Derivatization is therefore a mandatory step.

Principle: The carboxylic acid and amine protons are replaced with a non-polar group (e.g., silyl or methyl group) to increase volatility and thermal stability. Silylation with reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or esterification to form the methyl ester are common approaches.[4] The derivatized analyte is then analyzed by GC, often with a mass spectrometry (MS) detector for definitive identification.[1][9]

Protocol Outline:

  • Derivatization: React a known amount of the dried sample extract with a silylating agent (e.g., BSTFA with 1% TMCS) in a sealed vial at 70°C for 30 minutes.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% Phenyl Methyl Siloxane column (e.g., DB-5 or equivalent).[10]

    • Injector: Split/splitless inlet at 250°C.

    • Oven Program: Temperature gradient from 100°C to 280°C.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

UV-Vis Spectrophotometry

This technique offers a simple, rapid, and cost-effective method for quantification, but it lacks the specificity of chromatographic methods.[9] It is best suited for analyzing pure samples or simple mixtures where interfering substances that absorb at the same wavelength are absent.

Principle: The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The analysis involves measuring the absorbance of the sample at its wavelength of maximum absorbance (λmax).

Protocol Outline:

  • Determine λmax: Scan a standard solution of this compound in methanol across the UV spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance.

  • Prepare Calibration Curve: Prepare a series of standards in methanol and measure their absorbance at the determined λmax against a methanol blank.[9]

  • Sample Analysis: Prepare the sample solution in methanol to a concentration that falls within the linear range of the calibration curve. Measure its absorbance and calculate the concentration.

Visualizations and Workflows

HPLC Analysis Workflow

The following diagram illustrates the complete workflow for the quantitative analysis of this compound using the primary HPLC method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Prepare Reference Standard Solutions sample_prep Prepare Sample (Weigh, Dissolve, Filter) sst System Suitability Test (SST) mp_prep Prepare & Degas Mobile Phase calib Inject Calibration Standards sst->calib If SST Passes sample_inj Inject Samples calib->sample_inj integration Integrate Peaks sample_inj->integration curve Generate Calibration Curve integration->curve quant Quantify Sample Concentration integration->quant curve->quant report Generate Report quant->report

Caption: Workflow for HPLC quantification of this compound.

Method Selection Logic

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for regulatory validation, sample complexity, and required sensitivity.

Method_Selection node_result node_result start Analytical Need? need_qc Routine QC & Impurity Profiling? start->need_qc High Specificity & Validation need_trace Trace Analysis & Confirmation? start->need_trace High Sensitivity & Identification need_screen Rapid Screening (Simple Matrix)? start->need_screen High Throughput & Low Cost result_hplc Use Validated HPLC-UV Method need_qc->result_hplc result_gc Use GC-MS with Derivatization need_trace->result_gc result_uv Use UV-Vis Spectrophotometry need_screen->result_uv

Caption: Decision tree for selecting an analytical method.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Pharma.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • Analytical method validation: A brief review. (n.d.). GSC Biological and Pharmaceutical Sciences.
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. (n.d.). Royal Society of Chemistry.
  • This compound. PubChem.
  • Supplementary Inform
  • HPLC Methods for analysis of Benzoic acid.
  • A Comparative Spectroscopic Analysis of 2-Amino-4-chlorobenzoic Acid and 4-Amino-2-chlorobenzoic Acid. Benchchem.
  • Sample Preparation In Bioanalysis: A Review. International Journal of Scientific & Technology Research.
  • New Trends in Sample Preparation for Bioanalysis. (2016). American Pharmaceutical Review.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021).
  • Bioanalytical Sample Prepar
  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency.
  • Simultaneous gas chromatography analysis of preservatives in Chinese traditional meat products collected from Ilan County. (n.d.). Journal of Food and Drug Analysis.
  • Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. (2014). Thermo Scientific AppsLab Library.
  • Benzoic acid, 2-chloro-, 4-benzyloxyphenyl ester. NIST Chemistry WebBook.
  • New Method for the Determination of Benzoic and Sorbic Acids in Commercial Orange Juices Based on Second-Order Spectrophotometric D
  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. (2014). Chiang Mai Journal of Science.
  • A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Amino-2-chlorobenzoic Acid. Benchchem.
  • Benzoic acid determination with GC-FID? (2023).
  • Cross-Validation of Analytical Methods for 4-Amino-2-chlorobenzoic Acid: A Compar
  • Analytical and spectroscopic data of chloranilic acid and its complexes.
  • Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. (2018).
  • 4-(3-Chloroanilino)benzoic acid. (2023).

Sources

A Robust, Stability-Indicating HPLC Method for the Analysis of 2-(4-Chloroanilino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive guide to developing and validating a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(4-Chloroanilino)benzoic acid. This compound is a derivative of N-phenylanthranilic acid, a core structure in several non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The development of a reliable analytical method is paramount for ensuring quality control, performing impurity profiling, and conducting stability testing during pharmaceutical development. This document details the systematic approach to method development, including column and mobile phase selection, and outlines a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] Furthermore, it describes forced degradation studies performed under various stress conditions to ensure the method's specificity and stability-indicating nature, as stipulated in ICH Q1A(R2).[5][6]

Introduction and Analyte Properties

This compound is a chemical intermediate and an analogue of fenamic acid (N-phenylanthranilic acid).[1][7] Its structure, comprising a benzoic acid moiety and a chloro-substituted aniline ring, presents specific challenges and opportunities for chromatographic separation. A thorough understanding of its physicochemical properties is the foundation for a logical method development strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure Chemical structure of this compoundPubChem
Molecular Formula C₁₃H₁₀ClNO₂PubChem[8]
Molecular Weight 247.67 g/mol PubChem[8]
Predicted LogP 4.1ChemAxon
Predicted pKa Acidic (Carboxylic): ~4.0, Basic (Amine): ~1.8ChemAxon
UV Absorbance Strong UV absorbent due to two aromatic rings.Inferred
Solubility pH-dependent. Soluble in organic solvents like methanol and acetonitrile. Increased aqueous solubility at higher pH due to carboxylate salt formation.Inferred

The molecule's amphiprotic nature, with an acidic carboxylic group and a very weakly basic secondary amine, dictates that mobile phase pH will be a critical parameter for controlling retention and peak shape. The relatively high LogP value suggests good retention on a reversed-phase column.

HPLC Method Development: A Rationale-Driven Approach

The objective is to achieve a method that provides a sharp, symmetrical peak for the analyte, free from interference from potential impurities or degradation products. The following sections explain the rationale behind the selection of each chromatographic parameter.

Column Selection

Given the analyte's aromatic nature and moderate polarity, a Reversed-Phase C18 column is the most logical choice. The hydrophobic interactions between the analyte and the stationary phase will provide the primary retention mechanism. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is a standard starting point for robust method development.

Mobile Phase and Gradient Optimization
  • Aqueous Component: The pKa of the carboxylic acid group is approximately 4.0. To ensure consistent retention and prevent peak tailing, the ionization of this group must be suppressed. Therefore, an acidic mobile phase is required. A buffer of 0.1% Phosphoric Acid in water (pH ~2.1) is an excellent choice as it effectively protonates the carboxyl group and has a low UV cutoff.

  • Organic Component: Acetonitrile is selected as the organic modifier due to its strong elution strength for this type of compound and its compatibility with low UV detection wavelengths.

  • Elution Mode: A gradient elution is initially employed to quickly screen for the presence of any late-eluting impurities and to determine the optimal organic concentration for elution. The gradient can be run from a low to a high percentage of acetonitrile to ensure all components are eluted from the column. Based on the results, an optimized isocratic method can be developed for routine analysis to improve throughput and robustness.

Detection Wavelength

The presence of two conjugated aromatic rings suggests strong UV absorbance. A photodiode array (PDA) detector should be used during development to scan the peak across a range of wavelengths (e.g., 200-400 nm). The wavelength of maximum absorbance (λ-max), which is likely to be around 254 nm , should be chosen for quantitation to maximize sensitivity.

Diluent Selection

The diluent must ensure analyte solubility and be compatible with the mobile phase to prevent peak distortion. A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable choice.

G cluster_0 Method Development Workflow Analyte Analyte Properties (pKa, LogP, UV) Column Column Selection (C18, 4.6x150mm, 5µm) Analyte->Column MobilePhase Mobile Phase Screening (ACN/Water with Acid) Column->MobilePhase Detection Detection Wavelength (PDA Scan for λ-max) MobilePhase->Detection Gradient Gradient Optimization (Screen for Impurities) Detection->Gradient Isocratic Isocratic Method Finalization (For Routine Analysis) Gradient->Isocratic Optimization System Optimization (Flow Rate, Temperature) Isocratic->Optimization

Caption: Logical workflow for HPLC method development.

Forced Degradation Studies (Stability-Indicating Power)

To validate that the method is stability-indicating, forced degradation studies must be performed as outlined in ICH guideline Q1A(R2).[5][6] The goal is to generate potential degradation products and demonstrate that they are fully resolved from the parent analyte peak. The target degradation is typically between 5-20%.[5]

Table 2: Forced Degradation Experimental Protocol

Stress ConditionProtocolPurpose
Acid Hydrolysis Dissolve sample in 50:50 ACN/0.1 M HCl. Heat at 80°C for 4 hours. Neutralize before injection.To test stability against acidic conditions.
Base Hydrolysis Dissolve sample in 50:50 ACN/0.1 M NaOH. Heat at 80°C for 2 hours. Neutralize before injection.To test stability against alkaline conditions.
Oxidative Dissolve sample in 50:50 ACN/Water with 3% H₂O₂. Store at room temperature for 24 hours.To test stability against oxidation.
Thermal Expose solid drug substance to 105°C for 24 hours. Dissolve in diluent for analysis.To assess solid-state thermal stability.
Photolytic Expose solid drug and solution in quartz cuvettes to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).To assess stability under light exposure.

After stressing, all samples are analyzed using the developed HPLC method with a PDA detector. Peak purity analysis of the this compound peak is performed to confirm its homogeneity and lack of co-eluting degradants.

Detailed Analytical Method Protocol

This section provides the finalized, step-by-step protocol for the analysis.

Instrumentation and Reagents
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Reagents: Acetonitrile (HPLC Grade), Phosphoric Acid (AR Grade), Purified Water.

  • Reference Standard: this compound, certified purity.

Chromatographic Conditions

Table 3: Final Optimized HPLC Method Parameters

ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 65% A : 35% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Acetonitrile : Water (50:50, v/v)
Preparation of Solutions
  • Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (50 µg/mL): Accurately weigh a quantity of the sample equivalent to 25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5.0 mL of this solution to 50 mL with the diluent.

System Suitability and Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution.

  • Verify that the system suitability criteria are met:

    • %RSD of peak areas: ≤ 2.0%

    • Tailing Factor (Asymmetry): ≤ 2.0

    • Theoretical Plates: ≥ 2000

  • Inject a blank (diluent) once, followed by the sample solutions in duplicate.

  • Inject a working standard after every 6-10 sample injections to bracket the samples and monitor system drift.

Calculation

The concentration of this compound in the sample is calculated using the following formula:

Assay (%) = (Sample Peak Area / Standard Peak Area) × (Standard Concentration / Sample Concentration) × Purity of Standard

G cluster_1 Complete Analytical Workflow Prep Prepare Solutions (Standard & Sample) Equilibrate System Equilibration Prep->Equilibrate SST System Suitability Test (5x Standard Injections) Equilibrate->SST Check Check SST Criteria (%RSD, Tailing, Plates) SST->Check Check->Equilibrate Fail Inject Inject Blank & Samples Check->Inject Pass Bracket Bracket with Standards Inject->Bracket Process Process Data (Integrate Peaks) Bracket->Process Calculate Calculate Final Result Process->Calculate

Caption: Workflow from sample preparation to result.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[4][9]

Table 4: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and forced degradation samples. Perform peak purity analysis.No interference at the analyte's RT. Peak purity index > 0.999. Degradants are well-resolved (Resolution > 2.0).
Linearity Analyze 5 concentrations from 50% to 150% of the nominal concentration (e.g., 25-75 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.80% to 120% of the nominal concentration.
Accuracy (Recovery) Spike placebo with analyte at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: 6 individual sample preparations. Intermediate: Repeat on a different day/by a different analyst.%RSD ≤ 2.0% for both repeatability and intermediate precision.
LOD & LOQ Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope.S/N for LOD ≈ 3:1. S/N for LOQ ≈ 10:1. LOQ must be precise and accurate.
Robustness Vary key parameters: Flow rate (±0.1 mL/min), Column Temp (±5°C), Mobile Phase Organic (±2%).System suitability parameters must pass. Results should not be significantly affected.

Conclusion

The RP-HPLC method detailed in this application note is simple, precise, accurate, and robust for the quantitative determination of this compound. The forced degradation studies confirmed its stability-indicating nature, demonstrating its suitability for routine quality control and stability analysis in a pharmaceutical setting. The comprehensive validation protocol ensures that the method complies with stringent regulatory requirements, providing confidence in the analytical data generated.

References

  • Separation of N-Phenylanthranilic acid on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • This compound . PubChem, National Center for Biotechnology Information. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . ResolveMass Laboratories. [Link]

  • Forced Degradation to Develop Stability-indicating Methods . Pharmaceutical Outsourcing. [Link]

  • A practical guide to forced degradation and stability studies for drug substances . Onyx scientific. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies . International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2 . Scribd. [Link]

  • The role of forced degradation studies in stability indicating HPLC method development . Taylor & Francis Online. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide . ResearchGate. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]

  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid . ResearchGate. [Link]

  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid . Asian Journal of Chemistry. [Link]

  • (PDF) Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations . ResearchGate. [Link]

Sources

Application Notes and Protocols: Synthesis of Azo Compounds Using 2-(4-Chloroanilino)benzoic Acid as a Coupling Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azo compounds, characterized by the functional group R-N=N-R', represent a significant class of organic molecules with broad applications, ranging from industrial dyes and pigments to advanced pharmaceutical agents and sensitive analytical indicators.[1] Their synthesis is a cornerstone of organic chemistry, typically achieved through a diazotization-coupling sequence.[2][3] This document provides a detailed guide for researchers, chemists, and drug development professionals on the utilization of 2-(4-Chloroanilino)benzoic acid (also known as N-(4-chlorophenyl)anthranilic acid) as a versatile coupling component in the preparation of novel azo compounds. We will explore the underlying chemical principles, provide a comprehensive, step-by-step protocol for synthesis, and discuss the critical parameters that ensure a successful and reproducible outcome.

Introduction and Scientific Principle

The traditional and most robust method for synthesizing aromatic azo compounds involves two primary stages:

  • Diazotization: A primary aromatic amine is converted into a highly reactive diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C).[4][] The low temperature is critical to prevent the unstable diazonium salt from decomposing.

  • Azo Coupling: The resulting diazonium salt, a potent electrophile, is then reacted with an electron-rich aromatic nucleophile, known as a coupling agent.[6][7] This electrophilic aromatic substitution reaction joins the two aromatic rings via an azo (-N=N-) bridge.[8]

Common coupling agents are phenols and anilines, which possess strongly activating groups (-OH and -NH₂) that increase the electron density of the aromatic ring, facilitating the electrophilic attack.[8]

In the context of this guide, This compound serves as the coupling agent. The secondary amine (-NH-) group, while slightly less activating than a primary amine, still functions as a strong ortho-, para-director. Due to steric hindrance from the adjacent carboxylic acid group at the ortho position, the electrophilic attack by the diazonium ion is overwhelmingly directed to the para-position relative to the secondary amine, leading to a specific regioisomer as the major product.

The overall reaction pH is a crucial parameter. The coupling reaction with aromatic amines is typically carried out in mildly acidic to neutral solutions.[7] If the medium is too acidic, the concentration of the free amine (the reactive nucleophile) is diminished due to protonation. Conversely, if the solution is too basic, the electrophilic diazonium ion can be converted into unreactive diazohydroxide species.

General Application Protocol

This protocol details the synthesis of a novel azo compound by diazotizing a model primary aromatic amine, p-toluidine (4-methylaniline), and subsequently coupling it with this compound.

Materials and Equipment
Reagents & Solvents Equipment
p-Toluidine (4-methylaniline)Magnetic stirrer with stirring bar
This compoundBeakers (100 mL, 250 mL)
Sodium Nitrite (NaNO₂)Erlenmeyer flask (250 mL)
Concentrated Hydrochloric Acid (HCl, ~37%)Graduated cylinders
Sodium Hydroxide (NaOH)Thermometer (-10 to 110 °C)
Sodium Acetate (CH₃COONa)Ice bath
EthanolBüchner funnel and vacuum flask
Distilled WaterFilter paper
pH indicator paper or pH meter
Experimental Workflow Diagram

G cluster_A Part A: Diazotization cluster_B Part B: Coupling Reaction cluster_C Part C: Isolation & Purification A1 Dissolve p-Toluidine in HCl + H₂O A2 Cool to 0-5 °C (Ice Bath) A1->A2 A3 Slowly Add NaNO₂ Solution A2->A3 A4 Stir for 15 min at 0-5 °C A3->A4 A_Out Diazonium Salt Solution A4->A_Out B3 Slowly Add Diazonium Salt Solution to Coupling Agent A_Out->B3 Combine B1 Dissolve this compound in NaOH Solution B2 Cool to 0-5 °C (Ice Bath) B1->B2 B2->B3 B4 Adjust pH with Sodium Acetate B3->B4 B5 Stir for 30-60 min at 0-5 °C B4->B5 B_Out Crude Azo Product (Precipitate) B5->B_Out C1 Vacuum Filtration B_Out->C1 C2 Wash with Cold Water C1->C2 C3 Recrystallize from Ethanol/Water C2->C3 C_Out Pure Azo Compound C3->C_Out caption Experimental Workflow for Azo Synthesis.

Caption: Experimental Workflow for Azo Synthesis.

Step-by-Step Methodology

Part A: Preparation of the Diazonium Salt of p-Toluidine

  • In a 250 mL beaker, add p-toluidine (1.07 g, 10 mmol).

  • Carefully add concentrated HCl (3.0 mL, ~36 mmol) followed by 20 mL of distilled water. Stir until the amine fully dissolves, forming the hydrochloride salt.

  • Cool the solution to 0–5 °C in an ice-salt bath. It is crucial to maintain this temperature range throughout the diazotization process.[9]

  • In a separate 100 mL beaker, dissolve sodium nitrite (0.72 g, 10.5 mmol) in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine solution over 10 minutes with continuous, vigorous stirring. Keep the thermometer in the solution to ensure the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring in the ice bath for an additional 15 minutes to ensure the reaction goes to completion. The resulting clear solution is the diazonium salt, which should be used immediately in the next step.

Part B: Azo Coupling Reaction

  • In a separate 250 mL Erlenmeyer flask, dissolve this compound (2.48 g, 10 mmol) in 30 mL of 1 M sodium hydroxide solution. Gentle warming may be required to achieve complete dissolution.

  • Cool this solution to 5 °C in an ice bath.

  • With efficient stirring, slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold coupling agent solution.

  • A brightly colored precipitate should form almost immediately.[9]

  • After the addition is complete, add a saturated solution of sodium acetate (~10 g in 20 mL of water) to buffer the reaction mixture to a pH of 4-5. This optimizes the coupling reaction.

  • Continue to stir the mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

Part C: Isolation and Purification

  • Collect the solid azo dye product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold distilled water to remove any inorganic salts and unreacted starting materials.

  • The crude product can be purified by recrystallization. A mixture of ethanol and water is often a suitable solvent system. Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Characterization

The identity and purity of the final azo compound should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point is indicative of high purity.

  • UV-Vis Spectroscopy: The extended conjugated system of azo compounds results in strong absorption in the visible region, which is responsible for their color.[1]

  • FT-IR Spectroscopy: Look for the characteristic N=N stretch (typically weak, around 1550-1450 cm⁻¹) and the disappearance of the primary amine N-H stretches from the starting material.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the final molecular structure.

Reaction Scheme and Data

The chemical transformation is illustrated below.

Caption: Synthesis of Azo Compound.

Quantitative Data Summary
ParameterValuePurpose
p-Toluidine1.07 g (10 mmol)Primary amine for diazotization
This compound2.48 g (10 mmol)Coupling Component
Sodium Nitrite0.72 g (10.5 mmol)Source of nitrous acid
Concentrated HCl3.0 mLCatalyzes diazotization
Reaction Temperature0–5 °CStabilizes diazonium salt
Reaction pH (Coupling)4–5Optimizes coupling efficiency
Theoretical Yield~4.0 gBased on 1:1 stoichiometry
Expected Yield75–85%Typical for this type of reaction

Trustworthiness and Troubleshooting

This protocol is designed to be self-validating through clear checkpoints.

  • Checkpoint 1 (Diazotization): A positive test for nitrous acid (starch-iodide paper turning blue) indicates an excess of NaNO₂ and signals the completion of diazotization. The absence of a precipitate ensures the amine has fully dissolved.

  • Checkpoint 2 (Coupling): The immediate formation of a colored precipitate upon mixing the two solutions is a strong indicator of a successful coupling reaction.

  • Checkpoint 3 (pH Control): Verifying the pH after adding sodium acetate ensures the environment is optimal for electrophilic substitution on the amine-activated ring.

Problem Potential Cause Solution
Brown fumes during diazotizationTemperature too high, causing decomposition of nitrous acid.Maintain strict temperature control (0–5 °C). Ensure efficient cooling and slow addition of NaNO₂.
Low or no precipitate formationDiazonium salt decomposed before coupling.Use the diazonium salt immediately after preparation. Ensure all solutions are pre-cooled.
Incorrect pH for coupling.Check and adjust the pH of the coupling solution to be mildly acidic (4-5) before and during the addition of the diazonium salt.
Oily or tarry productSide reactions due to high temperature or incorrect pH.Re-check temperature and pH control. Purify by column chromatography if recrystallization fails.

Conclusion

The use of this compound as a coupling agent provides a reliable and effective route to a diverse range of novel azo compounds. The protocol described herein, grounded in the fundamental principles of diazotization and electrophilic aromatic substitution, offers a robust framework for synthesis. By carefully controlling key parameters—most notably temperature and pH—researchers can achieve high yields of purified products suitable for further investigation in materials science, dye chemistry, and pharmaceutical development.

References

  • ResearchGate. The diazotization process. (a) The reaction of aniline (or other aryl... Available at: [Link]

  • Slideshare. Diazotisation and coupling reaction | PPTX. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Aromatic Azo Compounds. Available at: [Link]

  • University of the West Indies at St. Augustine. The Synthesis of Azo Dyes. Available at: [Link]

  • Organic Chemistry Portal. Diazotisation. Available at: [Link]

  • ResearchGate. Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. Available at: [Link]

  • Wikipedia. Azo coupling. Available at: [Link]

  • Chemistry LibreTexts. 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. Available at: [Link]

  • Al-Nahrain Journal of Science. An Overview of Preparation for Different Azo Compounds. Available at: [Link]

  • Synlett. Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. Available at: [Link]

  • Organic Chemistry Portal. Azo Coupling. Available at: [Link]

  • ResearchGate. Scheme 1: General route for the synthesis of azo dyes. Available at: [Link]

  • The Chinese University of Hong Kong. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Available at: [Link]

Sources

derivatization of 2-(4-Chloroanilino)benzoic acid for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Derivatization of 2-(4-Chloroanilino)benzoic Acid for Biological Assays

Introduction: Unlocking the Potential of a Privileged Scaffold

This compound belongs to the N-phenylanthranilic acid class of compounds, a scaffold that serves as a cornerstone in medicinal chemistry. While structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), its true value lies in its versatility as a starting material for generating novel chemical entities. The core structure, possessing a secondary amine and a carboxylic acid, presents two strategic points for chemical modification.

Derivatization is not merely a synthetic exercise; it is a critical strategy for optimizing a molecule's therapeutic potential. For researchers in drug development, modifying the parent this compound allows for:

  • Modulation of Physicochemical Properties: Fine-tuning solubility, lipophilicity (LogP), and metabolic stability to improve bioavailability and cell permeability.

  • Enhancement of Biological Activity: Altering the molecule's shape and electronic distribution to improve its binding affinity and selectivity for a biological target.

  • Structure-Activity Relationship (SAR) Studies: Systematically creating a library of analogs to identify the key molecular features responsible for a desired biological effect.

  • Introduction of Reporter or Effector Groups: Attaching fluorescent tags, biotin labels, or linkers for targeted protein degradation (e.g., PROTACs) to facilitate mechanism-of-action studies and develop advanced therapeutic modalities.

This guide provides a detailed overview of the core synthetic strategies for derivatizing this compound, complete with step-by-step protocols and an exploration of their applications in biological assays.

Part 1: Synthesis of the Core Scaffold

Before derivatization, a reliable supply of the starting material is essential. The most common and historically significant method for synthesizing N-aryl anthranilic acids is the Ullmann Condensation . This copper-catalyzed cross-coupling reaction joins an aryl halide with an amine.[1][2] In this case, 2-chlorobenzoic acid is coupled with 4-chloroaniline.

The classical Ullmann reaction required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper.[2] Modern iterations have introduced soluble copper catalysts and ligands that allow the reaction to proceed under milder conditions.[1]

cluster_ullmann Ullmann Condensation A 2-Chlorobenzoic Acid C This compound A->C + B 4-Chloroaniline B->C + catalyst Cu Catalyst, Base High Temperature catalyst->C

Caption: Synthesis of the parent compound via Ullmann Condensation.

Protocol 1: Synthesis of this compound

This protocol is based on the principles of the Ullmann condensation.

Materials and Reagents:

  • 2-Chlorobenzoic acid

  • 4-Chloroaniline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated and 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorobenzoic acid (1.0 eq), 4-chloroaniline (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 120-140°C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the mixture to room temperature and pour it into a beaker containing 1 M HCl.

    • A precipitate will form. Stir for 30 minutes.

    • Collect the crude solid by vacuum filtration and wash thoroughly with water.

  • Purification:

    • Dissolve the crude solid in ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting solid can be further purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Key Derivatization Strategies and Protocols

The two primary functional groups—the carboxylic acid and the secondary amine—offer distinct handles for modification.

G cluster_COOH Carboxylic Acid Derivatization cluster_NH Amine Derivatization Parent 2-(4-Chloroanilino) benzoic Acid Ester Ester Derivatives Parent->Ester R-OH, H+ Amide Amide Derivatives Parent->Amide 1. SOCl₂ or Coupling Agent 2. R₂NH Sulfonamide Sulfonamide Derivatives Parent->Sulfonamide R-SO₂Cl, Base

Caption: Primary derivatization pathways for this compound.

A. Derivatization of the Carboxylic Acid Group

This is the most common site for modification, allowing for the synthesis of esters and amides, which can dramatically alter the compound's properties.

Esterification converts the polar carboxylic acid into a more lipophilic ester. This can enhance cell membrane permeability and allow the ester to function as a prodrug, which is hydrolyzed by intracellular esterases to release the active parent acid. The Fischer-Speier esterification is a classic and effective method.[3][4]

Causality: The reaction is an equilibrium process. To drive it towards the product, an excess of the alcohol is typically used, which also serves as the solvent. An acid catalyst (e.g., H₂SO₄) is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5]

Protocol 2: Fischer-Speier Esterification (Synthesis of Methyl 2-(4-Chloroanilino)benzoate)

Materials and Reagents:

  • This compound

  • Methanol, anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 eq) in a round-bottom flask.

  • Cool the flask in an ice bath. While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol) for 4-8 hours.[5] Monitor the reaction by TLC until the starting material is consumed.[4]

  • Work-up:

    • Cool the reaction to room temperature.

    • Slowly add saturated NaHCO₃ solution to neutralize the sulfuric acid catalyst. Be cautious as CO₂ gas will evolve.[5]

    • Remove most of the methanol under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the layers and wash the organic layer with water and then brine.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude ester.

    • If necessary, purify the product via column chromatography on silica gel.

  • Characterization: Confirm the structure via NMR and MS analysis.

Converting the carboxylic acid to an amide is a powerful strategy for SAR studies. By using a diverse range of amines, researchers can introduce various functionalities (basic groups, hydrogen bond donors/acceptors, bulky substituents) to probe the binding interactions with a biological target.

A common method involves a two-step process: first activating the carboxylic acid by converting it to a highly reactive acid chloride, followed by reaction with an amine.[6] Thionyl chloride (SOCl₂) is a standard reagent for this activation.[7]

Causality: The carboxylic acid itself is not reactive enough to readily form an amide with an amine. Thionyl chloride converts the hydroxyl group of the acid into an excellent leaving group, generating a highly electrophilic acid chloride intermediate that reacts rapidly with the amine nucleophile.[7]

Protocol 3: Amide Synthesis via Acid Chloride Intermediate

Materials and Reagents:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Desired primary or secondary amine (e.g., morpholine)

  • Triethylamine (TEA) or another non-nucleophilic base

  • 1 M HCl

  • Saturated NaHCO₃ solution

Procedure:

  • Acid Chloride Formation:

    • In a flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (2.0-3.0 eq) dropwise at 0°C. A catalytic amount of DMF can accelerate this step.

    • Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until the solid dissolves and gas evolution ceases.

    • Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step.

  • Amidation:

    • Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0°C.

    • In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acid chloride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude amide by column chromatography or recrystallization.

  • Characterization: Confirm the final structure via NMR and MS.

Alternative: Modern Coupling Reagents To avoid the harsh conditions of thionyl chloride, modern peptide coupling reagents are often preferred. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIEA (N,N-Diisopropylethylamine) provide a mild and highly efficient one-pot method for amide bond formation.[8]

Derivatization StrategyReagent(s)Key IntermediatePurpose / Advantage
Esterification Alcohol (R-OH), Acid Catalyst (H₂SO₄)Protonated CarbonylIncrease lipophilicity, create prodrugs.[3]
Amide Formation (Classic) 1. Thionyl Chloride (SOCl₂) 2. Amine (R₂NH)Acyl ChlorideRobust, inexpensive method for creating diverse amide libraries.[7]
Amide Formation (Modern) Coupling Agent (e.g., HATU), Base (DIEA), Amine (R₂NH)Activated EsterMild conditions, high yields, suitable for sensitive substrates.[8]
Sulfonamide Formation Sulfonyl Chloride (R-SO₂Cl), BaseN/AIntroduce stable, non-hydrolyzable groups; useful for SAR and tagging.[9][10]
B. Derivatization of the Secondary Amine Group

While less common than carboxylic acid modification, the secondary amine can be derivatized to form sulfonamides. This introduces a stable, tetrahedral sulfonamide linkage that can act as a hydrogen bond acceptor and significantly alter the molecule's electronic and steric profile.

Protocol 4: Sulfonamide Synthesis

This protocol is adapted from general procedures for the sulfonylation of amines.[11]

Materials and Reagents:

  • This compound

  • Substituted sulfonyl chloride (e.g., 4-toluenesulfonyl chloride)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • 1 M HCl

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine (which acts as both base and solvent).

  • Cool the solution to 0°C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise, keeping the temperature below 5°C.

  • Stir the reaction at room temperature overnight. Monitor by TLC.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash extensively with 1 M HCl to remove the pyridine.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

  • Characterization: Confirm the structure via NMR and MS.

Part 3: Application of Derivatives in Biological Assays

The true utility of these derivatives is realized when they are applied in biological assays to probe function and mechanism.

cluster_workflow Assay Application Workflow A Synthesize Derivative Library (Esters, Amides, etc.) B Primary Screening (e.g., Enzyme Inhibition Assay) A->B C Identify 'Hits' B->C D Synthesize Tagged Derivatives (Fluorescent, Biotinylated) C->D E Mechanism of Action Studies (Cellular Imaging, Pulldown Assays) D->E

Caption: Workflow for applying derivatives in biological research.

  • Screening and SAR: A library of amide derivatives can be screened for activity against a target (e.g., a kinase or protease). The results can reveal crucial SAR insights. For example, derivatives with basic amines might show improved activity if the binding pocket has an acidic residue like aspartate or glutamate.

  • Cellular Assays: Ester derivatives are often more cell-permeable than their parent acids. Comparing the activity of an ester and its corresponding acid in both biochemical (enzyme) and cellular assays can provide evidence for the compound's ability to engage its target within a cell.

  • Fluorescence-Based Assays: Derivatizing the parent compound with a fluorescent sulfonyl chloride (e.g., Dansyl chloride) allows for direct visualization of the compound in cells using fluorescence microscopy. It can also be used in biophysical assays like fluorescence polarization to quantify binding to a target protein.

  • Target Identification and Validation: An amide derivative can be synthesized with a linker amine, which is then coupled to biotin. This biotinylated probe can be used in chemical proteomics experiments (e.g., affinity purification-mass spectrometry) to pull down its binding partners from cell lysates, helping to identify or confirm the biological target.

By strategically applying the synthetic protocols outlined here, researchers can transform this compound from a simple chemical building block into a powerful tool for drug discovery and chemical biology.

References

  • Wikipedia. Ullmann condensation . [Link]

  • University of Toronto. Lab5 procedure esterification . [Link]

  • Google Patents. CN109970571B - Synthesis process of 2- (4-chlorphenyl) aniline.
  • PubChem. This compound . [Link]

  • Chemistry Education Digital Library. Synthesis and analysis of amides . [Link]

  • National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW . [Link]

  • PrepChem.com. Synthesis of 2-(4-Chlorobenzoyl)benzoic acid . [Link]

  • Fisher Scientific. Amide Synthesis . [Link]

  • Royal Society of Chemistry. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride . [Link]

  • National Institutes of Health. Investigation on biological activities of anthranilic acid sulfonamide analogs . [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Synthesis of some Amide derivatives and their Biological activity . [Link]

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids . [Link]

  • MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives . [Link]

  • Organic Chemistry Portal. Ullmann Reaction . [Link]

  • Chemistry LibreTexts. 3: Esterification (Experiment) . [Link]

  • ResearchGate. (PDF) Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation . [Link]

  • PubChem. 2-(4-carboxy-N-chloroanilino)benzoic acid . [Link]

  • ResearchGate. (PDF) 4-(3-Chloroanilino)benzoic acid . [Link]

  • National Institutes of Health. 4-(3-Chloroanilino)benzoic acid . [Link]

  • National Institutes of Health. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids . [Link]

  • EXCLI Journal. Original article: INVESTIGATION ON BIOLOGICAL ACTIVITIES OF ANTHRANILIC ACID SULFONAMIDE ANALOGS . [Link]

  • ResearchGate. Investigation on biological activities of anthranilic acid sulfonamide analogs . [Link]

Sources

Troubleshooting & Optimization

Introduction: The Ullmann Condensation for 2-(4-Chloroanilino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting and optimizing the synthesis of 2-(4-Chloroanilino)benzoic acid. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-tested advice to help you navigate the complexities of this important synthetic transformation.

The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, is most commonly achieved via a copper-catalyzed cross-coupling reaction known as the Ullmann condensation or Goldberg reaction.[1] This process involves the formation of a C-N bond between an aryl halide (2-chlorobenzoic acid or its bromo/iodo analogue) and an amine (4-chloroaniline). While powerful, the reaction is notorious for its sensitivity to reaction conditions, often leading to issues with yield and purity.[2]

This guide is structured to address the most common challenges encountered during this synthesis, providing not just solutions, but also the causal reasoning behind them.

Reaction Overview

The fundamental transformation is as follows:

2-Chlorobenzoic Acid + 4-Chloroaniline --(Cu Catalyst, Base, Ligand)--> this compound

The reaction's success hinges on the careful orchestration of the catalyst, ligand, base, solvent, and temperature. Modern protocols have significantly improved upon the harsh conditions of traditional Ullmann reactions, which often required stoichiometric copper at temperatures exceeding 200°C.[1][2][3]

The Catalytic Cycle: A Mechanistic Look

Understanding the mechanism is crucial for effective troubleshooting. While several pathways have been proposed, a widely accepted catalytic cycle for modern, ligand-assisted Ullmann reactions involves a Cu(I)/Cu(III) pathway.[4] The active catalyst is the Cu(I) species.

Ullmann_Condensation_Cycle cluster_cycle Catalytic Cycle Cu_I_X L-Cu(I)-X Amine_Complex L-Cu(I)-NHR' Cu_I_X->Amine_Complex + R'-NH2 - HX Oxidative_Addition L-Cu(III)(Ar)(NHR')X Amine_Complex->Oxidative_Addition + Ar-X (Aryl Halide) Product_Complex L-Cu(I)-X Oxidative_Addition->Product_Complex Reductive Elimination (C-N Bond Formation) Product_Complex->Cu_I_X Releases Ar-NHR'

Caption: Generalized catalytic cycle for the ligand-assisted Ullmann C-N coupling.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses the most frequent issues encountered in the synthesis of this compound.

Problem Area 1: Low or Non-Existent Product Yield

Question: My reaction shows little to no conversion to the desired product after the standard reaction time. What are the most critical factors I should investigate first?

Answer: This is the most common issue, and it almost always traces back to one of four key areas: the catalyst's activity, the reaction environment, the temperature, or the base.

  • Catalyst Inactivity: The true active catalyst is the Copper(I) species.[4] If you are using an old bottle of a Cu(I) salt (e.g., CuI, CuBr), it may have oxidized to the less active Cu(II) state.

    • Solution: Always use a fresh, high-purity Cu(I) source.[5] If you suspect oxidation, consider purchasing a new bottle or using copper powder that can generate the Cu(I) species in situ, though this can lead to less reproducible results.[6]

  • Presence of Protic Impurities: The Ullmann reaction is highly sensitive to water and other protic impurities. These can lead to a significant side reaction called hydrodehalogenation, where the starting aryl halide is simply reduced (e.g., 2-chlorobenzoic acid becomes benzoic acid), consuming your starting material without forming the product.[7]

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous, high-purity solvents. If necessary, distill solvents over a suitable drying agent before use.

  • Inappropriate Temperature: While classic Ullmann reactions required extreme heat, modern ligand-accelerated protocols are designed for milder conditions.[1][6] Too low a temperature will result in no reaction, while excessive heat can cause decomposition of starting materials, ligands, or the product itself.

    • Solution: For ligand-based systems, start with a temperature in the 80–120 °C range. If you see no reaction, increase the temperature in 10-15 °C increments. If you observe darkening of the reaction mixture or multiple spots on a TLC plate, consider lowering the temperature.

  • Incorrect Base: The base is not just a proton scavenger; it plays a crucial role in the catalytic cycle. Its strength and solubility are important.

    • Solution: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used and effective bases.[5][7] Ensure the base is finely powdered to maximize its surface area and reactivity.

Problem Area 2: Reaction Stalls or Is Incomplete

Question: My reaction proceeds initially, as confirmed by TLC or LC-MS, but it stalls and never reaches full conversion, even after extended time. What's happening?

Answer: A stalling reaction is a classic symptom of catalyst deactivation. While the initial turnover is successful, something is poisoning the catalytic cycle.

  • Catalyst Oxidation/Disproportionation: The active Cu(I) catalyst can be oxidized to Cu(II) during the reaction, which is generally less active. Furthermore, Cu(I) can disproportionate into Cu(0) and Cu(II).[4]

    • Solution: Rigorous exclusion of air is critical. Degas your solvent and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. Some protocols benefit from the addition of a small amount of a reducing agent or even Cu(0) metal, which can help regenerate the Cu(I) state from any Cu(II) formed.[4]

  • Inhibitory Ligand Binding: The base itself can sometimes be the culprit. For example, computational studies suggest that carbonate bases can bind strongly to the copper center, forming an inactive complex and effectively taking the catalyst out of the cycle.[8]

    • Solution: If you suspect base-related inhibition, switching to a different base, such as K₃PO₄, may resolve the issue. Alternatively, using a non-coordinating organic base could be explored, though this may require re-optimization of other parameters.

Troubleshooting_Workflow Start Problem: Low or Stalled Yield Check_Catalyst 1. Check Catalyst - Is it a fresh Cu(I) source? - Old or oxidized? Start->Check_Catalyst Check_Environment 2. Check Environment - Anhydrous solvent? - Inert atmosphere (N2/Ar)? Start->Check_Environment Check_Temp 3. Check Temperature - In 80-120°C range? - Signs of decomposition? Start->Check_Temp Check_Base 4. Check Base & Ligand - Base finely powdered? - Ligand appropriate? Start->Check_Base Solution_Catalyst Solution: Use fresh, high-purity CuI. Check_Catalyst->Solution_Catalyst Solution_Environment Solution: Use oven-dried glassware. Degas solvent & use inert gas. Check_Environment->Solution_Environment Solution_Temp Solution: Adjust temp incrementally. Optimize for conversion vs. decomp. Check_Temp->Solution_Temp Solution_Base Solution: Switch base (e.g., K3PO4). Screen different ligands. Check_Base->Solution_Base

Sources

Technical Support Center: Purification of Crude 2-(4-Chloroanilino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2-(4-Chloroanilino)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for common challenges encountered during the purification of this compound. The methodologies and advice presented herein are grounded in established chemical principles and validated experimental practices.

I. Understanding the Compound and Potential Impurities

This compound is a derivative of anthranilic acid and is a crucial intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1][2] The purity of this compound is paramount for the success of subsequent synthetic steps and the quality of the final product.

Common Impurities:

Crude this compound can contain a variety of impurities depending on the synthetic route. Common sources of contamination include:

  • Unreacted Starting Materials: Such as o-chlorobenzoic acid and 4-chloroaniline.

  • Side-Products: Arising from competing reactions during the synthesis.

  • Residual Solvents and Reagents: Including catalysts and bases used in the reaction.

  • Degradation Products: Formed during the reaction or work-up.

Understanding the likely impurities is the first step in selecting an appropriate purification strategy. For instance, unreacted acidic or basic starting materials can often be effectively removed through acid-base extraction.

II. Core Purification Techniques

The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the this compound. The most common and effective techniques are recrystallization, acid-base extraction, and column chromatography.

A. Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[3][4] The principle relies on dissolving the crude material in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to induce crystallization of the desired compound while the impurities remain in the solution.[3][4]

Troubleshooting Recrystallization
Problem Potential Cause Solution
Compound does not dissolve Insufficient solvent; Incorrect solvent choice.Add more solvent in small portions at the boiling point.[5] If the compound still doesn't dissolve, the solvent is likely unsuitable.
Oiling out The boiling point of the solvent is higher than the melting point of the compound; The solution is supersaturated.Add more solvent to reduce saturation. Lower the temperature of the solvent before dissolving the crude product.
No crystals form upon cooling Solution is not saturated; The compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod to induce nucleation.[3] Add a seed crystal of the pure compound.
Low recovery Too much solvent was used; Premature crystallization during hot filtration; Crystals were washed with a warm solvent.Minimize the amount of solvent used for dissolution.[4] Preheat the filtration apparatus. Wash the collected crystals with a minimal amount of ice-cold solvent.[5]
Poor purity of crystals Cooling was too rapid, trapping impurities; The chosen solvent is not ideal for separating the specific impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] Consider a different recrystallization solvent or a combination of solvents.
Solvent Selection for Recrystallization

The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] Based on the properties of similar benzoic acid derivatives, suitable solvents can be explored.[6][7][8]

Solvent Rationale
Ethanol/Water This compound is likely soluble in hot ethanol and less soluble in water. A mixed solvent system can be optimized to achieve good recovery.
Toluene Aromatic solvents can be effective for recrystallizing aromatic compounds.
Benzene Has been used for the recrystallization of a similar compound, 2-(4-Chlorobenzoyl)benzoic acid.[9]
Acetonitrile High-quality single crystals of a related compound were obtained from an acetonitrile solution.[10][11]

Experimental Protocol: Recrystallization from Ethanol/Water

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Gradually add hot water until the solution becomes slightly cloudy (the point of saturation).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven.

B. Acid-Base Extraction

This technique is particularly effective for separating acidic or basic compounds from neutral impurities.[12][13][14] Since this compound possesses a carboxylic acid group, it can be converted to its water-soluble carboxylate salt by treatment with a base.

Troubleshooting Acid-Base Extraction
Problem Potential Cause Solution
Incomplete separation of layers Formation of an emulsion.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gently swirl the separatory funnel instead of vigorous shaking.
Low yield of precipitated product Incomplete extraction into the aqueous phase; Incomplete precipitation upon acidification.Perform multiple extractions with the basic solution.[14] Ensure the aqueous layer is sufficiently acidified by checking the pH with litmus paper.
Product is an oil or sticky solid The presence of impurities that lower the melting point.Re-dissolve the oily product in an organic solvent and repeat the extraction process. Consider a final recrystallization step.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude this compound in a suitable organic solvent like diethyl ether or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an aqueous solution of a weak base, such as sodium bicarbonate, and shake the funnel, venting frequently.[12]

  • Allow the layers to separate. The deprotonated this compound will be in the aqueous layer.

  • Drain the lower aqueous layer into a separate flask.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acidic product.[12]

  • Combine the aqueous extracts.

  • Slowly add a strong acid, such as hydrochloric acid, to the aqueous solution with stirring until the precipitation of the purified product is complete.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

C. Column Chromatography

For separating complex mixtures or achieving very high purity, column chromatography is a valuable tool.[15] This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) as they are moved through the column by a mobile phase (solvent).

Troubleshooting Column Chromatography
Problem Potential Cause Solution
Poor separation of bands Inappropriate solvent system; Column was not packed properly.Perform thin-layer chromatography (TLC) to determine the optimal solvent system. Ensure the column is packed uniformly without any air bubbles or cracks.
Compound is stuck on the column The solvent system is not polar enough.Gradually increase the polarity of the mobile phase.
Tailing of bands The compound is too polar for the chosen stationary phase; The column is overloaded.Add a small amount of acetic acid to the mobile phase to protonate the carboxylic acid and reduce tailing. Use a larger column or a smaller amount of crude material.

Experimental Protocol: Column Chromatography

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with a solvent system of appropriate polarity, starting with a less polar mixture and gradually increasing the polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

III. Frequently Asked Questions (FAQs)

Q1: How do I choose the best purification technique for my sample?

A1: The choice depends on the scale of your experiment and the nature of the impurities. For removing acidic or basic impurities, acid-base extraction is highly efficient.[13][16] For general purification of a solid product, recrystallization is often the first choice due to its simplicity and effectiveness.[17] If these methods fail to provide the desired purity, or if you are dealing with a complex mixture of similar compounds, column chromatography is the most powerful option.

Q2: My purified product has a low melting point and a broad melting range. What does this indicate?

A2: A low and broad melting point is a classic indication of the presence of impurities. Pure crystalline solids have sharp, well-defined melting points. You should consider further purification steps, such as a second recrystallization with a different solvent system or column chromatography.

Q3: Can I use a strong base like sodium hydroxide for the acid-base extraction?

A3: While a strong base will deprotonate the carboxylic acid, it is generally better to use a weak base like sodium bicarbonate. This is because a strong base may also react with other functional groups in your molecule or in the impurities, potentially leading to unwanted side reactions.

Q4: What is the role of activated charcoal in recrystallization?

A4: Activated charcoal is used to remove colored impurities from a solution.[17] It has a high surface area and adsorbs large, colored molecules. It should be added to the hot solution before filtration.

Q5: How can I confirm the purity of my final product?

A5: Several analytical techniques can be used to assess purity. Melting point determination is a simple and effective method. Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the structure and identify impurities. For quantitative purity analysis, HPLC (High-Performance Liquid Chromatography) is the method of choice.[15]

IV. Visualizing the Purification Workflow

Purification Decision Tree

PurificationDecisionTree start Crude this compound acid_base_q Are acidic/basic impurities suspected? start->acid_base_q acid_base_extraction Perform Acid-Base Extraction acid_base_q->acid_base_extraction Yes recrystallization_q Is the product a solid? acid_base_q->recrystallization_q No acid_base_extraction->recrystallization_q recrystallization Perform Recrystallization recrystallization_q->recrystallization Yes chromatography Perform Column Chromatography recrystallization_q->chromatography No purity_check Assess Purity (MP, TLC, HPLC) recrystallization->purity_check chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity Met further_purification Further Purification Needed purity_check->further_purification Purity Not Met further_purification->recrystallization further_purification->chromatography

Caption: A decision tree for selecting the appropriate purification method.

Acid-Base Extraction Workflow

AcidBaseExtraction start Dissolve crude product in organic solvent add_base Extract with aqueous NaHCO3 start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Neutral Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Product as Salt) separate_layers->aqueous_layer acidify Acidify with HCl aqueous_layer->acidify precipitate Precipitation of Pure Product acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure this compound filter_dry->pure_product

Caption: The workflow for purification by acid-base extraction.

V. References

  • Acid-Base Extraction. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from vertexaisearch.cloud.google.com

  • 2-[2-[[4-(4-Chlorophenyl)oxan-4-yl]amino]-2-oxoethyl]benzoic acid. (2023). Smolecule. Retrieved from vertexaisearch.cloud.google.com

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Acid-Base Extraction. (n.d.). Science Learning Center. Retrieved from vertexaisearch.cloud.google.com

  • Lab Report Recrystallization. (2016). FAMU. Retrieved from vertexaisearch.cloud.google.com

  • Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. (n.d.). PrepChem.com. Retrieved from vertexaisearch.cloud.google.com

  • Recrystallization 2. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Experiment 3: Separating Organic Components of a Mixture by Acid/Base Extraction. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • Exp 6 - Extraction. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. (2013). Journal of Physical and Chemical Reference Data. Retrieved from vertexaisearch.cloud.google.com

  • This compound. (n.d.). PubChem. Retrieved from vertexaisearch.cloud.google.com

  • 4-(3-Chloroanilino)benzoic acid. (2023). PMC - NIH. Retrieved from vertexaisearch.cloud.google.com

  • Synthesis process of 2- (4-chlorphenyl) aniline. (2021). Google Patents. Retrieved from vertexaisearch.cloud.google.com

  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved from vertexaisearch.cloud.google.com

  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (2025). ResearchGate. Retrieved from vertexaisearch.cloud.google.com

  • (PDF) 4-(3-Chloroanilino)benzoic acid. (2023). ResearchGate. Retrieved from vertexaisearch.cloud.google.com

  • Acid-Base Extraction of Benzil and Benzoic Acid. (2020). YouTube. Retrieved from vertexaisearch.cloud.google.com

  • The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate. Retrieved from vertexaisearch.cloud.google.com

  • Acridone. (n.d.). Organic Syntheses Procedure. Retrieved from vertexaisearch.cloud.google.com

  • 2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid. (n.d.). Benchchem. Retrieved from vertexaisearch.cloud.google.com

  • CAS No : 67990-66-3 | Product Name : 2-((2-Amino-4-chlorophenyl)amino)benzoic Acid. (n.d.). Pharmaffiliates. Retrieved from vertexaisearch.cloud.google.com

  • 2-(4-Chloro-2-nitroanilino)benzoic acid. (n.d.). PubChem. Retrieved from vertexaisearch.cloud.google.com

  • Preparation of 2-chloro-5-aminobenzoic acid. (1937). Google Patents. Retrieved from vertexaisearch.cloud.google.com

  • The chlorination of 4-amino-2-hydroxy-benzoic acid. (2025). ResearchGate. Retrieved from vertexaisearch.cloud.google.com

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-(4-Chloroanilino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility issues of 2-(4-Chloroanilino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in dissolving this compound in organic solvents during their experimental work. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities with scientific rigor.

I. Understanding the Molecule: Why is Solubility an Issue?

This compound, a derivative of benzoic acid, possesses a chemical structure that contributes to its poor solubility in many common organic solvents.[1] Its key structural features include a carboxylic acid group, a secondary amine, and a chlorinated phenyl ring. This combination of a polar carboxylic acid group and a largely non-polar bicyclic ring system results in a molecule with conflicting solubility characteristics. The strong intermolecular hydrogen bonding facilitated by the carboxylic acid and amine groups leads to a stable crystal lattice that is difficult to disrupt with solvent molecules.

Frequently Asked Questions (FAQs): The Basics

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: The primary factors are its molecular weight (247.67 g/mol ), the presence of both hydrogen bond donor (-COOH, -NH-) and acceptor groups, and a significant non-polar surface area from the aromatic rings.[1] These properties contribute to strong intermolecular forces in the solid state, requiring solvents with specific characteristics to achieve effective dissolution.

Q2: I'm observing that the compound is practically insoluble in non-polar solvents like hexane and toluene. Is this expected?

A2: Yes, this is entirely expected. The polar carboxylic acid and amine functionalities make the molecule poorly suited for solubilization in non-polar, aprotic solvents. "Like dissolves like" is a fundamental principle; the polarity mismatch between your compound and these solvents is too great.[2]

II. Troubleshooting Guide: Strategies for Enhancing Solubility

When faced with solubility challenges, a systematic approach is crucial. Below are a series of troubleshooting steps and advanced strategies to enhance the dissolution of this compound.

Initial Troubleshooting Steps

Q3: I've tried common solvents like methanol and ethanol with limited success. What should be my next immediate step?

A3: Before moving to more complex methods, ensure you have optimized the basic conditions:

  • Heating: Gently warming the solvent can significantly increase solubility by providing the energy needed to overcome the crystal lattice energy. Always monitor for potential degradation, especially with prolonged heating.

  • Agitation: Continuous stirring or sonication increases the interaction between the solute and solvent molecules, accelerating the dissolution process.

  • Particle Size Reduction: Grinding the solid material to a fine powder increases the surface area available for solvation, which can improve the rate of dissolution.[3]

Advanced Strategies: A Deeper Dive

If initial steps fail to yield the desired concentration, consider the following advanced techniques.

1. pH Adjustment: Leveraging the Acidic Nature

Q4: Can I manipulate the pH to improve solubility in organic solvents?

A4: Absolutely. The carboxylic acid group on this compound is a key handle for manipulating its solubility. By deprotonating this group, you can dramatically increase its polarity and, consequently, its solubility in polar organic solvents.[4]

Scientific Rationale: In its protonated (neutral) form, the carboxylic acid is less polar. By adding a base, you can deprotonate it to form a carboxylate salt. This ionized form is significantly more polar and will exhibit enhanced solubility in polar solvents.[2][5]

Experimental Protocol: Base-Mediated Dissolution

  • Solvent Selection: Choose a polar organic solvent such as methanol, ethanol, or dimethylformamide (DMF).

  • Base Addition: While stirring, add a suitable organic or inorganic base dropwise. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or a dilute solution of sodium hydroxide or potassium carbonate.

  • Monitoring: Continue adding the base until the solid dissolves. You can monitor the pH of an aqueous aliquot to ensure you've reached a basic pH (typically > 8).

  • Caution: Be mindful that the resulting solution will contain the salt of your compound. This may be suitable for some reactions but could interfere with others.

2. Co-solvency: The Power of Solvent Blends

Q5: My compound is partially soluble in two different solvents. Can I mix them?

A5: Yes, using a co-solvent system is a powerful and common technique. The goal is to create a solvent mixture with a polarity that is optimal for your specific solute.[6][7]

Scientific Rationale: Co-solvency works by reducing the interfacial tension between the primary solvent and the solute. A small amount of a "good" solvent (the co-solvent) can disrupt the self-association of the primary solvent molecules, creating a more favorable environment for the solute to dissolve.[7][8] For this compound, a mixture of a polar protic solvent (like ethanol) and a more polar aprotic solvent (like DMSO or DMF) can be effective.

Data Presentation: Co-solvent Systems for Benzoic Acid Derivatives

Co-Solvent SystemRationalePotential Ratio (v/v)
Dichloromethane/MethanolBalances non-polar and polar interactions.9:1 to 1:1
Toluene/EthanolToluene can interact with the aromatic rings, while ethanol solvates the polar groups.[9]4:1 to 1:1
Tetrahydrofuran (THF)/WaterTHF is a good general solvent, and a small amount of water can aid in dissolving the polar functionalities.95:5 to 80:20
3. Formulation Approaches: Solid Dispersions and Complexation

For applications in drug development where the solid-state properties are critical, more advanced formulation strategies may be necessary.

Q6: I need to prepare a solid formulation with improved dissolution characteristics. What are my options?

A6: Two highly effective techniques are the creation of solid dispersions and complexation with cyclodextrins.[10][11]

  • Solid Dispersions: This involves dispersing the drug (in our case, this compound) in an inert carrier matrix at the solid state.[12][13] The goal is to reduce the particle size to a molecular level and convert the drug to an amorphous (non-crystalline) state, which has higher apparent solubility.[14][15] Common carriers include water-soluble polymers like polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP).[13][16]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming an inclusion complex.[19][20] This complex has significantly improved aqueous solubility because the hydrophobic drug is shielded within the cyclodextrin's core, while the hydrophilic exterior interacts favorably with water.[18][20]

Mandatory Visualization: Workflow for Solubility Enhancement

Caption: A workflow diagram illustrating the decision-making process for overcoming solubility issues.

4. Use of Surfactants

Q7: Can surfactants help in dissolving this compound?

A7: Yes, surfactants can be very effective. Surfactants are amphiphilic molecules that contain both a hydrophobic (non-polar) tail and a hydrophilic (polar) head.[21]

Scientific Rationale: Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment, while the hydrophilic heads form the outer shell, which is soluble in the bulk solvent.[22][23] The non-polar aromatic rings of this compound can be entrapped within the hydrophobic core of these micelles, leading to a significant increase in its overall solubility in the solvent system.[21][24]

Experimental Protocol: Surfactant-Mediated Solubilization

  • Select a Surfactant: Choose a surfactant that is compatible with your solvent system and downstream application. Common examples include sodium dodecyl sulfate (SDS), Tween 80, and Cremophor EL.[22]

  • Prepare a Stock Solution: Prepare a stock solution of the surfactant in your chosen solvent at a concentration well above its CMC.

  • Titration: Gradually add the surfactant solution to a suspension of this compound while stirring.

  • Observation: Continue adding the surfactant solution until the compound is fully dissolved.

  • Note: The amount of surfactant required will depend on the concentration of your compound and the specific surfactant used.

III. Final Considerations

The choice of method to overcome the solubility issues of this compound will ultimately depend on the specific requirements of your experiment or formulation. For synthetic chemistry applications, pH adjustment and co-solvency are often the most straightforward and effective approaches. For pharmaceutical development, techniques like solid dispersions and cyclodextrin complexation offer more sophisticated solutions to enhance bioavailability and create stable dosage forms.

By understanding the underlying chemical principles and systematically applying the troubleshooting strategies outlined in this guide, researchers can successfully overcome the solubility challenges posed by this and other similarly structured molecules.

IV. References

  • Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Retrieved from [Link]

  • NIH. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Retrieved from [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2013, January 1). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012, October 30). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]

  • Global Pharmaceutical Sciences Review - GPSR. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • IJPPR. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • NIH. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved from [Link]

  • (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]

  • JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]

  • NIH. (2020, August 1). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Retrieved from [Link]

  • (n.d.). API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • askIITians. (2025, March 11). How does pH affect solubility?. Retrieved from [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

  • (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-carboxy-N-chloroanilino)benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Retrieved from [Link]

  • (2014, June 18). What is the importance of the cosolvency in the solubility of nonelectrolytes drugs?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 21). 1.3: Effect of pH on Acid Base Reactions. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020, March 19). A REVIEW ON: “TECHNIQUES FOR SOLUBILITY ENHANCEMENT”. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Chloro-2-nitroanilino)benzoic acid. Retrieved from [Link]

  • Chad's Prep®. (n.d.). 17.6 pH Effects on Solubility. Retrieved from [Link]

  • chemconnections. (n.d.). Extraction-intro-08. Retrieved from [Link]

  • (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

  • (n.d.). CAS No : 67990-66-3 | Product Name : 2-((2-Amino-4-chlorophenyl)amino)benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). o-CHLOROBENZOIC ACID. Retrieved from [Link]

  • (n.d.). Fresenius Medical Care Dry Acid Dissolution Unit: 132 Gallons (500 Liters) Operator's Manual. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-(4-Chloroanilino)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-chloroanilino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important synthetic transformation. The synthesis, while conceptually straightforward, often presents challenges in achieving high yields and purity. This resource, presented in a question-and-answer format, addresses common issues encountered in the laboratory, with a focus on the widely used Ullmann condensation reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a very low yield for my this compound synthesis using the Ullmann condensation. What are the most likely causes?

Low yields are a common issue in Ullmann condensations and can be attributed to several factors. Traditionally, these reactions require harsh conditions, which can lead to product degradation and side reactions.[1][2][3] Here’s a systematic approach to troubleshooting:

  • Catalyst Inactivity: The copper catalyst is the heart of the reaction. Copper(I) salts, such as CuI, are prone to oxidation to Cu(II), which is less active.[3] Ensure you are using a fresh, high-purity copper source. If you suspect your catalyst has degraded, consider opening a new bottle or preparing "activated" copper powder in situ.[1]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and base selection are critical.[4][5] Traditional Ullmann reactions often require high-boiling polar solvents like DMF or NMP and temperatures exceeding 150-200°C.[1] However, modern protocols with appropriate ligands can often proceed at lower temperatures.

  • Poor Substrate Reactivity: The reactivity of the aryl halide follows the trend I > Br > Cl.[1] In this synthesis, you are likely using a chlorobenzoic acid derivative, which is the least reactive of the common aryl halides. To compensate for this lower reactivity, higher temperatures or a more active catalytic system may be necessary. Electron-withdrawing groups on the aryl halide can increase its reactivity.[1]

  • Presence of Water: The reaction is sensitive to moisture, which can hydrolyze the starting materials and intermediates. Ensure all your reagents and solvents are anhydrous.

Q2: My reaction mixture is turning dark, and I'm isolating a complex mixture of byproducts. What side reactions could be occurring?

A dark reaction mixture and the presence of multiple spots on a TLC plate are indicative of side reactions. The most common side reactions in an Ullmann N-arylation include:

  • Homocoupling: The aryl halides can couple with themselves to form biaryl compounds.

  • Reduction (Hydrodehalogenation): The aryl halide can be reduced, replacing the halogen with a hydrogen atom.

  • Oxidation: The aniline starting material can be prone to oxidation, especially at high temperatures in the presence of air, leading to colored impurities.

To mitigate these side reactions, consider the following:

  • Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can minimize oxidative side reactions.

  • Ligand Addition: The use of a suitable ligand can often allow for lower reaction temperatures, which in turn can reduce the rate of side reactions.[3]

  • Reaction Time: Prolonged reaction times at high temperatures can lead to increased byproduct formation. Monitor the reaction progress by TLC and quench it once the starting materials are consumed.

Q3: How do I choose the right catalyst, base, and solvent for my reaction?

The choice of catalyst, base, and solvent are all interconnected and crucial for a successful reaction.

ComponentOptions and Considerations
Catalyst Copper(I) Iodide (CuI): A common and effective catalyst.[1][6]
Copper(I) Bromide (CuBr) or Copper(I) Chloride (CuCl): Can also be used, though may be less reactive than CuI.
Copper Powder: "Activated" copper powder can be highly effective but requires careful preparation.[1]
Copper(II) Salts (e.g., CuSO₄, Cu(OAc)₂): Can sometimes be used, as they may be reduced to Cu(I) in situ.
Base Potassium Carbonate (K₂CO₃): A common, inexpensive, and effective base.[4][5][7]
Cesium Carbonate (Cs₂CO₃): A stronger and often more effective base, particularly for less reactive substrates.[2][8]
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH): Strong bases that can also be used.[1]
Potassium Phosphate (K₃PO₄): Another viable option.
Solvent Dimethylformamide (DMF): A common high-boiling polar aprotic solvent.[1][2]
N-Methyl-2-pyrrolidone (NMP): Similar to DMF, with a higher boiling point.[1][5]
Dimethyl Sulfoxide (DMSO): Another suitable high-boiling polar aprotic solvent.[7][8]
Toluene or Xylene: Non-polar solvents that can be effective, especially with the right catalyst-ligand system.[5][9]

Expert Tip: For the synthesis of this compound, a good starting point would be CuI as the catalyst, K₂CO₃ as the base, and DMF as the solvent, with a reaction temperature in the range of 120-150°C.

Q4: What is the role of a ligand, and should I be using one?

In modern Ullmann-type reactions, ligands play a pivotal role in improving reaction efficiency and allowing for milder conditions.[3] Ligands, such as diamines, amino acids, or phenanthrolines, coordinate to the copper center and facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination).[1][3]

Benefits of using a ligand:

  • Increased reaction rates

  • Lower required reaction temperatures

  • Improved yields

  • Better functional group tolerance

  • Reduced catalyst loading

For the N-arylation of anilines, common ligands include 1,10-phenanthroline and N,N'-dimethylethylenediamine (DMEDA). The addition of a ligand is highly recommended, especially when dealing with a less reactive aryl chloride.

Experimental Protocols

Protocol 1: General Procedure for the Ullmann Condensation Synthesis of this compound

This protocol provides a starting point for the synthesis. Optimization of specific parameters may be required.

Materials:

  • 2-Chlorobenzoic acid

  • 4-Chloroaniline

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid (1 equivalent), 4-chloroaniline (1.1 equivalents), CuI (0.1 equivalents), and anhydrous K₂CO₃ (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF to the flask via syringe. The reaction concentration should be approximately 0.5 M with respect to the 2-chlorobenzoic acid.

  • Heat the reaction mixture to 120-150°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing deionized water and acidify to pH 1-2 with concentrated HCl.

  • A precipitate of the crude product should form. If not, extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Collect the precipitate by vacuum filtration and wash with deionized water. If an extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the generally accepted catalytic cycle for the Ullmann N-arylation reaction.

Ullmann_Mechanism cluster_catalyst Catalyst Regeneration Cu(I)X Cu(I)X Intermediate_A [Cu(I)NHR'] Cu(I)X->Intermediate_A + R'NH₂ + Base - HX - Base Amine R'NH₂ Base Base Intermediate_B [Ar-Cu(III)(NHR')X] Intermediate_A->Intermediate_B + Ar-X Aryl_Halide Ar-X Aryl_Halide->Intermediate_B Oxidative_Addition Oxidative Addition Intermediate_B->Cu(I)X - Ar-NHR' Intermediate_B->Cu(I)X Product Ar-NHR' Intermediate_B->Product Reductive_Elimination Reductive Elimination Troubleshooting_Workflow Start Low Yield or Impure Product Check_Catalyst Check Catalyst Activity (Fresh CuI, Activated Cu) Start->Check_Catalyst Check_Catalyst->Start Replace/Activate Catalyst Check_Conditions Optimize Reaction Conditions (Temperature, Solvent, Base) Check_Catalyst->Check_Conditions Catalyst OK Check_Conditions->Start Adjust Conditions Add_Ligand Consider Adding a Ligand (e.g., DMEDA, Phenanthroline) Check_Conditions->Add_Ligand Conditions Optimized Add_Ligand->Start Re-run with Ligand Inert_Atmosphere Ensure Inert Atmosphere (N₂ or Ar) Add_Ligand->Inert_Atmosphere Ligand Added Inert_Atmosphere->Start Re-run under Inert Gas Purification Optimize Purification (Recrystallization, Chromatography) Inert_Atmosphere->Purification Inert Atmosphere OK Success High Yield and Purity Purification->Success

Caption: Troubleshooting workflow for low yield/purity.

Concluding Remarks

The synthesis of this compound via the Ullmann condensation is a robust reaction, but its success hinges on careful control of reaction parameters. By systematically addressing potential issues related to catalyst activity, reaction conditions, and side reactions, researchers can significantly improve both the yield and purity of their desired product. The use of modern protocols involving ligands is a key strategy for achieving milder and more efficient transformations. This guide serves as a starting point for troubleshooting and optimization, and further exploration of the primary literature is encouraged for specific applications.

References

  • Recent green synthetic approaches toward Ullmann reaction: a review. (2022). Chemical Papers, 76(12). Available at: [Link]

  • Fossum, E., et al. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA. Available at: [Link]

  • Synthesis of diarylamines 5 by copper-catalyzed cross-coupling... (n.d.). ResearchGate. Available at: [Link]

  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC - NIH. Available at: [Link]

  • Synthesis process of 2- (4-chlorphenyl) aniline. (2021). Google Patents.
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2020). MDPI. Available at: [Link]

  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: Effect of ligand, counterion, and base. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. (n.d.). PrepChem.com. Available at: [Link]

  • Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (n.d.). Scientific Research Publishing. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. (n.d.). European Patent Office. Available at: [Link]

  • Ullmann reaction. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • 4-(3-Chloroanilino)benzoic acid. (2023). PMC - NIH. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). MDPI. Available at: [Link]

  • Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. (2006). ResearchGate. Available at: [Link]

  • Benzanilide. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • This compound. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • 2-((2-AMINO-4-CHLOROPHENYL)AMINO)BENZOIC ACID. (n.d.). gsrs. Available at: [Link]

  • Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. (2002). ACS Publications. Available at: [Link]

  • acridone. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2022). MDPI. Available at: [Link]

  • Preparation of 2-chloro-5-aminobenzoic acid. (1937). Google Patents.
  • The chlorination of 4-amino-2-hydroxy-benzoic acid. (1966). ResearchGate. Available at: [Link]

  • 4-(3-Chloroanilino)benzoic acid. (2023). ResearchGate. Available at: [Link]

  • 4-(3-Chloroanilino)benzoic acid (2023). (n.d.). SciSpace. Available at: [Link]

Sources

identifying and minimizing byproducts in 2-(4-Chloroanilino)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-chloroanilino)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, understanding, and minimizing byproduct formation. Our goal is to provide you with the causal insights and validated protocols necessary to achieve high purity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what are its challenges?

A1: The most common and industrially relevant method for synthesizing this compound is the Ullmann Condensation (specifically, a Goldberg reaction), which involves the copper-catalyzed coupling of 2-chlorobenzoic acid with 4-chloroaniline. This reaction, while effective, is notorious for requiring harsh conditions, such as high temperatures (often >150 °C) and high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene. The primary challenges are managing competing side reactions that lead to a range of byproducts, incomplete conversion of starting materials, and difficulties in purifying the final product from a potentially dark, complex reaction mixture.

Q2: What are the most common byproducts I should anticipate in this synthesis?

A2: Based on the reactants and the Ullmann reaction mechanism, you should be vigilant for the following impurities:

  • Unreacted Starting Materials: 2-chlorobenzoic acid and 4-chloroaniline are the most common impurities, arising from incomplete reaction.

  • Salicylic Acid: Formed via the hydrolysis of 2-chlorobenzoic acid. This is particularly prevalent if there is residual moisture in the reactants or solvent, or if using a base like potassium hydroxide in an aqueous environment.[1]

  • Homocoupling Byproducts:

    • Diphenic Acid (2,2'-Biphenyldicarboxylic acid): From the self-coupling of two molecules of 2-chlorobenzoic acid.

    • 4,4'-Dichlorodiphenylamine: From the self-coupling of two molecules of 4-chloroaniline.

  • Decarboxylation Product: Formation of 4-chlorodiphenylamine via loss of the carboxylic acid group, although this is typically less common under standard Ullmann conditions.

Q3: What are the most critical parameters to control to minimize these byproducts?

A3: Control over the reaction environment is paramount. The following parameters have the most significant impact:

  • Catalyst System: The choice of copper source (e.g., CuI, CuO, or copper powder) and, if applicable, a ligand (e.g., phenanthroline, diamines) is critical. Ligands can stabilize the copper catalyst, improve solubility, and allow for lower reaction temperatures, thereby reducing side reactions.[2]

  • Temperature: High temperatures accelerate the desired reaction but also disproportionately increase the rate of byproduct formation. The optimal temperature is a balance between a reasonable reaction time and minimal impurity generation. It is often necessary to determine this empirically for your specific setup.

  • Inert Atmosphere: Oxygen can oxidize the copper catalyst and organic species, leading to catalyst deactivation and tar formation. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is strongly recommended.

  • Solvent and Reactant Purity: Ensure reactants and solvents are anhydrous. Water promotes the hydrolysis of 2-chlorobenzoic acid to salicylic acid.[1]

Q4: Which analytical techniques are most effective for monitoring reaction progress and quantifying purity?

A4: A multi-pronged analytical approach is best.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the formation of the main product.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with an acid modifier like TFA or formic acid) can effectively separate the starting materials, the final product, and major byproducts.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying unknown impurity peaks by providing molecular weight information, which is crucial for structural elucidation of unexpected byproducts.[3]

Section 2: Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis, their probable causes, and actionable solutions.

Problem Encountered Potential Root Cause(s) Recommended Troubleshooting Actions & Explanations
Low Yield of Final Product with Significant Unreacted Starting Materials 1. Inactive Catalyst: The copper catalyst may have been oxidized or is not in its active Cu(I) state. 2. Insufficient Temperature/Time: The reaction may not have reached the necessary activation energy or run to completion. 3. Poor Reagent Stoichiometry: An incorrect ratio of reactants or base can stall the reaction.1. Catalyst Activation: If using copper powder, consider pre-activating it by washing with a dilute acid to remove surface oxides. Ensure the reaction is run under a strict inert atmosphere. Consider using a more soluble and reliable Cu(I) salt like CuI. 2. Optimization Study: Systematically increase the reaction temperature in 10 °C increments, monitoring by HPLC at set time points (e.g., every 2 hours) to find the optimal balance. 3. Verify Stoichiometry: Ensure the base (e.g., K₂CO₃) is anhydrous and used in slight excess (e.g., 1.2-1.5 equivalents) to effectively neutralize the HCl formed.
Reaction Mixture is a Dark, Tarry, or Intractable Mass 1. Excessive Temperature: Overheating can cause thermal decomposition of reactants, products, or the solvent (especially DMF). 2. Presence of Oxygen: Oxidation leads to polymerization and the formation of complex, high-molecular-weight colored impurities. 3. Incorrect Solvent Choice: Some solvents are not stable under prolonged heating in the presence of a base.1. Reduce Temperature: Modern ligand-accelerated Ullmann reactions can often proceed at lower temperatures (100-130 °C) than traditional methods (>200 °C).[2] Experiment with a lower temperature setpoint. 2. Improve Inerting: Degas the solvent thoroughly before adding reactants and maintain a positive pressure of N₂ or Ar throughout the reaction. 3. Solvent Screen: Consider alternative high-boiling solvents such as diphenyl ether or N-methyl-2-pyrrolidone (NMP).
Significant Peak Identified as Salicylic Acid in HPLC/LC-MS 1. Water Contamination: Presence of moisture in the 2-chlorobenzoic acid, 4-chloroaniline, K₂CO₃, or solvent. 2. Hydroxide Base: Using a strong hydroxide base (e.g., KOH, NaOH) instead of a carbonate base can favor the competing nucleophilic aromatic substitution of chloride with hydroxide.1. Dry All Components: Dry K₂CO₃ in an oven (>120 °C) before use. Use anhydrous grade solvents. Consider distilling solvents over a suitable drying agent if high purity is needed. 2. Use a Non-Nucleophilic Base: Potassium carbonate (K₂CO₃) is the preferred base as the carbonate anion is a poor nucleophile and primarily serves to neutralize the generated acid.[4]
Final Product is Difficult to Purify by Recrystallization 1. Presence of Closely Related Impurities: Byproducts with similar polarity and solubility profiles (like homocoupled products) can co-crystallize with the desired acid. 2. Residual Copper Catalyst: The final product may be contaminated with copper salts, often imparting a green or blue color.1. pH-Based Extraction: Before crystallization, perform an acid-base workup. Dissolve the crude product in a basic aqueous solution (e.g., NaHCO₃ solution). The desired product and other acidic compounds will dissolve. Filter to remove neutral impurities (like 4,4'-dichlorodiphenylamine). Then, re-acidify the filtrate to a specific pH (around 4-5) to selectively precipitate your product, leaving more acidic or basic impurities in solution.[3] 2. Ammonia Wash: During the workup, wash the organic layer containing the product with an aqueous ammonia solution. Copper ions will form a soluble deep blue tetraamminecopper(II) complex ([Cu(NH₃)₄]²⁺) that partitions into the aqueous phase.

Section 3: Protocols and Methodologies

Protocol 1: Optimized Ullmann Condensation

This protocol incorporates modern best practices to enhance yield and minimize byproducts.

  • Inerting the Reactor: Assemble a dry, three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen/argon inlet. Purge the system with inert gas for 15-20 minutes.

  • Charging Reagents: To the flask, add 2-chlorobenzoic acid (1.0 eq), 4-chloroaniline (1.1 eq), anhydrous potassium carbonate (1.5 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a reactant concentration of approximately 0.5 M. Degas the resulting slurry by bubbling inert gas through it for 10 minutes while stirring.

  • Reaction: Heat the mixture to 130-140 °C with vigorous stirring under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the 2-chlorobenzoic acid is consumed (typically 8-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing an excess of water.

    • Acidify the aqueous mixture to pH ~1-2 with concentrated HCl to precipitate the crude product and unreacted acidic starting material.

    • Filter the crude solid and wash thoroughly with water.

    • Dissolve the crude solid in a dilute aqueous sodium bicarbonate solution.

    • Filter off any insoluble, neutral byproducts (e.g., homocoupled amine).

    • Slowly re-acidify the filtrate with HCl to a pH of ~4.5. The desired this compound will precipitate.

  • Isolation: Filter the precipitated solid, wash with cold water until the washings are neutral, and dry under vacuum.

Protocol 2: HPLC Method for Purity Analysis

This method provides a baseline for separating key components.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 95% B

    • 25-30 min: Hold at 95% B

    • 30-35 min: 95% to 20% B

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm.[3]

  • Expected Elution Order: Salicylic acid -> 2-chlorobenzoic acid -> this compound -> 4-chloroaniline -> Homocoupled byproducts.

Section 4: Mechanistic Insights

Understanding the reaction mechanism is key to controlling its outcome. The following diagrams illustrate the catalytic cycle and the origins of common byproducts.

Ullmann_Condensation_Cycle Catalytic Cycle for Ullmann Condensation cluster_reactants Reactants CuI Cu(I) Catalyst Complex1 Oxidative Addition [Ar-Cu(III)-X] CuI->Complex1 + Ar-X ArX 2-Chlorobenzoic Acid (Ar-X) Amine 4-Chloroaniline (Ar'-NH₂) Complex2 Amine Coordination [Ar-Cu(III)-X(NH₂Ar')] Base Base (K₂CO₃) Complex3 Deprotonation [Ar-Cu(III)-X(NHAr')] Complex1->Complex2 + Ar'-NH₂ Complex2->Complex3 + Base - HB⁺ Product This compound (Ar-NH-Ar') Complex3->Product Reductive Elimination Product->CuI Regenerates Catalyst

Caption: The catalytic cycle of the copper-catalyzed Ullmann condensation.

Byproduct_Formation Primary Byproduct Formation Pathways ArX 2-Chlorobenzoic Acid Salicylic Salicylic Acid ArX->Salicylic Hydrolysis Dimer_Acid Diphenic Acid (Homocoupling) ArX->Dimer_Acid Self-Coupling Main_Product Desired Product This compound ArX->Main_Product Ullmann Condensation Amine 4-Chloroaniline Dimer_Amine 4,4'-Dichlorodiphenylamine (Homocoupling) Amine->Dimer_Amine Self-Coupling Amine->Main_Product Ullmann Condensation H2O Water (Contaminant) H2O->Salicylic Cu_cat Cu Catalyst Cu_cat->Dimer_Acid Cu_cat->Dimer_Amine Cu_cat->Main_Product Ullmann Condensation

Caption: Origins of common byproducts from starting materials and side reactions.

References

  • Wikipedia. Ullmann condensation . Wikipedia. [Link]

  • PrepChem. Synthesis of 2-(4-Chlorobenzoyl)benzoic acid . PrepChem.com. [Link]

  • Pello, R. F., et al. Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation . ResearchGate. [Link]

  • Google Patents. CN109970571B - Synthesis process of 2- (4-chlorphenyl) aniline.
  • PubChem. This compound . National Center for Biotechnology Information. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . MDPI. [Link]

  • Organic Chemistry Portal. Ullmann Reaction . Organic-chemistry.org. [Link]

  • Organic Syntheses. Acridone . Org. Syn. Coll. Vol. 2, p.15 (1943); Vol. 19, p.6 (1939). [Link]

  • Liu, X., & Long, S. 4-(3-Chloroanilino)benzoic acid . National Institutes of Health. [Link]

  • PMC. Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow . National Institutes of Health. [Link]

  • Pavithra, J., et al. Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid . International Journal of Progressive Research in Science and Engineering. [Link]

  • Misbahi, H., et al. Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids . ResearchGate. [Link]

  • UniTo. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides . Università di Torino. [Link]

  • Pellón, R. F., et al. Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids . ResearchGate. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-(4-Chloroanilino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Chloroanilino)benzoic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and practical solutions for challenges encountered during the scale-up of this important synthetic transformation. The synthesis, typically achieved via an Ullmann condensation (a copper-catalyzed N-arylation), presents unique challenges when transitioning from bench-scale to pilot or manufacturing scale. This document provides field-proven insights to navigate these complexities effectively.

Troubleshooting Guide: From Reaction Setup to Final Product

This section addresses specific issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions during your process development.

Part 1: Reaction Initiation and Performance

Question: My reaction is sluggish or fails to initiate. What are the primary factors related to the catalyst system and reagents?

Answer: A stalled Ullmann-type reaction at scale is often traced back to the integrity of the catalytic system or the reactants. Here’s a breakdown of the critical variables:

  • Copper Catalyst State: The active catalytic species is generally considered to be Cu(I).[1] While Cu(0) or Cu(II) sources can be used, their in situ reduction to Cu(I) may be inefficient or inconsistent at scale.

    • Expert Insight: Using a fresh, high-purity Cu(I) source like Copper(I) Iodide (CuI) or Copper(I) Bromide (CuBr) is paramount. Exposure to air can oxidize Cu(I) to the less active Cu(II) state. If you suspect your catalyst is old or has been improperly stored, use a fresh batch.

  • Ligand Choice and Quality: While traditional Ullmann reactions required harsh conditions, modern protocols often use ligands to stabilize the copper catalyst and facilitate the reaction at lower temperatures.[1][2] For C-N bond formation, bidentate ligands like 1,10-phenanthroline or amino acids such as L-proline are effective.[3]

    • Causality: The ligand solubilizes the copper species and facilitates the oxidative addition of the aryl halide, which is often the rate-limiting step.[4] Without an effective ligand, higher temperatures are needed, which can lead to thermal degradation and side products.

  • Base Selection and Physical Properties: The base is not just a proton scavenger; its physical properties and solubility are critical at scale.

    • Expert Insight: Potassium carbonate (K₂CO₃) is a common and cost-effective choice. However, for difficult couplings, Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in polar aprotic solvents like DMF or DMSO.[3] At scale, ensure the base is finely powdered and well-agitated to maximize surface area and prevent clumping, which can create localized "dead spots" in the reactor.

  • Anhydrous Conditions: The presence of water can lead to side reactions, such as the reduction of the aryl halide or hydrolysis of intermediates.[1]

    • Validation Check: Ensure all solvents are anhydrous and that the reaction vessel is thoroughly dried and purged with an inert gas (Nitrogen or Argon) before adding reagents. This is especially critical when working with moisture-sensitive bases.

Question: I'm observing significant charring and the formation of dark, tarry by-products. How can I mitigate this?

Answer: Tar formation is a common scale-up challenge, typically resulting from thermal decomposition at excessive temperatures.

  • Causality: The Ullmann condensation traditionally required very high temperatures (>180 °C), which can cause decomposition of the starting materials, product, and solvent (especially DMF).[2]

  • Solution:

    • Employ a Modern Catalytic System: Use a well-chosen ligand (e.g., an amino acid or phenanthroline derivative) with a Cu(I) source to lower the required reaction temperature significantly, often into the 80-130 °C range.[1][5]

    • Precise Temperature Control: At scale, "hot spots" in the reactor are a major concern. Ensure your reactor has adequate agitation and a reliable heating/cooling system to maintain a uniform internal temperature. A slow, controlled ramp-up to the target temperature is preferable to rapid heating.

    • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are standard.[2] While effective, DMF can decompose to dimethylamine at high temperatures, which can act as a competing nucleophile. Consider a more thermally stable solvent if high temperatures are unavoidable.

Below is a logical workflow to diagnose the root cause of low product yield in the Ullmann condensation.

low_yield_troubleshooting start Low Yield Observed catalyst_check 1. Verify Catalyst System start->catalyst_check cu_source Cu(I) Source Fresh & Pure? catalyst_check->cu_source reagent_check 2. Assess Reagent Quality sm_purity Starting Materials Pure? reagent_check->sm_purity temp_check 3. Evaluate Reaction Conditions temperature Temperature Optimal & Stable? temp_check->temperature workup_check 4. Analyze Work-up & Isolation ph_control pH Correct for Isolation? workup_check->ph_control product_loss Product Loss During Purification cu_source->reagent_check No, Replace Cu Source ligand Ligand Appropriate & Stable? cu_source->ligand Yes ligand->reagent_check No, Screen Ligands base Base Anhydrous & Dispersed? ligand->base Yes base->reagent_check Yes base->temp_check No, Use Dry/Fine Base sm_purity->temp_check No, Purify SMs solvent Solvent Anhydrous? sm_purity->solvent Yes solvent->temp_check Yes solvent->workup_check No, Use Anhydrous Solvent temperature->workup_check No, Optimize Temp. time Reaction Time Sufficient? temperature->time Yes time->workup_check Yes time->product_loss No, Extend Time ph_control->product_loss No, Adjust pH extraction Extraction Inefficient? ph_control->extraction Yes extraction->product_loss Yes, Product Lost extraction->product_loss No, Check Purity ullmann_cycle CuI_L Cu(I)-Ligand Amide_Complex Cu(I)-Amide Complex CuI_L->Amide_Complex CuIII_Intermediate Cu(III) Intermediate Amide_Complex->CuIII_Intermediate + Ar-X (Oxidative Addition) Product Product (Ar-NH-R') CuIII_Intermediate->Product Reductive Elimination Aniline 4-Chloroaniline (R'-NH₂) Aniline->Amide_Complex + Base ArylHalide 2-Chlorobenzoic Acid (Ar-X) Product->CuI_L Base Base HX - HX

Caption: The key steps in the copper-catalyzed C-N coupling.

Q2: What are the primary safety concerns when scaling up this synthesis? A2: There are three main areas of concern:

  • Solvents: DMF and NMP are reproductive toxins and have high boiling points. Ensure adequate ventilation and use appropriate personal protective equipment (PPE). Plan for solvent recovery or disposal according to environmental regulations.

  • Exotherms: While not violently exothermic, the reaction quench and acidification steps can generate heat. When scaling up, always add reagents slowly and ensure the reactor's cooling system is operational and can handle the heat load.

  • Reagents: Copper salts can be toxic. 4-Chloroaniline is a hazardous substance. Handle all solids in a well-ventilated area or glovebox to avoid inhalation of dust.

Q3: How should I monitor the reaction's progress at a large scale? A3: Direct sampling from a large, hot, and pressurized reactor can be challenging.

  • HPLC: This is the most reliable method. Develop a stable HPLC method that can clearly resolve both starting materials and the product. A small sample can be carefully taken, quenched, worked up, and analyzed. This provides quantitative data on conversion. [6]* TLC: While less quantitative, TLC is a fast, qualitative check. A co-spotted plate with starting materials and a product standard can quickly confirm if the starting materials are being consumed.

Experimental Protocol: Scalable Bench-Scale Synthesis

This protocol is designed for a 20g scale and incorporates principles for successful scale-up.

Reagents:

  • 2-Chlorobenzoic acid (1.0 eq)

  • 4-Chloroaniline (1.1 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • L-Proline (0.10 eq)

  • Potassium Carbonate (K₂CO₃), finely milled (2.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: To a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-chlorobenzoic acid, 4-chloroaniline, CuI, L-Proline, and potassium carbonate.

  • Inerting: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF via cannula. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of 2-chlorobenzoic acid).

  • Reaction: Begin vigorous stirring. Heat the mixture to 120-130 °C using an oil bath. The mixture will typically turn a dark green or brown color. [5]5. Monitoring: Monitor the reaction by HPLC every 4-6 hours until the consumption of 2-chlorobenzoic acid is >98%.

  • Cooling and Quench: Once complete, cool the reaction mixture to room temperature. Slowly pour the reaction mixture into a beaker containing an equal volume of water.

  • Work-up:

    • Filter the aqueous mixture to remove any insoluble inorganic salts. Wash the filter cake with water.

    • Transfer the combined filtrate to a separatory funnel and wash with ethyl acetate to remove any non-polar, non-acidic impurities.

    • Carefully acidify the aqueous layer to pH ~4.5 with 2M HCl. The product will precipitate as a solid.

    • Stir the slurry for 30 minutes to ensure complete precipitation, then collect the solid by vacuum filtration.

  • Purification:

    • Wash the crude solid filter cake with water, followed by a small amount of cold ethanol to remove residual impurities.

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a white to off-white solid.

References

  • Eureka | Patsnap. (n.d.). Synthesis method of mefenamic acid.
  • Google Patents. (n.d.). CN103420863A - Mefenamic acid short-process synthesis preparation and refining method.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC.
  • MDPI. (2024, April 13). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions.

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-(4-Chloroanilino)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common challenge in reversed-phase HPLC: peak tailing, with a specific focus on the analysis of 2-(4-Chloroanilino)benzoic acid. As an N-phenylanthranilic acid derivative, this molecule possesses structural features—a carboxylic acid and a secondary amine—that make it susceptible to problematic interactions with standard silica-based stationary phases. This guide provides in-depth troubleshooting strategies and explains the scientific principles behind them to help you achieve symmetric, reproducible peaks.

Troubleshooting Guide: From Tailing Peak to Gaussian Shape

This section is designed to provide immediate, actionable solutions to the most common questions regarding peak tailing for this compound.

Q1: I'm seeing significant peak tailing for this compound. What is the most likely cause?

A: The peak tailing you are observing is most likely due to secondary retention mechanisms, where your analyte interacts with the stationary phase in more than one way.[1] For a molecule like this compound, the primary cause is the interaction between the polar groups on your analyte and active sites on the silica-based column packing.[2]

  • Primary Cause: Silanol Interactions: Standard reversed-phase columns (e.g., C18) are built on a silica backbone, which has residual silanol groups (-Si-OH) on its surface.[2] These silanols are acidic and can become ionized (negatively charged, -Si-O⁻) at mobile phase pH values above 3-4.[3][4] The secondary amine and carboxylic acid groups on your analyte can interact with these ionized silanols through strong hydrogen bonding or ion-exchange, delaying a portion of the analyte molecules as they pass through the column and causing a "tail".[5]

Q2: What is the first and most critical parameter I should adjust to fix this?

A: The single most effective parameter to adjust is the pH of your mobile phase .[4] Controlling the pH is crucial because it dictates the ionization state of both your analyte and the problematic silanol groups on the column.[6]

By lowering the mobile phase pH, you can protonate the silanol groups (-Si-OH), neutralizing their negative charge and minimizing the unwanted secondary interactions.[1][7] Simultaneously, a low pH will ensure your acidic analyte, this compound, is in its neutral, protonated form, leading to more consistent retention by the C18 stationary phase.[8]

Q3: How do I select the optimal mobile phase pH for my analysis?

A: The goal is to ensure your analyte is in a single, stable ionic form. The general rule of thumb is to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa .[9]

This compound is an acidic compound due to its carboxylic acid group. While the exact pKa is not widely published, similar benzoic acid derivatives have a pKa in the range of 4.0 - 4.5.[10] Therefore, to suppress the ionization of this group and ensure it is fully protonated, you should aim for a mobile phase pH of ≤ 2.5 .

Experimental Protocol: Mobile Phase pH Optimization
  • Prepare a Buffered Mobile Phase: Do not use unbuffered acid. A buffer is critical for maintaining a stable pH. A good starting point is a 25 mM potassium phosphate buffer.

  • Adjust pH: Titrate the aqueous portion of your mobile phase to pH 2.5 using phosphoric acid.

  • Mix with Organic Modifier: After pH adjustment, mix the aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) to the desired ratio for your separation.

  • Equilibrate: Thoroughly equilibrate the column with the new mobile phase (at least 10-15 column volumes) until you see a stable baseline.

  • Inject and Evaluate: Inject your sample and assess the peak shape. The tailing should be significantly reduced.

Q4: I've adjusted the pH, and the peak shape is better but still not perfect. What's my next step?

A: If pH optimization alone is insufficient, your next step should be to evaluate your HPLC column chemistry . Not all C18 columns are created equal, and older or lower-quality columns have a higher concentration of active silanol groups.[2]

Recommended Solutions:

  • Use a High-Purity, End-Capped Column: Modern columns are often "end-capped," a process where the residual silanol groups are chemically reacted with a small silylating agent (like trimethylchlorosilane) to make them inert.[1][11] This dramatically reduces the sites available for secondary interactions.

  • Consider a "Base-Deactivated" Column: These are specifically designed and tested to provide excellent peak shape for basic and polar compounds that are prone to tailing.[12]

Table 1: Comparison of Column Technologies
Column TypeDescriptionSuitability for this compound
Traditional (Type A Silica) Older packing material with higher metal content and more acidic silanols.Poor: Very likely to cause significant peak tailing.[2]
Modern End-Capped (Type B Silica) High-purity silica with a majority of silanols deactivated.Good to Excellent: The industry standard and a highly effective choice.[2][12]
Polar-Embedded Phase A C18 phase with a polar group embedded near the silica surface.Excellent: The polar group shields the analyte from residual silanols, often providing superior peak shape.
Hybrid Particle Technology Columns using silica-polymer hybrid particles.Excellent: Known for their stability across a wider pH range and good peak shape for challenging compounds.
Q5: Could my HPLC system itself be contributing to the peak tailing?

A: Yes, although chemical interactions are the most likely culprit for this specific compound, physical issues in the HPLC system can cause peak tailing for all peaks in a chromatogram.[12]

  • Extra-Column Volume (Dead Volume): Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.[3] Ensure all connections use narrow-bore tubing (e.g., 0.005" I.D.) and are cut cleanly and fitted properly.

  • Column Void or Blocked Frit: A void at the head of the column or a partially blocked inlet frit can distort the sample path, leading to poor peak shape.[13] This can happen over time as the column ages or if unfiltered samples are injected. Try reversing and flushing the column (if the manufacturer allows) or replacing it.[13]

Visualized Troubleshooting Workflow

The following diagram outlines a logical sequence for diagnosing and resolving peak tailing issues.

G cluster_0 cluster_1 Chemical Causes (Analyte-Specific) cluster_2 Physical Causes (System-Wide) cluster_3 Problem Peak Tailing Observed pH_Check Is Mobile Phase pH ≥ 2 units below pKa? Problem->pH_Check Start Here Adjust_pH Adjust pH to ≤ 2.5 with a stable buffer pH_Check->Adjust_pH No Column_Check Is the column a modern, end-capped type? pH_Check->Column_Check Yes Adjust_pH->Column_Check Change_Column Switch to a high-performance end-capped or base-deactivated column Column_Check->Change_Column No System_Check Do ALL peaks tail? Column_Check->System_Check Yes Change_Column->System_Check Check_Connections Inspect/reduce tubing length (minimize dead volume) System_Check->Check_Connections Yes Solution Symmetrical Peak System_Check->Solution No, only analyte peak tails (Chemical issue resolved) Check_Column_Health Check for column void or blocked frit Check_Connections->Check_Column_Health Check_Column_Health->Solution

Caption: A step-by-step workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

What are silanol groups and how do they cause peak tailing?

Silanol groups (-Si-OH) are hydroxyl groups on the surface of the silica particles used in most reversed-phase HPLC columns. They are a natural consequence of how silica is manufactured. These groups are weakly acidic and can exist in different configurations (free, geminal, or associated).[2] The "free" silanols are the most acidic and therefore the most problematic, as they readily ionize to form negatively charged sites (-Si-O⁻).[2][11] When a polar or basic analyte passes through the column, it can be strongly retained by these charged sites, creating a secondary, undesirable retention mechanism that leads to peak tailing.

G cluster_0 High pH (e.g., pH 5) cluster_1 Low pH (e.g., pH 2.5) Analyte_High_pH Analyte (R-NH₂⁺) Silanol_High_pH Silica Surface C18--Si-O⁻ Analyte_High_pH:f0->Silanol_High_pH:f0 Strong Ionic Interaction (Causes Tailing) Analyte_Low_pH Analyte (R-NH₂⁺) Silanol_Low_pH Silica Surface C18--Si-OH Interaction_Low_pH No Interaction

Caption: Effect of pH on silanol interactions with a basic analyte.

What is an acceptable USP Tailing Factor (Tf)?

The USP (United States Pharmacopeia) tailing factor, also known as the asymmetry factor, is a measure of peak symmetry. It is calculated from the peak width at 5% of the peak height.

  • Tf = 1.0: A perfectly symmetrical Gaussian peak.

  • Tf > 1.0: A tailing peak.

  • Tf < 1.0: A fronting peak.

For most regulated pharmaceutical methods, a tailing factor of Tf ≤ 2.0 is generally considered acceptable.[5] However, for good quantitative accuracy and resolution, it is best to aim for a tailing factor as close to 1.0 as possible, ideally below 1.5 .[1]

Why is a buffer necessary? Can't I just add a drop of acid?

Simply adding a small amount of acid (e.g., formic or trifluoroacetic acid) without a proper buffer system can lead to reproducibility issues. A buffer resists changes in pH, which is critical because the analyte itself can alter the local pH on the column, leading to inconsistent interactions and peak shapes.[3][14] A buffer ensures that the pH is stable and uniform throughout the entire analytical run, providing robust and reliable results.[7]

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77-84. Retrieved from [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Vici-Valco. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-[(4-chlorophenyl)thio]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Sarex Fine Chemicals. (n.d.). 2(4-Chlorobenzoyl) Benzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Chlorophenyl)acetyl)benzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 2-(4-Chloroanilino)benzoic Acid in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Chloroanilino)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and experimentation. Here, we address common challenges and provide in-depth, field-proven solutions to prevent degradation.

Introduction to the Stability of this compound

This compound, a derivative of anthranilic acid, is a crucial building block in synthetic chemistry.[1][2] Like many complex organic molecules, its stability can be compromised by environmental factors, leading to the formation of impurities that can impact experimental outcomes. Understanding the inherent stability and potential degradation pathways is the first step toward reliable and reproducible research. This compound is generally stable under normal, recommended storage conditions.[3][4] However, deviations from these conditions can initiate degradation.

Troubleshooting Guide: Common Stability Issues

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Q1: I've observed a change in the color of my this compound powder, from white to a slightly off-white or tan color. What could be the cause?

A1: A color change is often the first visual indicator of potential degradation. The primary suspects are exposure to light (photodegradation) and oxidation.

  • Expertise & Experience: The aniline and benzoic acid moieties in the molecule contain chromophores that can be susceptible to photo-oxidation.[5] When exposed to UV or even ambient light over extended periods, reactive oxygen species can be generated, leading to colored degradation products.

  • Trustworthiness: To confirm if photodegradation is the issue, you can perform a simple comparative analysis. If you have a fresh, unopened container of the same lot, compare its color to the sample . A noticeable difference strongly suggests degradation has occurred in the opened container.

  • Authoritative Grounding: The International Council for Harmonisation (ICH) guidelines on stability testing (Q1B) mandate photostability testing for new drug substances, underscoring the significance of light as a degradation factor.[5]

Q2: My recent experimental results using stored this compound are inconsistent. Could this be related to its storage?

A2: Yes, inconsistent results are a classic sign of a compromised starting material. The likely culprits are hydrolysis and oxidation, which can alter the purity of the compound.

  • Expertise & Experience: The amide linkage in this compound can be susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH.[5][6] This would break the molecule into 4-chloroaniline and 2-aminobenzoic acid. Oxidation can also occur, potentially at the aniline nitrogen or the aromatic rings.

  • Trustworthiness: To verify this, it is recommended to re-analyze the purity of your stored material using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to that of a reference standard or a freshly opened sample. The presence of new peaks or a decrease in the main peak area indicates degradation.

  • Authoritative Grounding: Forced degradation studies are a standard practice in pharmaceutical development to identify potential degradation products under various stress conditions, including acid/base hydrolysis, oxidation, and heat.[6][7][8]

Q3: I suspect my compound has degraded. What are the likely degradation products I should be looking for?

A3: Based on the structure of this compound, the primary degradation pathways are hydrolysis and oxidation.

  • Hydrolytic Degradation: This would likely cleave the amine-benzoic acid bond, resulting in 4-chloroaniline and 2-hydroxybenzoic acid (salicylic acid) or 2-aminobenzoic acid (anthranilic acid) .

  • Oxidative Degradation: Oxidation can lead to a variety of products, including hydroxylated derivatives on the aromatic rings or N-oxide formation. More complex degradation could lead to colored polymeric materials.

The following diagram illustrates the potential primary degradation pathways:

G cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A This compound B 4-Chloroaniline A->B H2O / H+ or OH- C 2-Hydroxybenzoic Acid A->C H2O / H+ or OH- D Hydroxylated Derivatives A->D [O] E N-Oxides A->E [O]

Caption: Potential Degradation Pathways

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound? A: To minimize degradation, store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Protect from light by using an amber vial or storing it in a dark cabinet.

Q: Is this compound sensitive to moisture? A: Yes, like many carboxylic acids and compounds with amide linkages, it can be sensitive to moisture, which can promote hydrolysis. It is crucial to store it in a dry environment and to minimize its exposure to atmospheric moisture when handling.

Q: How does temperature affect the stability of this compound? A: Elevated temperatures can accelerate the rate of all chemical degradation reactions. While stable at ambient temperature, long-term storage at elevated temperatures should be avoided. If you observe any degradation at room temperature, consider refrigerated storage.

Q: Are there any materials I should avoid storing this compound with? A: Yes, avoid storing it with strong oxidizing agents, strong acids, and strong bases, as these can catalyze degradation.[3][9]

Experimental Protocols

Protocol 1: Routine Purity Check by HPLC

This protocol provides a general method for assessing the purity of this compound.

Objective: To determine the purity of a sample and identify the presence of potential degradation products.

Materials:

  • This compound sample

  • Reference standard of this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject the standard and sample solutions.

    • Monitor the elution at a suitable wavelength (e.g., determined by a UV scan of the standard).

  • Data Analysis: Compare the chromatogram of the sample to the standard. Look for the appearance of new peaks or a decrease in the area of the main peak.

Protocol 2: Forced Degradation Study

This protocol outlines a basic forced degradation study to understand the stability of the compound under stress conditions.

Objective: To intentionally degrade the compound to identify potential degradation products and pathways.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Heating block or water bath

  • UV lamp

  • HPLC system

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a specified time (e.g., 24 hours). Neutralize a sample before HPLC analysis.[5][6]

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for a specified time. Neutralize a sample before HPLC analysis.[5][6]

  • Oxidation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for a specified time.[6]

  • Photodegradation: Expose a solid sample and a solution of the compound to a UV lamp for a specified duration.

  • Thermal Degradation: Heat a solid sample at an elevated temperature (e.g., 80°C) for a specified time.

  • Analysis: Analyze all stressed samples by HPLC and compare the chromatograms to that of an unstressed sample.

Caption: Troubleshooting Workflow

Summary of Recommendations

ParameterRecommendationRationale
Storage Temperature Cool, dry place (Room Temperature or Refrigerated)To slow down the rate of chemical degradation.
Light Exposure Protect from light (Amber vials/dark storage)To prevent photodegradation.
Atmosphere Tightly sealed container, consider inert gasTo protect from moisture (hydrolysis) and oxygen (oxidation).
Incompatible Materials Store away from strong acids, bases, and oxidizing agentsTo prevent catalyzed degradation.[3][9]

References

  • Pandey, R. K., & Jain, R. K. (2012). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Applied and Environmental Microbiology, 78(15), 5259–5267. Retrieved from [Link]

  • Lucks, M., & Andras, K. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). Retrieved from [Link]

  • Spex CertiPrep. (2015, April 16). Benzoic Acid Standard Safety Data Sheet. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Vrchotová, B., Šulc, M., & Tríska, J. (2015). Degradation pathway of 2,4-dichlorobenzoic acid by strain... ResearchGate. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • PubMed. (n.d.). Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Research Journal of Pharmaceutical Technology. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • PubMed. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2,4-Dichlorophenoxyacetic acid degradation in methanogenic mixed cultures obtained from Brazilian Amazonian soil samples. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-(3-Chloroanilino)benzoic acid. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-[(4-CHLOROPHENYL)AMINO]BENZOIC ACID. Retrieved from [Link]

  • PubMed. (n.d.). A method for routine analysis of urinary 4,4'-methylenebis (2-chloroaniline) by gas chromatography-electron capture detection. Retrieved from [Link]

  • The Three-Mode Company. (n.d.). New Method for the Determination of Benzoic and Sorbic Acids in Commercial Orange Juices Based on Second-Order Spectrophotometri. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

  • IUCr Journals. (2023, July 7). 4-(3-Chloroanilino)benzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Optimizing 2-(4-Chloroanilino)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-(4-chloroanilino)benzoic acid. This molecule is a critical precursor in the synthesis of widely used pharmaceuticals, making its efficient production paramount. The core of its synthesis typically relies on a copper-catalyzed C-N cross-coupling reaction, known as the Ullmann condensation or Goldberg reaction, between an o-halobenzoic acid and 4-chloroaniline.[1] While conceptually straightforward, this reaction is notoriously sensitive to catalyst systems and reaction conditions.

This guide is designed for researchers, chemists, and process development professionals. It is structured in a question-and-answer format to directly address common challenges and provide actionable, field-tested solutions. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthesis.

Section 1: Catalyst System Selection & Initial Screening

FAQ 1: My Ullmann condensation reaction is showing low to no conversion. Where should I start troubleshooting?

Answer:

Low conversion is the most common issue and typically points to problems with the catalyst's activity, the choice of ligand, or the reaction conditions. The classic Ullmann reaction often required harsh conditions, such as temperatures over 200°C and stoichiometric amounts of copper, which can lead to low yields.[1][2] Modern protocols have significantly improved upon this, but several factors are still critical.

Troubleshooting Workflow:

  • Catalyst Source & Purity: Copper(I) salts, like CuI, are highly susceptible to oxidation to inactive Cu(II) species upon prolonged exposure to air. Using a freshly opened bottle or a properly stored catalyst is crucial. If your CuI is old or discolored (e.g., greenish or brown instead of off-white), its activity is likely compromised.[3]

  • Ligand Selection: Modern Ullmann reactions are rarely successful without a ligand. Ligands accelerate the catalytic cycle, allowing for milder temperatures and lower catalyst loading.[4] They stabilize the copper center and facilitate the key steps of oxidative addition and reductive elimination. For the N-arylation of amines, bidentate ligands such as 1,10-phenanthroline, L-proline, and various N,N'-dimethyl-1,2-diamines have proven effective.[5][6]

  • Reaction Conditions:

    • Base: The base is not just a proton scavenger; it's integral to the catalytic cycle. Common inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are effective. The choice of base can influence catalyst activity and solubility.[7][8]

    • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are traditionally used to ensure reactants remain in solution at elevated temperatures.[1][9]

    • Temperature: While modern systems are milder, temperatures are often still in the 100-140 °C range.[10] Insufficient temperature is a common reason for low conversion.

  • Substrate Reactivity: The reactivity of the aryl halide follows the trend I > Br > Cl.[1][4] For a challenging substrate like 2-chlorobenzoic acid, a more active catalyst system (e.g., a specific copper/ligand combination) and higher temperatures may be necessary compared to using 2-iodobenzoic acid.

Below is a workflow to guide your initial troubleshooting process.

G start Low / No Conversion cat_check Is the Copper(I) source fresh and pure? start->cat_check ligand_check Are you using a suitable ligand? cat_check->ligand_check Yes sol_cat Action: Replace with fresh Cu(I) salt. Consider in situ activation. cat_check->sol_cat No cond_check Are reaction conditions (Base, Solvent, Temp) appropriate? ligand_check->cond_check Yes sol_ligand Action: Screen ligands. Start with 1,10-phenanthroline or a diamine. ligand_check->sol_ligand No sub_check Is the aryl halide sufficiently reactive (e.g., Iodo vs. Chloro)? cond_check->sub_check Yes sol_cond Action: Increase temperature. Screen different bases (e.g., K3PO4, Cs2CO3). cond_check->sol_cond No sol_sub Action: Switch to a more reactive halide (I > Br > Cl). Requires a more active catalyst system. sub_check->sol_sub

Caption: Troubleshooting workflow for low conversion.
FAQ 2: How do I choose the best ligand for my reaction, and what is its role?

Answer:

The ligand is arguably the most critical variable in a modern Ullmann reaction. Its primary roles are to increase the solubility and stability of the copper catalyst and to facilitate the key mechanistic steps, thereby lowering the activation energy of the reaction.[4]

Mechanism of Action: Chelating ligands, particularly those with nitrogen donors like 1,2-diamines or 1,10-phenanthroline, coordinate to the copper(I) center. This ligation prevents catalyst agglomeration and precipitation. Mechanistically, the ligand facilitates the oxidative addition of the aryl halide to the Cu(I) center to form a transient Cu(III) intermediate, from which the C-N bond is formed via reductive elimination.[11]

The diagram below illustrates the generally accepted catalytic cycle for a ligand-assisted Ullmann C-N coupling.

G cluster_0 Catalytic Cycle A L-Cu(I)-Nu (Active Catalyst) B Oxidative Addition A->B + Ar-X C L-Cu(III)(Ar)(X)(Nu) B->C D Reductive Elimination C->D Forms Ar-Nu D->A Regenerates Catalyst Product Product (Ar-Nu) D->Product ArX Aryl Halide (Ar-X) ArX->B NuH Amine (Nu-H)

Caption: Simplified Ullmann C-N coupling catalytic cycle.

Ligand Screening Strategy: There is no universal ligand. The optimal choice depends on the specific substrates. A good starting point is to screen a small panel of common, inexpensive ligands.

Ligand TypeExample(s)Typical Conditions & Notes
Diamines N,N'-Dimethylethylenediamine, trans-1,2-CyclohexanediamineHighly effective and general for N-arylations. The N,N'-dimethyl substitution can prevent self-arylation of the ligand.[6]
Phenanthrolines 1,10-Phenanthroline, NeocuproineClassic, robust ligands. Can significantly accelerate reactions but may require slightly higher temperatures.[5]
Amino Acids L-Proline, N-MethylglycineParticularly effective for coupling with amino acids and their derivatives. Often allows for milder conditions.[5]
Sugar-derived D-Glucosamine hydrochlorideAn emerging class of inexpensive, effective, and "green" ligands.[10]

Protocol 1: General Procedure for Ligand Screening

  • To an array of oven-dried reaction vials equipped with stir bars, add 2-chlorobenzoic acid (1.0 equiv), K₃PO₄ (2.0 equiv), and CuI (5 mol%).

  • Add a different ligand (10 mol%) to each vial (e.g., N,N'-dimethylethylenediamine, 1,10-phenanthroline, L-proline). Include a "no ligand" control.

  • Seal the vials with septa. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Through the septum, add 4-chloroaniline (1.1 equiv) and anhydrous DMF (to achieve a 0.5 M concentration of the limiting reagent).

  • Place the vials in a pre-heated aluminum block on a stirrer hotplate at 120 °C.

  • After a set time (e.g., 12 hours), cool the reactions to room temperature. Take an aliquot from each vial for analysis (e.g., LC-MS or GC-MS) to compare product formation.

Section 2: Troubleshooting & Optimization

FAQ 3: My reaction is stalling, or I'm seeing significant catalyst deactivation. What are the likely causes?

Answer:

Catalyst deactivation is a significant challenge in Ullmann couplings and is often responsible for high catalyst loadings and incomplete reactions.[7] Several pathways can lead to the removal of the active Cu(I) species from the catalytic cycle.

Common Deactivation Pathways:

  • Product Inhibition: The diarylamine product can be a strong ligand for copper. As the product concentration increases, it can coordinate to the Cu(I) center, forming a stable, off-cycle complex that inhibits further catalytic activity.[7][8]

  • Base-Mediated Deactivation: While necessary, the base can also be a deactivating agent. Some bases, particularly soluble carboxylates or even carbonate under certain conditions, can act as competitive ligands, forming inactive copper complexes.[12][13][14] DFT studies suggest that the ligation of carbonate to the active copper species is a plausible reason for deactivation.[12][14]

  • Disproportionation: The active Cu(I) catalyst can disproportionate into inactive Cu(0) and Cu(II) species. This process can be promoted by certain ligands or reaction conditions.[7][13]

  • Byproduct Inhibition: The inorganic halide salt (e.g., KCl) formed during the reaction can also inhibit the catalyst.[7][8]

Troubleshooting Strategies:

  • Increase Ligand Loading: If product inhibition is suspected, increasing the concentration of the primary ancillary ligand can sometimes help by competitively binding to the copper center and keeping the cycle turning.

  • Change the Base: Switch from a soluble or strongly coordinating base to a partially soluble inorganic base like K₃PO₄ or Cs₂CO₃. The solid form and particle size of the base can influence the reaction rate.[7][8]

  • Incremental Catalyst Addition: In some cases, particularly on a larger scale, adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of the active species.

  • Ensure Inert Atmosphere: While some modern protocols are more robust, oxygen can promote the oxidation of Cu(I) to Cu(II), deactivating the catalyst. Thoroughly degassing the solvent and maintaining a positive pressure of an inert gas is good practice.[3]

FAQ 4: I'm observing a significant amount of hydrodehalogenation (loss of chlorine) from my starting material. How can I prevent this?

Answer:

Hydrodehalogenation (HDH) is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This is particularly problematic with more reactive aryl halides (iodides and bromides) but can also occur with chlorides under forcing conditions.

Causes and Mitigation:

  • Source of Hydride: The hydride source is often trace water or the amine itself acting as a reductant at high temperatures.

  • Reaction Temperature: HDH is often more prevalent at very high temperatures. Optimizing the catalyst system to allow for a lower reaction temperature is the most effective solution. This reinforces the importance of a thorough catalyst/ligand screen.

  • Base Choice: Some bases may be more prone to promoting HDH. If this side reaction is dominant, screening alternative bases (e.g., switching from K₂CO₃ to K₃PO₄) may be beneficial.

  • Solvent Purity: Ensure the use of dry, anhydrous solvents. While some Ullmann reactions can tolerate water, minimizing its presence can suppress this side pathway.

References

  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 13, 2026.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • Tye, J. W., Weng, Z., Giri, R., & Yu, J. Q. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 130(47), 16054–16069.
  • Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 129(44), 13503–13512.
  • Whittaker, A. M., G-J, Y., & Blackmond, D. G. (2017). Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions. Chemical Science, 8(10), 6842–6849.
  • Gurjar, K. K., & Sharma, R. K. (2018). Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. Asian Journal of Chemistry, 30(6), 1401-1404.
  • Ullmann Reaction. (n.d.). BYJU'S. Retrieved January 13, 2026, from [Link]

  • Whittaker, A. M., G-J, Y., & Blackmond, D. G. (2017). Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions. Chemical Science, 8(10), 6842-6849.
  • Technical Support Center: Ullmann Condensation for Diarylamine Synthesis. (2025). BenchChem.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Blue, J. D., Whittaker, A. M., & Blackmond, D. G. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases.
  • Gurjar, K. K., & Sharma, R. K. (2018). Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions.
  • The mechanism of Cu-catalyzed Ullmann homocoupling reaction. (2015).
  • Oldwig, C., & Buchwald, S. L. (2001). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 123(47), 11598–11599.
  • Wang, Y., et al. (2013). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 18(10), 12345-12355.
  • Method for synthesizing diclofenac sodium. (2019). Google Patents.
  • Troubleshooting Ullmann Coupling. (2023). Reddit. r/Chempros.
  • Diclofenac Synthesis. (2021).
  • Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges. (2024). Organic Chemistry Frontiers.
  • On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. (2025).
  • Method for synthesizing diclofenac sodium. (2023). Google Patents.
  • A kind of preparation method of diclofenac. (2013). Google Patents.
  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. (2020). Frontiers in Chemistry.
  • Synthesis route map of diclofenac methyl ester Using aniline... (n.d.).
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013). Current Organic Chemistry.
  • A Tribute to Ullmann’s Work: Expanding Copper Coil Reactor Applications toward the Hydroxylation of Aryl Bromides. (2024). Organic Process Research & Development.
  • REINVESTIGATNG THE ULLMANN REACTION. (n.d.).
  • Ullmann reaction – Knowledge and References. (n.d.). Taylor & Francis Online.
  • Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
  • Preparation of isodehydrodigallic acid using Ullmann condensation. (2021). Journal of the Chemical Society of Pakistan.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(4-Chloroanilino)benzoic Acid: Ullmann vs. Buchwald-Hartwig Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of N-aryl anthranilic acids, such as 2-(4-chloroanilino)benzoic acid, is a critical step in the creation of various pharmaceuticals. The choice of synthetic route can significantly impact yield, purity, cost, and scalability. This guide provides an in-depth comparative analysis of two prominent methods for synthesizing this compound: the traditional copper-catalyzed Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data.

Introduction to this compound and its Synthetic Challenges

This compound is a key intermediate in the synthesis of various biologically active molecules. The central challenge in its synthesis lies in the formation of the C-N bond between the sterically hindered ortho-position of 2-chlorobenzoic acid and the deactivated aromatic amine, 4-chloroaniline. This transformation requires robust catalytic systems to overcome the inherent low reactivity of the starting materials.

Method 1: The Ullmann Condensation: A Classic Revitalized

The Ullmann condensation, first reported in 1903, is a classical method for the formation of C-N bonds using a copper catalyst.[1] While traditionally requiring harsh reaction conditions, modern modifications have significantly improved its efficiency and scope.

Mechanistic Insights

The Ullmann condensation proceeds through a copper-catalyzed nucleophilic aromatic substitution. The reaction is believed to involve the formation of a copper(I) amide intermediate, which then undergoes oxidative addition with the aryl halide. Subsequent reductive elimination yields the desired N-aryl product and regenerates the copper(I) catalyst. The ortho-carboxy group on the 2-chlorobenzoic acid can act as a directing group, facilitating the reaction at the adjacent C-Cl bond.

Experimental Protocol: Copper-Catalyzed Ullmann Condensation

This protocol is adapted from the work of Wolf et al. (2005) on the regioselective amination of chlorobenzoic acids.[2]

Materials:

  • 2-Chlorobenzoic acid (1.0 equiv.)

  • 4-Chloroaniline (1.05 equiv.)

  • Copper (I) oxide (Cu₂O) (4 mol%)

  • Copper powder (9 mol%)

  • Potassium carbonate (K₂CO₃) (1.0 equiv.)

  • 2-Ethoxyethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzoic acid, 4-chloroaniline, copper (I) oxide, copper powder, and potassium carbonate.

  • Add 2-ethoxyethanol as the solvent.

  • Under a nitrogen atmosphere, heat the reaction mixture to 130°C and maintain for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst.

  • Wash the filtrate with a dilute HCl solution to remove any unreacted 4-chloroaniline.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Microwave-Assisted Ullmann Condensation: A Greener and Faster Alternative

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. A solvent-free microwave-assisted Ullmann condensation can significantly reduce reaction times and improve yields.[3]

Materials:

  • 2-Chlorobenzoic acid (1.0 equiv.)

  • 4-Chloroaniline (2.0 equiv.)

  • Anhydrous potassium carbonate (0.5 equiv.)

  • Anhydrous copper sulfate (catalytic amount)

Procedure:

  • In a microwave-safe vessel, thoroughly mix 2-chlorobenzoic acid, 4-chloroaniline, anhydrous potassium carbonate, and anhydrous copper sulfate.

  • Place the vessel in a microwave reactor and irradiate at 240 W for 90 seconds.[3]

  • After cooling, dissolve the reaction mixture in a suitable organic solvent and filter to remove inorganic salts.

  • Acidify the filtrate with dilute HCl to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry to yield this compound.

Method 2: The Buchwald-Hartwig Amination: A Modern Powerhouse

Developed in the mid-1990s, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its mild conditions and broad substrate scope.[4]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium amide complex. Reductive elimination from this complex yields the desired C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results.

Experimental Protocol: Buchwald-Hartwig Amination

This representative protocol is based on established procedures for the N-arylation of aryl halides.[5][6]

Materials:

  • 2-Chlorobenzoic acid (1.0 equiv.)

  • 4-Chloroaniline (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask, add 2-chlorobenzoic acid, 4-chloroaniline, cesium carbonate, and XPhos.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • In a separate vial, dissolve palladium(II) acetate in a small amount of anhydrous 1,4-dioxane and add this solution to the reaction mixture via syringe.

  • Place the flask in a preheated oil bath at 100°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Comparative Analysis

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu₂O, Cu powder)Palladium (Pd(OAc)₂) with a phosphine ligand (e.g., XPhos)
Catalyst Cost LowHigh
Reaction Temperature High (typically >130°C)Moderate (typically 80-120°C)
Reaction Time Long (often 24 hours)Moderate (typically 12-24 hours)
Microwave Amenability Yes, with significant time reductionLess commonly reported for this specific transformation
Substrate Scope Generally narrowerBroad, high functional group tolerance
Yield Good to excellent (up to 99% for similar substrates)[2]Good to excellent
Green Chemistry Metrics Use of a more abundant metal catalyst. High temperatures and long reaction times increase energy consumption.Use of a precious metal catalyst. Milder conditions are more energy-efficient.[7][8][9]

Logical Flow and Experimental Choices

The choice between the Ullmann condensation and the Buchwald-Hartwig amination often depends on the specific needs of the synthesis.

Synthesis_Decision_Flow Start Synthesis of this compound Decision_Point Primary Consideration? Start->Decision_Point Cost_Scalability Cost and Scalability Decision_Point->Cost_Scalability Yes Functional_Group_Tolerance Functional Group Tolerance and Mild Conditions Decision_Point->Functional_Group_Tolerance No Ullmann Ullmann Condensation Cost_Scalability->Ullmann Buchwald Buchwald-Hartwig Amination Functional_Group_Tolerance->Buchwald Microwave_Ullmann Consider Microwave-Assisted Ullmann Ullmann->Microwave_Ullmann For speed and greener conditions

Caption: Decision workflow for selecting a synthesis method.

For large-scale industrial production where cost is a primary driver, the Ullmann condensation is often preferred due to the lower cost of the copper catalyst.[10] However, the high temperatures and long reaction times can be a drawback. The microwave-assisted variant offers a compelling alternative, drastically reducing the reaction time and potentially improving the energy efficiency.

For medicinal chemistry applications, where functional group tolerance and milder reaction conditions are paramount to avoid the degradation of complex molecules, the Buchwald-Hartwig amination is generally the method of choice.[10] The higher cost of the palladium catalyst and ligands is often justified by the higher success rate with complex substrates and the generally cleaner reaction profiles.

Conclusion

Both the Ullmann condensation and the Buchwald-Hartwig amination are effective methods for the synthesis of this compound. The revitalized Ullmann reaction, particularly with microwave assistance, presents a cost-effective and rapid synthetic route. The Buchwald-Hartwig amination, while more expensive, offers unparalleled versatility and milder conditions, making it ideal for complex, small-scale syntheses. The selection of the optimal method will ultimately be guided by the specific requirements of the project, balancing factors of cost, scale, and the chemical complexity of the starting materials.

References

  • Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2005). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. Organic Letters, 7(23), 5265–5268*. Retrieved from [Link]

  • Górka, M., & Popp, D. (2023). Green chemistry metrics: Insights from case studies in fine chemical processes. Catalysis Today, 418, 114138. Retrieved from [Link]

  • Ullmann, F. (1903). Ueber eine neue Bildungsweise von Phenyläthern. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382–2384*. Retrieved from [Link]

  • Górka, M., & Popp, D. (2023). Green chemistry metrics: Insights from case studies in fine chemical processes. ResearchGate. Retrieved from [Link]

  • García, J. I., & Pires, E. (2009). Sustainable chemistry metrics. ChemSusChem, 2(10), 905–919*. Retrieved from [Link]

  • Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms. (n.d.). ResearchGate. Retrieved from [Link]

  • Dicks, A. (2015, September 30). Selected Green Chemistry Metrics for Educators. YouTube. Retrieved from [Link]

  • Tobiszewski, M., & Namieśnik, J. (2012). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 17(8), 9789–9805*. Retrieved from [Link]

  • Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. (2022). CoLab.
  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. (2023). Beilstein Journal of Organic Chemistry, 19, 76–83*. Retrieved from [Link]

  • Synthesis of N-Phenylanthranilic acid under Ullman conditions. (n.d.). University of Southampton. Retrieved from [Link]

  • Pello, R. F., Docampo, M. L., & Fascio, M. L. (2006). Fast Synthesis of Substituted N-Phenylanthranilic Acids Using Ullmann Condensation Under Microwave Irradiation in Dry Media. Synthetic Communications, 36(12), 1715–1719*. Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(31), 10410–10427*. Retrieved from [Link]

  • Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. (2013). Molecules, 18(10), 12596–12606*. Retrieved from [Link]

  • Seifinoferest, B., Tanbakoochian, A., Larijani, B., & Mahdavi, M. (2021). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ChemistrySelect, 6(20), 4882–4909*. Retrieved from [Link]

  • Porzelle, A., & Tomkinson, N. C. O. (2007). Palladium catalyzed N-arylation of hydroxylamines. Pure and Applied Chemistry, 79(4), 671–678*. Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 17946–17956*. Retrieved from [Link]

  • Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles. (2020). Organic Chemistry Research, 6(1), 10–22*. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Liu, X., & Long, S. (2023). 4-(3-Chloroanilino)benzoic acid. IUCrData, 8(8), x230598*. Retrieved from [Link]

  • 4-(3-Chloroanilino)benzoic acid. (2023). ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 2-(4-Chloroanilino)benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the complex landscape of drug discovery, the selection of lead compounds is a critical juncture. This guide provides an in-depth, objective comparison of the biological activities of 2-(4-Chloroanilino)benzoic acid and its structurally related analogs. By presenting supporting experimental data and elucidating the underlying mechanisms, this document aims to empower informed decision-making in the development of novel therapeutics.

Introduction: The Versatile Scaffold of N-Phenylanthranilic Acid

This compound belongs to the N-phenylanthranilic acid class of compounds, a scaffold renowned for its diverse pharmacological properties. The parent compound itself has been a subject of interest, and modifications to its structure have given rise to a plethora of analogs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects. Understanding the subtle yet significant impact of these structural modifications on biological function is paramount for rational drug design.

This guide will delve into a comparative analysis of these compounds, focusing on their anticancer and anti-inflammatory potential. We will explore how substitutions on both the anilino and benzoic acid rings influence their interaction with biological targets and modulate key signaling pathways.

Anticancer Activity: A Tale of Two Pathways

Several analogs of this compound have demonstrated notable anticancer activity, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation, namely the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.

Comparative Anticancer Efficacy

The following table summarizes the cytotoxic activity of this compound and a selection of its analogs against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented.

CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
This compound Parent Compound-Data not readily available in comparative studies-
Analog 12-((2-(m-Tolyl)quinazolin-4-yl)amino)benzoic acidVariousBroad activity (GI% mean = 63)[1]
Analog 22-((2-(4-Methoxyphenyl)quinazolin-4-yl)amino)benzoic acidVariousBroad activity (GI% mean = 52)[1]
Analog 34-Anilinoquinazoline-acylamino derivative (15a)HT-29, MCF-7, H460EGFR: 0.13, VEGFR-2: 0.56[2]
Analog 44-Anilinoquinazoline-acylamino derivative (15b)HT-29, MCF-7, H460EGFR: 0.15, VEGFR-2: 1.81[2]
Analog 52-Anilino Triazolopyrimidine (3d)HeLa, A549, HT-290.030 - 0.043[3]

Note: Direct comparative IC50 values for the parent compound, this compound, in these specific anticancer assays are not consistently reported alongside its analogs in the reviewed literature. The focus of many studies is on the novel, more potent derivatives.

Mechanistic Insights: Targeting EGFR and VEGFR-2 Signaling

The anticancer activity of many anilino-based benzoic acid analogs is attributed to their ability to inhibit receptor tyrosine kinases like EGFR and VEGFR-2. These receptors are crucial for cancer cell proliferation, survival, and angiogenesis.

EGFR_VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF/VEGF EGFR_VEGFR2 EGFR / VEGFR-2 EGF->EGFR_VEGFR2 Ligand Binding P_EGFR_VEGFR2 P-Tyr EGFR_VEGFR2->P_EGFR_VEGFR2 Autophosphorylation Analog This compound Analog Analog->EGFR_VEGFR2 Inhibition ATP ATP ATP->P_EGFR_VEGFR2 RAS RAS P_EGFR_VEGFR2->RAS PI3K PI3K P_EGFR_VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

The binding of growth factors like EGF or VEGF to the extracellular domain of their respective receptors triggers dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This initiates downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation, survival, and angiogenesis.[4][5] The anilino-quinazoline and related analogs of this compound act as competitive inhibitors of ATP at the kinase domain, thereby blocking these signaling pathways and exerting their anticancer effects.[2]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

MTT_Workflow start Start seed Seed cancer cells in a 96-well plate start->seed incubate1 Incubate for 24h (cell adherence) seed->incubate1 treat Treat cells with varying concentrations of test compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h (formazan crystal formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize measure Measure absorbance at ~570 nm solubilize->measure analyze Calculate IC50 values measure->analyze end End analyze->end

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][6]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Anti-inflammatory and Analgesic Activity: Modulating the Arachidonic Acid Cascade

N-phenylanthranilic acid derivatives have a long history as non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent mediators of inflammation and pain.

Comparative Anti-inflammatory Efficacy

The following table presents a comparison of the anti-inflammatory activity of this compound analogs, as determined by the carrageenan-induced paw edema assay in rats.

CompoundDerivative TypeDose (mg/kg)% Inhibition of EdemaReference
Phenylbutazone (Standard)Standard NSAID5045.52[7]
Compound 7b5-bromo-N-[2'-amino-[1"-acety1-5"-(para-methoxyphenyl)-2"-pyrazolin-3"-yl]-1',3',4'-oxidiazol-5'-ylmethyl]anthranilic acid5050.66[7]
Compound 6'bN-[2'-amino-(1"-acetyl-5"-substiutedaryl-2"-pyrazolin-3"-yl)-1',3',4'-thiadiazol-5'-ylmethyl]anthranilic acid5047.56[7]
Compound 55-bromo-N – [2'-amino [1"-acetyl-5''- (substitutedaryl-2'-pyrazolin-3"-yl]-1'3'4'-oxadiazol-5'-ylmethyl) anthranilic acid51.0551.05[8]
Mechanistic Insights: Inhibition of Prostaglandin Synthesis

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandins, which are responsible for the classic signs of inflammation: redness, swelling, heat, and pain. This compound and its analogs exert their anti-inflammatory effects by inhibiting the activity of COX enzymes, thereby reducing prostaglandin production.[9]

Inflammation_Pathway Stimuli Inflammatory Stimuli Membrane Cell Membrane Phospholipids Stimuli->Membrane PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation & Pain PGs->Inflammation Analogs 2-(4-Chloroanilino)benzoic Acid Analogs Analogs->COX Inhibition

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of new compounds.

Paw_Edema_Workflow start Start acclimatize Acclimatize rats to laboratory conditions start->acclimatize fast Fast rats overnight acclimatize->fast measure_initial Measure initial paw volume fast->measure_initial administer Administer test compounds or vehicle orally or intraperitoneally measure_initial->administer wait Wait for 30-60 minutes administer->wait induce_edema Inject carrageenan solution into the sub-plantar region of the right hind paw wait->induce_edema measure_edema Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) induce_edema->measure_edema calculate Calculate the percentage inhibition of edema measure_edema->calculate end End calculate->end

Step-by-Step Methodology:

  • Animal Preparation: Use adult rats of either sex, acclimatized to the laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.

  • Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds (analogs of this compound) and a standard anti-inflammatory drug (e.g., indomethacin or phenylbutazone) orally or intraperitoneally. A control group receives only the vehicle.

  • Induction of Edema: After a specific time (usually 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[7]

  • Paw Volume Measurement: Measure the paw volume again at regular intervals, typically 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Structure-Activity Relationship (SAR): Decoding the Impact of Substituents

The biological activity of N-phenylanthranilic acid derivatives is highly dependent on the nature and position of substituents on the aromatic rings.

  • Substituents on the Anilino Ring: The presence of electron-withdrawing groups, such as the chloro group in this compound, is often associated with enhanced anti-inflammatory and anticancer activity. The position of the substituent is also critical. For instance, in some series of anilinoquinazolines, a 6,7-dimethoxy substitution pattern on the quinazoline ring (analogous to the benzoic acid part) leads to better EGFR and VEGFR-2 inhibition compared to a dioxolane ring.[10]

  • Modifications of the Carboxylic Acid Group: Conversion of the carboxylic acid to amides, esters, or incorporating it into heterocyclic rings can significantly modulate the biological activity and pharmacokinetic properties of the parent compound. For example, certain oxadiazole and pyrazoline derivatives of anthranilic acid have shown potent anti-inflammatory activity.[7]

Conclusion: A Promising Scaffold for Future Drug Development

The comparative analysis of this compound and its analogs underscores the remarkable versatility of the N-phenylanthranilic acid scaffold. The evidence presented in this guide demonstrates that strategic modifications to this core structure can yield compounds with potent and selective anticancer and anti-inflammatory activities. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in their quest to develop novel and effective therapeutic agents. Further exploration of the structure-activity relationships within this class of compounds holds significant promise for the future of drug discovery.

References

  • EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])

  • SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANI. (URL: [Link])

  • Anti-inflammatory properties of N-phenylanthranilic acid derivatives in relation to uncoupling of oxidative phosphorylation - PubMed. (URL: [Link])

  • Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC. (URL: [Link])

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PubMed Central. (URL: [Link])

  • Targeting the EGFR signaling pathway in cancer therapy - PMC - PubMed Central. (URL: [Link])

  • Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed. (URL: [Link])

  • Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents - PubMed. (URL: [Link])

  • Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research - PMC - NIH. (URL: [Link])

  • Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed. (URL: [Link])

  • Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC - NIH. (URL: [Link])

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (URL: [Link])

  • N-arylanthranilic acid derivatives with anti-inflammatory activity - ResearchGate. (URL: [Link])

  • Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - NIH. (URL: [Link])

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PubMed. (URL: [Link])

  • Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. (URL: [Link])

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC - NIH. (URL: [Link])

Sources

A Spectroscopic Guide to the Analysis of 2-(4-Chloroanilino)benzoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive spectroscopic comparison of 2-(4-chloroanilino)benzoic acid with its synthetic precursors, 2-chlorobenzoic acid and 4-chloroaniline. Designed for researchers and professionals in drug development and chemical synthesis, this document delves into the practical application and interpretation of UV-Visible, Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of these compounds. We will explore the causal relationships behind spectral features and provide validated experimental protocols to ensure scientific integrity.

Introduction: The Chemical Lineage

This compound is a derivative of anthranilic acid and a key structural motif in various pharmacologically active compounds. Its synthesis is a classic example of carbon-nitrogen bond formation, commonly achieved through reactions like the Ullmann condensation or the more modern Buchwald-Hartwig amination, which couples an aryl halide with an amine.[1][2] In this context, 2-chlorobenzoic acid and 4-chloroaniline serve as the foundational precursors.

Spectroscopic analysis is indispensable for verifying the successful synthesis of this compound. It allows for the unambiguous confirmation of the final product's structure by identifying the newly formed secondary amine linkage while confirming the retention of the carboxylic acid moiety and the distinct aromatic frameworks of the precursors. This guide will systematically dissect the spectral signatures of each molecule, providing a clear roadmap for their identification and differentiation.

UV-Visible Spectroscopy: Mapping Electronic Transitions

Principles of UV-Vis Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. In aromatic compounds like those discussed here, the most significant absorptions arise from π → π* transitions within the benzene rings. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation in the molecule; a more extended system of conjugated π-electrons will absorb light at a longer wavelength.

Experimental Protocol: UV-Visible Spectroscopy

  • Solvent Selection : Choose a UV-grade solvent that dissolves all three compounds and is transparent in the desired analytical range (typically >220 nm). Methanol or ethanol are suitable choices.

  • Sample Preparation : Prepare dilute stock solutions of each compound (this compound, 2-chlorobenzoic acid, and 4-chloroaniline) in the selected solvent at a concentration of approximately 1 mg/mL.

  • Working Solution : From the stock solutions, prepare working solutions with concentrations around 10 µg/mL. This concentration usually provides absorbance values within the optimal range of 0.2-0.8 AU.

  • Blank Measurement : Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

  • Spectral Acquisition : Record the UV-Vis spectrum for each of the three working solutions over a range of 200-400 nm. Identify the wavelength of maximum absorbance (λmax) for each compound.

Comparative Analysis of UV-Vis Spectra

The precursors, 2-chlorobenzoic acid and 4-chloroaniline, each contain a single substituted benzene ring. Their UV-Vis spectra are characteristic of simple aromatic systems. Benzoic acid itself shows absorption maxima around 230 nm and 274 nm.[3] 4-Chloroaniline, with its electron-donating amino group, exhibits characteristic absorptions for anilines.

The formation of this compound creates a more extensive conjugated system by linking the two aromatic rings through a nitrogen atom. This extended conjugation lowers the energy gap for π → π* transitions, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or "red" shift) compared to its precursors. This observable shift is a primary indicator of the successful coupling of the two precursor molecules.

CompoundKey Functional GroupsExpected λmax (nm)Rationale
2-Chlorobenzoic Acid Carboxylic Acid, Aryl Chloride~230-280π → π* transitions in a single substituted benzene ring.[3][4]
4-Chloroaniline Primary Amine, Aryl Chloride~240-290π → π* transitions influenced by the electron-donating NH₂ group.
This compound Secondary Amine, Carboxylic Acid>290Extended conjugation across two aromatic rings linked by nitrogen, causing a bathochromic shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Principles of FT-IR Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group (e.g., O-H, N-H, C=O) vibrates at a characteristic frequency. When infrared radiation is passed through a sample, the molecule absorbs energy at these specific frequencies, resulting in a unique spectral fingerprint that reveals its chemical makeup.

Experimental Protocol: FT-IR Analysis (KBr Pellet Technique)

  • Sample Preparation : Dry the solid sample (1-2 mg) and FT-IR grade potassium bromide (KBr) (100-200 mg) thoroughly to remove any residual moisture, which can interfere with the O-H region of the spectrum.

  • Grinding : Grind the sample to a fine powder using an agate mortar and pestle. Add the KBr and continue grinding until the mixture is homogeneous and has a consistent, fine texture.[5]

  • Pellet Formation : Transfer the powder to a pellet die and apply 8-10 tons of pressure using a hydraulic press for several minutes. A high-quality pellet should be semi-transparent.[5]

  • Background Spectrum : Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum to subtract the contribution of atmospheric CO₂ and water vapor.

  • Sample Spectrum : Mount the KBr pellet in the sample holder and acquire the FT-IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

FT_IR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition A Grind 1-2 mg of Sample B Add & Mix with 100-200 mg KBr A->B C Press into Transparent Pellet B->C D Acquire Background Spectrum C->D Transfer to Spectrometer E Mount Pellet & Acquire Sample Spectrum D->E F Process & Analyze Data E->F NMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition A Weigh 5-10 mg of Sample B Dissolve in ~0.7 mL Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D Analyze E Acquire ¹H and ¹³C Spectra D->E F Process & Interpret Spectra E->F

Caption: General experimental workflow for NMR spectroscopic analysis.

Comparative Analysis of NMR Spectra

¹H NMR Spectroscopy

  • 2-Chlorobenzoic Acid : The spectrum shows signals in the aromatic region (typically ~7.3-8.1 ppm) corresponding to the four protons on the benzene ring. [6]A very broad singlet for the carboxylic acid proton (O-H) is also visible at a downfield shift, often >10 ppm. [7]* 4-Chloroaniline : The aromatic region shows two distinct signals (doublets) due to the symmetry of the molecule. A broad signal corresponding to the two amine protons (NH₂) is also present, typically in the range of 3-5 ppm. [8]* This compound : The spectrum becomes more complex and is the most informative.

    • It displays signals for two distinct aromatic systems, totaling eight aromatic protons.

    • A broad singlet corresponding to the single secondary amine proton (N-H) is observed (often >8 ppm).

    • The carboxylic acid proton (O-H) remains as a very broad, downfield signal (>10 ppm).

    • The integration of the aromatic protons (8H) relative to the amine (1H) and acid (1H) protons confirms the structure.

¹³C NMR Spectroscopy

  • 2-Chlorobenzoic Acid : Shows 7 distinct carbon signals, including the downfield carboxyl carbon (~171 ppm) and the carbon attached to the chlorine atom. [6][7]* 4-Chloroaniline : Due to symmetry, it shows only 4 carbon signals in the aromatic region.

  • This compound : The spectrum shows 13 distinct carbon signals, as the two aromatic rings are inequivalent. The presence of the carboxyl carbon signal is retained, confirming its presence in the final product. [9]

    Compound Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm)
    2-Chlorobenzoic Acid ~7.3-8.1 (Ar-H), >10 (COOH) ~126-135 (Ar-C), ~171 (C=O)
    4-Chloroaniline ~6.6-7.1 (Ar-H), ~3.7 (NH₂) ~116-145 (Ar-C)

    | This compound | ~6.8-8.2 (8 Ar-H), ~8-9 (NH), >10 (COOH) | ~115-150 (12 Ar-C), ~170 (C=O) |

Conclusion

The spectroscopic comparison of this compound and its precursors provides a clear and definitive method for reaction monitoring and product verification. UV-Vis spectroscopy offers initial evidence of extended conjugation in the product. FT-IR spectroscopy confirms the formation of the secondary amine linkage and the retention of the carboxylic acid group. Finally, ¹H and ¹³C NMR spectroscopy provide unambiguous structural elucidation by mapping the complete carbon-hydrogen framework. Together, these techniques form a self-validating system, ensuring the identity and purity of the synthesized compound with a high degree of confidence.

References

  • ResearchGate. Experimental FT-IR spectrum of 2-chlorobenzoic acid. [Link]

  • Mol-Instincts. 4-Chloroaniline(106-47-8) Chemical Properties, NMR, Synthesis. [Link]

  • NIST Chemistry WebBook. Benzoic acid, 2-chloro-. [Link]

  • NIST Chemistry WebBook. Benzoic acid, 2-chloro- (IR Spectrum). [Link]

  • SpectraBase. 2-Chlorobenzoic acid. [Link]

  • PubChem. This compound. [Link]

  • NIST Chemistry WebBook. p-Chloroaniline (IR Spectrum). [Link]

  • PrepChem. Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. [Link]

  • Wikipedia. 4-Chloroaniline. [Link]

  • Google Patents. CN109970571B - Synthesis process of 2- (4-chlorphenyl) aniline.
  • The Royal Society of Chemistry. Supplementary Information - 1H NMR and 13C NMR spectrum for 2-chlorobenzoic acid. [Link]

  • Google Patents. CN104402741A - Synthesis method of 2-hydroxy-4-chloroaniline.
  • Organic Syntheses. o-CHLOROBENZOIC ACID. [Link]

  • National Institutes of Health. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

  • ResearchGate. UV-Vis spectra of chloroanillic acid (CAA). [Link]

  • PubChem. 2-(4-Chloro-2-nitroanilino)benzoic acid. [Link]

  • PubChem. 2-((4-Chlorobenzyl)amino)benzoic acid. [Link]

  • SpectraBase. 2-[(4-chlorobenzyl)amino]benzoic acid. [Link]

  • National Institutes of Health. 4-(3-Chloroanilino)benzoic acid. [Link]

  • ResearchGate. 2-(4-Chlorobenzoyl)benzoic acid. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Benzoic Acid. [Link]

  • NIST Chemistry WebBook. Benzoic acid (IR Spectrum). [Link]

  • Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid). [Link]

  • ResearchGate. Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(4-Chloroanilino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The reliability of methods used to quantify active pharmaceutical ingredients (APIs) and their impurities underpins regulatory submissions and ensures patient safety. This guide provides an in-depth, experience-driven comparison and cross-validation protocol for three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—for the analysis of 2-(4-Chloroanilino)benzoic acid. This compound, a key intermediate or potential impurity in the synthesis of several pharmaceutical products, demands robust analytical oversight.

This document moves beyond a simple recitation of procedural steps. It delves into the scientific rationale behind methodological choices, offering a self-validating framework for researchers to establish equivalent and reliable analytical results across different techniques and laboratories.

The Imperative of Cross-Validation

Before delving into the specifics of each analytical technique, it is crucial to understand the "why" behind cross-validation. In the lifecycle of a pharmaceutical product, it is common for analytical testing to be transferred between laboratories—from a research and development setting to a quality control laboratory, for instance. Cross-validation is the formal process of verifying that two or more distinct analytical procedures for the same analyte yield equivalent and reliable results.[1] This ensures consistency and accuracy of data throughout the drug development process, a cornerstone of Good Manufacturing Practices (GMP).[2]

The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for the validation of analytical procedures, which is the foundation upon which cross-validation is built.[3] A successful cross-validation study demonstrates that different methods are "fit for purpose" and can be used interchangeably, providing flexibility and robustness to the analytical workflow.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is dictated by the physicochemical properties of the analyte, the intended purpose of the analysis (e.g., assay, impurity profiling), and the available instrumentation.[4] For this compound, its aromatic structure, carboxylic acid functionality, and secondary amine linkage make it amenable to several techniques, each with distinct advantages and limitations.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.Measurement of the absorption of ultraviolet-visible light by the analyte in solution.
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for purity and assay determination.[4]Suitable for volatile and thermally stable compounds. Often requires derivatization for polar analytes.[5]Simple and rapid for quantitative analysis of known compounds with a distinct chromophore.
Specificity High, especially with photodiode array (PDA) detection, which provides spectral information.Very high, as it provides both chromatographic retention time and mass spectral data for compound identification.[5]Lower, as it is susceptible to interference from other compounds that absorb at the same wavelength.
Sensitivity Generally high, with typical limits of quantification (LOQ) in the µg/mL to ng/mL range.Extremely high, often reaching pg/mL levels, particularly with selected ion monitoring (SIM).[6]Moderate, with LOQ typically in the µg/mL range.
Sample Throughput Moderate, with typical run times of 5-30 minutes per sample.Slower, due to longer run times and potential need for derivatization.High, as measurements are very rapid.
Cost Moderate instrument and operational costs.Higher instrument and maintenance costs.Low instrument and operational costs.

Cross-Validation Protocol: A Step-by-Step Guide

This protocol outlines a comprehensive approach to the cross-validation of HPLC, GC-MS, and UV-Vis spectrophotometric methods for the quantification of this compound.

Objective

To demonstrate the equivalence of HPLC, GC-MS, and UV-Vis spectrophotometry for the quantitative determination of this compound in a given sample matrix.

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • HPLC-grade acetonitrile, methanol, and water

  • Analytical grade reagents for buffer preparation (e.g., potassium phosphate monobasic)

  • Derivatizing agent for GC-MS (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • High-purity solvents for GC-MS (e.g., dichloromethane)

  • Volumetric flasks, pipettes, and other calibrated laboratory glassware

Experimental Workflow

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_report Conclusion prep_start Start: Prepare Stock & Working Solutions prep_samples Prepare Spiked Samples at 3 Concentration Levels (e.g., 80%, 100%, 120% of target) prep_start->prep_samples hplc HPLC Analysis prep_samples->hplc gcms GC-MS Analysis (with derivatization) prep_samples->gcms uvvis UV-Vis Analysis prep_samples->uvvis data_collection Collect & Process Data from all 3 Methods hplc->data_collection gcms->data_collection uvvis->data_collection stat_analysis Statistical Comparison (e.g., ANOVA, t-test) data_collection->stat_analysis acceptance Compare against Acceptance Criteria stat_analysis->acceptance report Generate Cross-Validation Report acceptance->report conclusion Conclusion on Method Equivalence report->conclusion

Caption: Cross-validation workflow for analytical methods.

Detailed Experimental Protocols

This method is adapted from established procedures for related N-aryl anthranilic acid derivatives.[7][8]

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 3.0) (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 285 nm.[9]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 100 µg/mL). Prepare working standards by serial dilution to cover the expected concentration range (e.g., 1-50 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Due to the polar nature and low volatility of this compound, derivatization is necessary to improve its chromatographic properties.[5]

  • Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) suitable for the analysis of semi-volatile compounds.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 50-500.

    • Acquisition mode: Full scan and/or Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • Derivatization Procedure:

    • Accurately weigh a known amount of the sample or standard into a reaction vial.

    • Add a suitable solvent (e.g., 100 µL of pyridine).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Injection: 1 µL, splitless mode.

This method is based on the inherent UV absorbance of the aromatic structure of this compound.[9]

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent: Methanol or a suitable buffer in which the analyte is stable and soluble.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) by scanning a solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm. The λmax is expected to be around 285 nm.[9]

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Prepare the sample solution in the same solvent and measure its absorbance at the λmax.

    • Calculate the concentration of the analyte in the sample using the calibration curve.

Data Analysis and Acceptance Criteria

The core of the cross-validation lies in the statistical comparison of the results obtained from the three methods.

DataAnalysis cluster_input Input Data cluster_stats Statistical Tests cluster_output Output & Decision hplc_results HPLC Results (n replicates) anova ANOVA (for comparing means of the 3 methods) hplc_results->anova gcms_results GC-MS Results (n replicates) gcms_results->anova uvvis_results UV-Vis Results (n replicates) uvvis_results->anova p_value P-value > 0.05? anova->p_value ttest Paired t-test (for pairwise comparison) equivalence Equivalence Testing (e.g., TOST) ttest->equivalence p_value->ttest If significant decision Decision: Methods are equivalent / not equivalent p_value->decision If not significant equivalence->decision

Caption: Statistical analysis workflow for cross-validation data.

Acceptance Criteria:

  • Accuracy: The mean recovery of spiked samples at each concentration level should be within 98.0% to 102.0% for each method.

  • Precision: The relative standard deviation (RSD) of replicate measurements should not be more than 2.0%.

  • Statistical Equivalence: An Analysis of Variance (ANOVA) test should be performed on the results from the three methods. A p-value greater than 0.05 indicates no statistically significant difference between the means of the methods. If a significant difference is observed, further pairwise comparisons (e.g., using a t-test) should be conducted to identify which methods differ. The difference in the mean results between any two methods should not exceed a predefined limit (e.g., ± 3.0%).

Conclusion

The cross-validation of analytical methods is a scientifically rigorous process that underpins the reliability and consistency of data in the pharmaceutical industry. By demonstrating the equivalence of HPLC, GC-MS, and UV-Vis spectrophotometry for the analysis of this compound, researchers can enhance the robustness of their analytical control strategies. This guide provides a comprehensive framework, grounded in established scientific principles and regulatory expectations, to successfully navigate the complexities of analytical method cross-validation. The choice of the most appropriate method for routine use will ultimately depend on a holistic evaluation of factors including specificity, sensitivity, throughput, and cost.

References

  • Patel, M. M., Bhuva, S. D., Patel, H. D., & Mori, K. N. (2014). An overview of the recent developments in analytical methodologies for determination of proton pump inhibitors in bulk drugs, pharmaceuticals and biological matrices. Eurasian Journal of Analytical Chemistry, 9(1), 25-48.
  • Development and Validation of Mefenamic Acid, Dicyclomine HCl and Pamabrom in Marketed Formulation by HPLC. (2018). Walsh Medical Media.
  • Development of Validated Analytical Method of Mefenamic Acid in an Emulgel (Topical Formulation). (2011).
  • Development and Validation of High-Performance Thin-Layer Liquid Chromatography for Estimation of Mefenamic Acid in Meftal 250 Tablet. (2023).
  • Analytical Assay Method Transfer Services Lab. (n.d.). NorthEast BioLab.
  • Development and Validation of HPLC Analytical Assay Method for Mefenamic Acid Suspension. (2016). SUST Repository.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2023). Pharma Talks.
  • Simultaneous determination of polycyclic aromatic hydrocarbons and benzene, toluene, ethylbenzene and xylene in water samples using a new sampling strategy combining different extraction modes and temperatures in a single extraction solid-phase microextraction-gas chromatography-mass spectrometry procedure. (2012).
  • Common Practices for Analytical Methods Transfer. (2010). Pharmaceutical Outsourcing.
  • Validation & Transfer of Methods for Pharmaceutical Analysis. (n.d.). MTS.
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
  • Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. (2017). Pharmaceutical Technology.
  • Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastew
  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. (2011). Journal of the Korean Society for Applied Biological Chemistry.
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell.
  • Analytical Techniques in Simultaneous Estimation: An Overview. (2015). Austin Journal of Analytical and Pharmaceutical Chemistry.
  • A Comparative Guide to HPLC and GC-MS for Polycyclic Aromatic Hydrocarbon Analysis. (n.d.). Benchchem.
  • Comparison of analytical techniques for the identification of bioactive compounds from natural products. (2018). Phytochemical Analysis.
  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). Pharmaceutics.
  • Comparative Study of Gas and Liquid Chromatography Methods for the Determination of Underivatised Neutral and Acidic Cannabinoids and Cholesterol. (2024). Molecules.
  • HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs. (2015). Talanta.
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentr
  • RP-HPLC and GC-MS based Identification of Phenolic Acids, Flavonoids and Hydroxyl Containing Compounds from One of the Lead Accessions of Amaranthus hypochondriacus L. Identified on the Basis of Biomarkers of Antioxidant Potential. (2018). Basic & Applied Pharmacy & Pharmacology.
  • Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. (2015). Arquivo Brasileiro de Medicina Veterinária e Zootecnia.

Sources

Unlocking the Therapeutic Promise of 2-(4-Chloroanilino)benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. Among the myriad of scaffolds explored, derivatives of 2-(4-chloroanilino)benzoic acid, also known as N-(4-chlorophenyl)anthranilic acid, have emerged as a promising class of compounds with a diverse range of pharmacological activities. This guide provides an in-depth technical comparison of the therapeutic potential of these derivatives, offering experimental data and field-proven insights for researchers, scientists, and drug development professionals. We will delve into their anti-inflammatory, analgesic, and anticancer properties, providing a comprehensive overview of their synthesis, biological evaluation, and underlying mechanisms of action.

A Versatile Scaffold: Synthesis of this compound Derivatives

The primary synthetic route to N-aryl anthranilic acid derivatives, including the this compound backbone, is the Ullmann condensation.[1][2] This classical method involves the coupling of an o-halobenzoic acid with an aniline derivative in the presence of a copper catalyst and a base. A modified and more environmentally friendly approach utilizes ionic liquids as the solvent, offering advantages such as operational simplicity, high yields, and rapid conversion.[3][4][5]

Experimental Protocol: Modified Ullmann Condensation for N-Aryl Anthranilic Acid Synthesis

This protocol outlines a general procedure for the synthesis of N-aryl anthranilic acids, which can be adapted for this compound derivatives.

Materials:

  • o-Chlorobenzoic acid

  • Substituted aniline (e.g., 4-chloroaniline)

  • Cupric oxide (catalyst)

  • Anhydrous potassium carbonate (base)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Dilute hydrochloric acid

  • Ethanol (95%) for recrystallization

Procedure:

  • A mixture of o-chlorobenzoic acid (1 mol), the desired substituted aniline (1.2 mol), cupric oxide (1 g), and anhydrous potassium carbonate (8 g) is taken in a round-bottom flask.[1][2]

  • The mixture is refluxed in DMF for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[1][2]

  • After completion of the reaction, the resulting solid is suspended in water.

  • The target N-aryl anthranilic acid derivative is precipitated by the addition of dilute hydrochloric acid.[1][2]

  • The precipitate is filtered, dried, and recrystallized from 95% ethanol to yield the purified product.[1][2]

  • The structure of the synthesized compound is confirmed by spectral analysis, including IR, 1H NMR, and mass spectrometry.[1][2]

Comparative Therapeutic Efficacy: A Data-Driven Analysis

The therapeutic potential of this compound derivatives spans across multiple domains, with significant findings in anti-inflammatory, analgesic, and anticancer activities.

Anti-inflammatory and Analgesic Potential: Targeting the COX Pathway

Many N-aryl anthranilic acid derivatives exert their anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[6][7] The inhibition of COX-2, in particular, is a desirable trait for anti-inflammatory drugs as it is primarily involved in the inflammatory response, while COX-1 is associated with gastrointestinal and platelet functions.

Comparative Anti-inflammatory Activity of N-Aryl Anthranilic Acid Derivatives

CompoundSubstitutionAnti-inflammatory Activity (% inhibition of edema)Reference Compound
3a -HSignificantPhenylbutazone
3c 3-ClMost PotentPhenylbutazone

Data synthesized from multiple studies for comparative purposes.

Comparative Analgesic Activity of N-benzoyl-N'-(2-amino-4-chlorophenyl)anthranilic Acid Derivatives

CompoundED50 (mg/kg)Reference Compound (Mefenamic Acid) ED50 (mg/kg)
Derivative 1 (4-methyl) Lower than Mefenamic Acid-
Derivative 2 (3-chloro) Lower than Mefenamic Acid-
Derivative 3 (4-chloro) Lower than Mefenamic Acid-

A study showed that all tested derivatives exhibited a lower ED50 than mefenamic acid, indicating better analgesic activity.

This widely used in vivo model assesses the anti-inflammatory activity of compounds.

Procedure:

  • Healthy Wistar rats are divided into control and test groups.

  • The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered intraperitoneally or orally. The control group receives only the vehicle.

  • After a specific time (e.g., 30 minutes), a 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.[8][9][10][11][12]

  • The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[10]

  • The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Anticancer Potential: Targeting EGFR and Other Pathways

Derivatives of this scaffold have also demonstrated significant potential as anticancer agents, with some acting as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[13][14][15][16]

Comparative Cytotoxicity of a 4-amino-3-chloro Benzoate Ester Derivative (N5a)

CompoundA549 (Lung Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)
N5a 1.23 ± 0.112.45 ± 0.183.12 ± 0.25
Erlotinib 4.56 ± 0.326.78 ± 0.518.12 ± 0.63

Comparative EGFR Kinase Inhibitory Activity

CompoundEGFR Tyrosine Kinase IC50 (µM)
N5a 0.58 ± 0.04
Erlotinib 0.95 ± 0.07

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18][19]

Procedure:

  • Human cancer cell lines (e.g., A549, HepG2, HCT-116) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Erlotinib or Doxorubicin) and incubated for a further 48-72 hours.

  • After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

  • The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT solution is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

This assay measures the ability of compounds to inhibit the enzymatic activity of EGFR.

Procedure:

  • Recombinant human EGFR is incubated with a specific substrate peptide and ATP in a reaction buffer.

  • The test compounds at various concentrations are added to the reaction mixture.

  • The kinase reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 minutes at 30°C).[20]

  • The amount of phosphorylated substrate is then quantified. This can be done using various methods, including radiometric assays with ³²P-ATP or non-radioactive methods using phosphospecific antibodies and a detection system (e.g., ELISA, fluorescence).[20][21][22][23][24]

  • The IC50 value is determined by measuring the concentration of the compound required to inhibit 50% of the EGFR kinase activity.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the therapeutic action of these derivatives, it is crucial to visualize the signaling pathways they modulate.

COX-2 Inhibition Pathway

COX2_Inhibition Pro-inflammatory Stimuli Pro-inflammatory Stimuli Cell Membrane Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid Phospholipase A2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain This compound derivatives This compound derivatives This compound derivatives->COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

EGFR Signaling Pathway in Cancer

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway EGFR->RAS-RAF-MEK-ERK Pathway Activation PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway EGFR->PI3K-AKT-mTOR Pathway Activation Nucleus Nucleus RAS-RAF-MEK-ERK Pathway->Nucleus PI3K-AKT-mTOR Pathway->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Transcription->Cell Proliferation, Survival, Angiogenesis This compound derivatives This compound derivatives This compound derivatives->EGFR Inhibition

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(4-Chloroanilino)benzoic Acid Derivatives as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the N-phenylanthranilic acid scaffold, the parent structure of fenamates, has been a cornerstone for the development of potent analgesic and anti-inflammatory agents. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-(4-chloroanilino)benzoic acid derivatives, a significant subclass of fenamates. We will delve into the critical structural features that govern their biological activity, supported by comparative experimental data, and provide detailed protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory therapeutics.

Introduction: The Enduring Legacy of N-Phenylanthranilic Acids

N-phenylanthranilic acid derivatives, commonly known as fenamates, have a long-standing history in medicinal chemistry, with prominent members like mefenamic acid and meclofenamic acid being used clinically for decades. Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade by converting arachidonic acid into prostaglandins. The core structure, consisting of an anthranilic acid moiety linked to a substituted aniline ring, provides a versatile template for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The focus of this guide, this compound, represents a key analog where the chloro-substitution on the aniline ring significantly influences its biological profile.

Unraveling the Structure-Activity Relationship (SAR)

The anti-inflammatory and analgesic activities of this compound derivatives are intricately linked to the nature and position of substituents on both the anthranilic acid and the aniline rings. The following sections dissect these relationships, drawing upon findings from various studies.

The Indispensable Role of the Carboxylic Acid Group

The carboxylic acid group on the anthranilic acid ring is a crucial pharmacophore for the anti-inflammatory activity of fenamates. It is believed to mimic the carboxylic acid of arachidonic acid, allowing it to bind to the active site of COX enzymes. Esterification or replacement of this group generally leads to a significant reduction or loss of activity.

Impact of Substituents on the Anthranilic Acid Moiety

Modifications on the anthranilic acid ring, other than the essential carboxylic acid, can modulate the activity. For instance, the introduction of substituents can alter the pKa of the carboxylic acid and the overall lipophilicity of the molecule, thereby affecting its absorption and distribution.

The Aniline Ring: A Hotspot for Potency and Selectivity Modulation

The aniline ring offers a prime location for structural modifications to enhance potency and introduce selectivity towards the COX-2 isoform, which is often a desirable trait to reduce gastrointestinal side effects associated with COX-1 inhibition.

The 4-chloro substituent in the parent compound of this guide already contributes to a favorable electronic and steric profile. Further substitutions on this ring have been explored to fine-tune the biological activity.

Comparative Analysis of Biological Activity

To provide a clear and objective comparison, the following tables summarize the reported anti-inflammatory and analgesic activities of various N-phenylanthranilic acid derivatives.

Table 1: Comparative In Vivo Anti-Inflammatory Activity of N-Phenylanthranilic Acid Derivatives in the Carrageenan-Induced Paw Edema Model

CompoundSubstituent (R) on Aniline RingDose (mg/kg)Inhibition of Edema (%)Reference CompoundInhibition of Edema (%)
This compound 4-Cl50Data not availableIndomethacin50-60
Mefenamic acid2,3-di-CH₃50~45Indomethacin~55
Meclofenamic acid2,6-di-Cl, 3-CH₃25~50Indomethacin~55
Flufenamic acid3-CF₃50~40Indomethacin~55

Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes. Absolute values may vary depending on the specific experimental conditions.

Table 2: Comparative In Vivo Analgesic Activity of N-Phenylanthranilic Acid Derivatives in the Acetic Acid-Induced Writhing Test

CompoundSubstituent (R) on Aniline RingDose (mg/kg)Inhibition of Writhing (%)Reference CompoundInhibition of Writhing (%)
This compound 4-Cl50Data not availableAspirin~60-70
Mefenamic acid2,3-di-CH₃20~50-60Aspirin~60-70
Flufenamic acid3-CF₃20~40-50Aspirin~60-70

Note: The data is compiled from various studies and serves as a comparative guide.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

Reproducibility and methodological rigor are paramount in scientific research. This section provides detailed, step-by-step protocols for the synthesis of this compound derivatives and their subsequent biological evaluation.

General Synthesis of this compound Derivatives

The synthesis of N-phenylanthranilic acid derivatives is typically achieved through an Ullmann condensation reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-chlorobenzoic_acid 2-Chlorobenzoic Acid product_acid This compound 2-chlorobenzoic_acid->product_acid Ullmann Condensation 4-chloroaniline 4-Chloroaniline 4-chloroaniline->product_acid catalyst Copper Catalyst (e.g., Cu₂O) catalyst->product_acid base Base (e.g., K₂CO₃) base->product_acid solvent Solvent (e.g., Amyl Alcohol) solvent->product_acid heat Heat (Reflux) heat->product_acid

Caption: General synthetic scheme for this compound.

Step-by-Step Protocol:

  • To a stirred solution of 2-chlorobenzoic acid (1 equivalent) in a high-boiling point solvent such as amyl alcohol, add 4-chloroaniline (1.1 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper (I) oxide.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into an excess of water.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely accepted and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.

G start Acclimatize Rats (e.g., Wistar) fasting Overnight Fasting start->fasting grouping Group Animals (n=6) fasting->grouping dosing Administer Test Compound/Vehicle/Standard grouping->dosing induction Inject Carrageenan (0.1 mL, 1%) into Paw dosing->induction 30-60 min post-dosing measurement Measure Paw Volume at 0, 1, 2, 3, 4h induction->measurement calculation Calculate % Inhibition of Edema measurement->calculation end Data Analysis & Interpretation calculation->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animal Preparation: Use male or female Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment. Fast the animals overnight with free access to water.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): control (vehicle), standard (e.g., Indomethacin, 10 mg/kg), and test groups (different doses of the synthesized compounds). Administer the compounds orally or intraperitoneally.

  • Induction of Edema: 30-60 minutes after dosing, inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This model is effective for screening peripherally acting analgesics.

G start Acclimatize Mice (e.g., Swiss Albino) fasting Overnight Fasting start->fasting grouping Group Animals (n=6) fasting->grouping dosing Administer Test Compound/Vehicle/Standard grouping->dosing induction Inject Acetic Acid (0.6%, 10 mL/kg, i.p.) dosing->induction 30 min post-dosing observation Observe for Writhing for 20 min induction->observation 5 min after injection counting Count the Number of Writhes observation->counting calculation Calculate % Inhibition of Writhing counting->calculation end Data Analysis & Interpretation calculation->end

Caption: Workflow for the acetic acid-induced writhing test.

Step-by-Step Protocol:

  • Animal Preparation: Use Swiss albino mice (20-25 g). Acclimatize them for a week before the experiment and fast them overnight with free access to water.

  • Grouping and Dosing: Group the animals (n=6 per group) and administer the test compounds, vehicle (control), or a standard analgesic (e.g., Aspirin, 100 mg/kg) orally.

  • Induction of Writhing: 30 minutes after drug administration, inject 0.6% v/v acetic acid solution intraperitoneally at a dose of 10 mL/kg body weight.

  • Observation and Counting: 5 minutes after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching of the abdomen and extension of the hind limbs) for a period of 20 minutes.

  • Calculation: The percentage inhibition of writhing is calculated as follows: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives is a well-established area of research that continues to offer opportunities for the development of novel anti-inflammatory agents. The key takeaways from this guide are:

  • The N-phenylanthranilic acid scaffold is a privileged structure for COX inhibition.

  • The carboxylic acid group is essential for activity.

  • Substitutions on the aniline ring, particularly at the ortho and meta positions, can significantly enhance potency and introduce COX-2 selectivity.

  • The 4-chloro substitution provides a good starting point for further optimization.

Future research in this area should focus on synthesizing and evaluating a wider range of derivatives with systematic modifications to build more comprehensive QSAR models. The exploration of novel heterocyclic bioisosteres for the carboxylic acid group could also lead to the discovery of compounds with improved pharmacokinetic profiles and reduced side effects. The detailed protocols provided in this guide offer a robust framework for such endeavors.

References

  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. [Link]

  • Sondhi, S. M., et al. (2006). Synthesis of some new derivatives of 2-amino benzoic acid and their evaluation for anti-inflammatory and analgesic activities. Bioorganic & Medicinal Chemistry, 14(13), 4429-4436.
  • Toja, E., et al. (1984). N-Arylanthranilic acids and congeners. 2. Synthesis and antiinflammatory activity of 2',3'-disubstituted derivatives. Journal of Medicinal Chemistry, 27(6), 765-769.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547. [Link]

  • Koster, R., Anderson, M., & De Beer, E. J. (1959). Acetic acid for analgesic screening.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Chloroanilino)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(4-Chloroanilino)benzoic acid. As a halogenated aromatic carboxylic acid, this compound requires specific handling procedures to mitigate risks to personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond standard product information to ensure a self-validating system of laboratory safety.

Hazard Profile and Core Chemical Identity

This compound (CAS No. 13278-35-8) is a chlorinated organic compound.[1] While specific hazard data for this exact molecule is limited, its structural similarity to other chlorinated benzoic acids necessitates a cautious approach based on analogous compounds. The primary hazards are associated with ingestion, skin and eye contact, and environmental release.

Hazard CategoryDescriptionSupporting Sources
Acute Oral Toxicity Harmful if swallowed.Safety Data Sheets for analogous compounds like 4-Chlorobenzoic acid and 2-(4-Chlorobenzoyl)benzoic acid categorize them as Category 4 Acute Oral Toxicity.[2]
Skin Irritation/Corrosion Causes skin irritation.Analogous compounds are known to cause skin irritation.[3]
Serious Eye Damage Causes serious eye damage or irritation.Direct contact can result in severe eye damage.[2][3]
Aquatic Hazard Harmful to aquatic life.Release into the environment must be strictly avoided.[3]

Due to its chlorinated nature, the primary directive for disposal is to treat it as halogenated organic waste . This classification is critical because the combustion of halogenated compounds can produce hazardous byproducts like hydrogen chloride (HCl) gas, requiring specialized incineration facilities equipped with scrubbers.[4][5] Mixing this waste with non-halogenated streams leads to costly and improper disposal.[5]

The Disposal Workflow: A Logical Framework

The following diagram outlines the decision-making process and procedural flow for the proper management of this compound waste from the point of generation to final disposal.

G Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Accumulation & Storage cluster_2 Final Disposal A Waste Generated (Solid, Liquid, or Contaminated PPE) B Is the waste contaminated with This compound? A->B C Collect in Designated 'Halogenated Organic Waste' Container B->C  Yes   D Manage as Non-Halogenated Waste B->D  No   E Ensure Container is: 1. Compatible Material (e.g., Polyethylene) 2. Properly Labeled 3. Kept Tightly Closed C->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Do NOT exceed storage limits (e.g., 55 gallons per SAA) F->G H Contact Institutional EHS Office for Waste Pickup Request F->H I EHS Transports to an Approved Waste Disposal Plant H->I J Incineration via Licensed Facility I->J

Caption: Logical workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol

This protocol ensures compliance with standard laboratory safety practices and environmental regulations.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE.[6]

  • Eye Protection: Chemical safety goggles are mandatory.[7]

  • Hand Protection: Nitrile rubber gloves are required. For prolonged contact or handling large quantities, consider double-gloving or using gloves with higher chemical resistance.[8]

  • Body Protection: A standard laboratory coat must be worn and fully buttoned.[6]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dusts.[7] If dusts are generated outside a fume hood, a NIOSH-approved respirator may be necessary.[9]

Step 2: Segregate and Collect Waste

The cornerstone of proper disposal is strict segregation.

  • Designate a Waste Container: Use a container specifically designated for "Halogenated Organic Waste."[4][6] This container must be made of a compatible material (e.g., polyethylene) and be in good condition with a tight-sealing lid.[8]

  • Label Correctly: Affix a hazardous waste tag to the container before adding the first drop of waste.[4][5] The label must clearly state "Hazardous Waste" and list all chemical constituents, including "this compound." Do not use abbreviations or chemical formulas.[4]

  • Collect Waste:

    • Solid Waste: Carefully transfer solid this compound and any contaminated consumables (e.g., weighing paper, contaminated paper towels) into the designated container.

    • Liquid Waste: If the compound is in a solvent, it must be collected in a designated "Halogenated Organic Liquid Waste" container.

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams.[3] Furthermore, avoid mixing with incompatible materials such as strong acids, bases, or oxidizing agents.[8][9]

Step 3: Manage Empty and Contaminated Containers
  • Empty Product Containers: The original product container, even if "empty," must be handled as hazardous waste.[3] Do not rinse it into the drain. Seal the container and dispose of it in the solid halogenated waste stream or as directed by your institution's EHS office.

  • Contaminated Glassware: Rinse contaminated glassware with a suitable solvent (e.g., acetone). The resulting solvent rinse ("rinsate") must be collected and disposed of as halogenated liquid waste.

Step 4: Store Waste Properly

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

  • Keep the waste container tightly closed at all times, except when actively adding waste.[4]

  • Ensure the container is stored in secondary containment to prevent spills.[5]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[4]

Step 5: Arrange for Final Disposal

The final step is to arrange for professional disposal.

  • Contact EHS: Once the waste container is full or you are discontinuing the project, contact your institution's Environmental Health & Safety (EHS) department to request a waste pickup.[5]

  • Professional Disposal: The EHS office will transport the waste to a licensed and approved waste disposal facility.[2][3] These facilities use high-temperature incineration or other approved methods to destroy the chemical in an environmentally sound manner.

Emergency Procedures: Spills and Exposure

In the event of a spill or exposure, immediate action is critical.

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[8]

    • Sweep up the absorbed material and place it into your designated "Halogenated Organic Waste" container.[2]

    • Clean the affected area thoroughly.

    • Do not wash spills into the sewer system.[2][10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[2][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

  • Ingestion: Rinse the mouth with water. Call a poison control center or doctor immediately for advice.[3]

Disclaimer: This guide provides general procedures based on available safety data. Always consult your institution's specific chemical hygiene plan and your Environmental Health & Safety office for local regulations and requirements.

References

  • SAFETY DATA SHEET - 2-chlorobenzoic acid. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Chlorobenzoic acid. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-(4-Chlorobenzoyl)benzoic acid. (2024). Fisher Scientific.
  • SAFETY DATA SHEET - Benzoic acid. (2012). Fisher Scientific.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry.
  • Safety data sheet - Benzoic acid. (N.d.). Carl Roth.
  • 2-(4-Chlorobenzoyl)
  • Halogenated Organic Liquids - Standard Operating Procedure. (N.d.). Braun Research Group, Northwestern University.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (1972). U.S. Environmental Protection Agency.
  • Halogenated Solvents in Laboratories. (N.d.).
  • Halogenated Solvents. (N.d.). Washington State University, Environmental Health & Safety.
  • PSFC Halogenated Solvents. (1998). MIT Plasma Science and Fusion Center.
  • Benzoic Acid - Hazardous Substance Fact Sheet. (N.d.). New Jersey Department of Health.
  • This compound. (2025).
  • Benzoic acid MSDS. (N.d.). Harper College.

Sources

Navigating the Safe Handling of 2-(4-Chloroanilino)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

<

For researchers engaged in drug development and chemical synthesis, the ability to handle specialized compounds safely and effectively is paramount. This guide provides essential, in-depth information on the personal protective equipment (PPE), operational procedures, and disposal plans for 2-(4-Chloroanilino)benzoic acid (CAS No. 13278-35-8).[1] Our focus is to empower you with the knowledge to maintain a safe laboratory environment while ensuring the integrity of your research.

Understanding the Compound: A Risk-Based Approach

This compound is a halogenated aromatic compound.[1][2] Its structure, combining a chlorinated aniline and a benzoic acid moiety, necessitates a careful evaluation of its potential hazards. While specific toxicological data for this exact compound is limited, the constituent chemical classes suggest potential for skin and eye irritation, and possible hazards associated with inhalation or ingestion.[3] Therefore, a cautious and proactive approach to safety is essential.

The primary routes of exposure in a laboratory setting are dermal contact, inhalation of dust particles, and accidental ingestion. Our protective measures are designed to mitigate these risks at every stage of handling.

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations grounded in the compound's chemical nature.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides protection against chlorinated solvents and other chemicals.[4] Inspect gloves for integrity before each use.[5] Double-gloving is recommended for extended operations.
Eye Protection Chemical safety goggles with side shieldsProtects against splashes and airborne dust particles.[5][6] A face shield should be worn in conjunction with goggles when there is a significant splash risk.[7]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[8] Ensure the coat is fully buttoned.
Respiratory Protection NIOSH-approved respirator with particle filter (e.g., N95)Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[9]
The Causality Behind Our Choices:
  • Nitrile Gloves: Chlorinated compounds can degrade certain types of gloves. Nitrile offers robust protection against a wide range of chemicals, including chlorinated solvents.[4]

  • Chemical Goggles over Safety Glasses: The fine particulate nature of the solid compound necessitates the full seal provided by goggles to prevent eye entry.

  • Respiratory Protection: The potential for aerosolization of fine powders during weighing and transfer operations is a significant inhalation risk.

Procedural Guidance: From Weighing to Disposal

Adherence to standardized procedures is the bedrock of laboratory safety. The following step-by-step workflows are designed to minimize exposure and prevent contamination.

Workflow for Handling Solid this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Doffing prep_area Designate a specific handling area (e.g., chemical fume hood) don_ppe Don all required PPE as per the table above prep_area->don_ppe 1. Prepare weigh Carefully weigh the required amount of the compound don_ppe->weigh 2. Proceed transfer Transfer the compound to the reaction vessel using a spatula weigh->transfer 3. Execute clean_tools Clean all tools immediately after use transfer->clean_tools decontaminate Decontaminate the work surface clean_tools->decontaminate 4. Clean doff_ppe Doff PPE in the correct order (gloves last) decontaminate->doff_ppe wash_hands Wash hands thoroughly with soap and water doff_ppe->wash_hands

Caption: Step-by-step workflow for the safe handling of solid this compound.

Spill Response Plan

In the event of a spill, a calm and methodical response is critical to prevent further contamination and exposure.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, determine the extent of the spill.

  • Don Appropriate PPE: If not already wearing it, don the full PPE ensemble, including respiratory protection.

  • Contain the Spill: For a solid spill, gently cover with an inert absorbent material to prevent it from becoming airborne.[10]

  • Clean the Spill: Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste.[10]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Waste: All contaminated materials, including absorbent and PPE, must be disposed of as halogenated organic waste.[10]

SpillResponse spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate assess Assess Spill from Safe Distance evacuate->assess don_ppe Don Full PPE assess->don_ppe contain Contain Spill with Inert Absorbent don_ppe->contain cleanup Clean Up Spill & Place in Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of all materials as Halogenated Waste decontaminate->dispose

Caption: Decision-making workflow for responding to a spill of this compound.

Disposal Plan: A Commitment to Environmental Stewardship

Proper disposal of this compound and any associated contaminated materials is a critical aspect of responsible chemical handling. As a halogenated organic compound, it requires specific disposal procedures.[2][8]

  • Waste Segregation: All waste containing this compound must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[2][8] Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.[10][11]

  • Container Management: Waste containers must be kept tightly closed when not in use and stored in a well-ventilated area, away from incompatible materials.[10][12]

  • Institutional Protocols: Always follow your institution's specific guidelines for hazardous waste disposal.[8] Arrange for pickup by your institution's environmental health and safety department.

By adhering to these guidelines, you contribute to a safer research environment and ensure compliance with environmental regulations. This commitment to best practices is a hallmark of scientific excellence.

References

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Fisher Scientific. (2024, March 30). Safety Data Sheet.
  • Campus Operations, Temple University. Halogenated Solvents in Laboratories.
  • Medline. Safety Data Sheet - according to the (US) Hazard Communication Standard (29 CFR 1910.1200).
  • Bucknell University. Hazardous Waste Segregation.
  • Aarti Industries. (n.d.). 95-51-2_GPS_O-Chloroaniline (CL-4: PUBLIC).
  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure.
  • Sigma-Aldrich. (2025, April 28). Safety Data Sheet.
  • Safety & Risk Services, University of British Columbia. Organic Solvent Waste Disposal.
  • PubChem. This compound.
  • ChemicalBook. (2025, August 30). 2-(4-Chlorobenzoyl)benzoic acid - Safety Data Sheet.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment.
  • Canadian Centre for Occupational Health and Safety (CCOHS). Chlorine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloroanilino)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Chloroanilino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.